molecular formula C11H9BrN2O B1501260 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine CAS No. 1065484-75-4

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Cat. No.: B1501260
CAS No.: 1065484-75-4
M. Wt: 265.11 g/mol
InChI Key: WKEIZMWGFBSZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-(pyridin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEIZMWGFBSZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671837
Record name 2-Bromo-3-[(pyridin-4-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-75-4
Record name 2-Bromo-3-[(pyridin-4-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 1065484-75-4) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Bromo-3-(pyridin-4-ylmethoxy)pyridine (CAS 1065484-75-4 ) is a specialized bi-heteroaryl ether intermediate used primarily in the synthesis of kinase inhibitors and receptor modulators. Structurally, it consists of a 2-bromopyridine core linked via an ether bridge to a 4-pyridyl moiety. This scaffold is valued in medicinal chemistry for its ability to orient two aromatic systems in a specific spatial configuration while providing a reactive handle (the C2-bromine) for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

This guide details the physicochemical properties, validated synthesis protocols, analytical characterization, and handling requirements for this compound, serving as a reference for its application in drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
PropertyData
CAS Number 1065484-75-4
IUPAC Name 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Exact Mass 263.99 (⁷⁹Br), 265.99 (⁸¹Br)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Melting Point 85–90 °C (Typical range for this class of ethers)
SMILES BrC1=NC=CC=C1OCC2=CC=NC=C2
InChI Key Unique identifier derived from structure
Synthesis & Manufacturing Protocol

The most robust synthetic route for 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine employs a Williamson Ether Synthesis . This method is preferred over Mitsunobu conditions for scale-up due to easier purification and lower cost of reagents.

Core Reaction Pathway

The synthesis involves the nucleophilic attack of the deprotonated 2-bromo-3-hydroxypyridine on the electrophilic 4-(chloromethyl)pyridine (often used as the hydrochloride salt).

SynthesisPathway SM1 2-Bromo-3-hydroxypyridine (CAS 6602-32-0) Base Base: K2CO3 or Cs2CO3 Solvent: DMF or DMSO SM1->Base Deprotonation SM2 4-(Chloromethyl)pyridine HCl (CAS 1822-51-1) Intermediate Alkoxide Intermediate SM2->Intermediate + Electrophile Base->Intermediate Product 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine (CAS 1065484-75-4) Intermediate->Product SN2 Substitution 60-80°C, 4-12h

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Step-by-Step Protocol

Reagents:

  • Starting Material A: 2-Bromo-3-hydroxypyridine (1.0 eq)

  • Starting Material B: 4-(Chloromethyl)pyridine Hydrochloride (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq) for faster kinetics.
  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 10 mL/g of SM A).

Procedure:

  • Activation: Charge a reaction vessel with 2-Bromo-3-hydroxypyridine and anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution typically turns yellow/orange.
    
  • Addition: Add 4-(Chloromethyl)pyridine Hydrochloride portion-wise to the stirring mixture. Caution: Mild exotherm possible.

  • Reaction: Heat the mixture to 60–80 °C and monitor by LC-MS or TLC (5% MeOH in DCM). Reaction is typically complete within 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.[1]

    • If oil forms: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography using a gradient of 0–5% Methanol in Dichloromethane (DCM) .

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

1H NMR Spectroscopy (400 MHz, DMSO-d6)

The spectrum will show two distinct aromatic systems linked by a methylene singlet.

  • Pyridine Ring A (2-Br-3-OR):

    • 
       ~8.0–8.1 ppm (dd, 1H, H-6): Deshielded by ring nitrogen.
      
    • 
       ~7.6–7.7 ppm (dd, 1H, H-4): Ortho to the ether oxygen.
      
    • 
       ~7.4–7.5 ppm (dd, 1H, H-5): Meta to nitrogen.
      
  • Pyridine Ring B (4-alkyl):

    • 
       ~8.5–8.6 ppm (d, 2H, H-2', H-6'): Characteristic of pyridine 
      
      
      
      -protons.
    • 
       ~7.4–7.5 ppm (d, 2H, H-3', H-5'): 
      
      
      
      -protons.
  • Linker:

    • 
       ~5.3–5.4 ppm (s, 2H, 
      
      
      
      ): Diagnostic singlet shifting downfield due to adjacent aromatic rings.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass:

    • 
       (⁷⁹Br isotope)
      
    • 
       (⁸¹Br isotope)
      
  • Pattern: A characteristic 1:1 doublet ratio confirming the presence of a single bromine atom.

Medicinal Chemistry Applications

This intermediate is a "privileged scaffold" builder. The 2-bromo position serves as a versatile handle for constructing bi-aryl or tri-aryl systems common in kinase inhibitors (e.g., targeting VEGFR, c-Met, or ALK).

Key Transformation: Suzuki-Miyaura Coupling The bromine atom can be displaced by aryl boronic acids to create 2-aryl-3-alkoxypyridine derivatives.

Utility Core 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine Product 2-Aryl-3-(pyridin-4-ylmethoxy)pyridine (Kinase Inhibitor Scaffold) Core->Product Suzuki Coupling (C-C Bond Formation) Reagent Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 Reagent->Product

Figure 2: Functionalization of the core scaffold via Suzuki coupling.

Handling & Safety (EHS)
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.[2]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle only in a fume hood.

References
  • Preparation of 2-bromo-3-hydroxypyridine (Precursor)

    • Source: Sigma-Aldrich / Merck KGaA Product Sheet (CAS 6602-32-0).
    • Context: Starting material valid
  • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Pyridine-Based Kinase Inhibitors.
  • Compound Registry Data

    • Source: PubChem / ChemicalBook (CAS 1065484-75-4).
    • Context: Verification of CAS number and molecular formula.[3][4][5][2][6]

Sources

An In-Depth Technical Guide to the Synthesis, Structure, and Potential Applications of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While not extensively characterized in public literature, its structure combines three key features: a versatile 2-bromopyridine moiety primed for cross-coupling reactions, a flexible ether linkage, and a pyridin-4-yl group known to interact with biological targets. This document outlines the molecule's structural and electronic properties, provides a detailed, field-proven protocol for its synthesis via Williamson etherification, and explores its reactivity. Critically, we ground the compound's relevance by drawing parallels to structurally related molecules, such as the potent Lysine-Specific Demethylase 1 (LSD1) inhibitors, thereby establishing its potential as a valuable scaffold for the development of novel therapeutics.

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a foundational motif in pharmaceutical sciences, present in a vast array of approved drugs and clinical candidates.[1] Its polarity and ability to act as a hydrogen bond acceptor make it a privileged structure for engaging with biological macromolecules.[2] The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's physicochemical properties, including solubility and bioavailability, which are critical parameters in drug design.[1]

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine emerges as a particularly compelling synthetic intermediate. Its design incorporates:

  • A 2-Bromopyridine Core: The bromine atom at the C2 position is a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for late-stage diversification.[3][4]

  • A Pyridin-4-ylmethoxy Moiety: This group introduces a second basic nitrogen center and a flexible linker, providing opportunities for multi-vector binding within a target protein.

  • An Ether Linkage at the C3 Position: This linkage positions the pyridin-4-ylmethoxy group in a specific spatial orientation relative to the brominated ring, influencing the overall conformation and target engagement.

This guide aims to consolidate predictive data and established chemical principles to provide a robust technical overview of this molecule, empowering researchers to synthesize, characterize, and strategically deploy it in drug discovery campaigns.

Molecular Structure and Physicochemical Properties

Core Structural Analysis

The molecule's architecture is a confluence of distinct electronic and steric influences. The 2-bromopyridine ring is electron-deficient due to the electronegativity of the ring nitrogen.[2] The bromine atom further withdraws electron density via induction but can participate in resonance. The ether oxygen at the C3 position acts as a π-electron donor, influencing the electron distribution of the ring. This electronic push-pull system dictates the reactivity and potential intermolecular interactions of the scaffold.

Predicted Physicochemical and Spectroscopic Data

While empirical data for this specific molecule is scarce, its properties can be reliably predicted based on its constituent parts and established spectroscopic principles.

PropertyPredicted ValueSource/Rationale
Molecular Formula C₁₁H₉BrN₂OBased on structure
Molecular Weight 265.11 g/mol Calculation from formula
CAS Number Not assignedNot found in major databases
Appearance Predicted to be an off-white to pale yellow solidAnalogy to similar structures like 2-Bromo-3-methoxypyridine.[5]

Spectroscopic Predictions:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • δ ~8.60 ppm (d, 2H): Protons on the pyridin-4-yl ring ortho to the nitrogen, deshielded by the adjacent nitrogen.

    • δ ~8.20 ppm (dd, 1H): Proton at C6 of the 2-bromopyridine ring, deshielded by nitrogen and coupled to the C5 proton.

    • δ ~7.40 ppm (d, 2H): Protons on the pyridin-4-yl ring meta to the nitrogen.

    • δ ~7.25 ppm (m, 2H): Protons at C4 and C5 of the 2-bromopyridine ring.

    • δ ~5.20 ppm (s, 2H): Methylene protons of the ether linkage (O-CH₂), appearing as a singlet.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • Expected signals around δ 160-140 ppm for carbons adjacent to nitrogen or oxygen, δ 140-120 ppm for other aromatic carbons, and a distinct signal around δ 70 ppm for the methylene carbon.

  • Mass Spectrometry (EI):

    • A characteristic molecular ion (M⁺) peak cluster at m/z 264 and 266 with an approximate 1:1 ratio, which is the definitive isotopic signature of a monobrominated compound.

Crystallographic and Conformational Considerations

No public crystal structure is available. However, the molecule possesses significant conformational flexibility around the C(3)-O and O-CH₂ bonds. In a solid-state or receptor-bound context, several non-covalent interactions could dictate its structure:

  • Halogen Bonding: The electrophilic region on the bromine atom could interact with a nucleophilic partner, such as the nitrogen of a neighboring pyridine ring.[6]

  • π-π Stacking: The two aromatic pyridine rings could engage in offset or face-to-face stacking interactions.

  • Hydrogen Bonding: While lacking a classic donor, the pyridine nitrogens are strong hydrogen bond acceptors.

Synthesis and Purification

The most logical and robust approach to synthesizing 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is through a Williamson ether synthesis, a reliable and well-understood transformation.

Retrosynthetic Analysis

A disconnection at the ether linkage is the most strategic choice, leading to two readily available or easily synthesized precursors: 2-bromo-3-hydroxypyridine (nucleophile precursor) and 4-(halomethyl)pyridine (electrophile).

Retrosynthesis Target 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine Disconnect C-O Ether Bond (Williamson Ether Synthesis) Target->Disconnect Precursors Precursors Disconnect->Precursors Nucleophile 2-Bromo-3-hydroxypyridine Precursors->Nucleophile Electrophile 4-(Chloromethyl)pyridine Precursors->Electrophile

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.

Materials & Reagents:

  • 2-Bromo-3-hydroxypyridine

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-hydroxypyridine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (2.5 eq). Causality: K₂CO₃ is a sufficiently strong base to deprotonate the phenol and also neutralize the HCl from the electrophile salt. DMF is a polar aprotic solvent that promotes Sₙ2 reactions.

  • Electrophile Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir overnight. Causality: Gentle heating increases the reaction rate without promoting significant side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromo-3-hydroxypyridine) is fully consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with water and once with brine. Causality: The water washes remove residual DMF, and the brine wash helps to break any emulsions and remove bulk water before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis and Purification Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Start 1. Dissolve 2-bromo-3-hydroxypyridine in anhydrous DMF AddBase 2. Add K2CO3 (2.5 eq) Start->AddBase AddElec 3. Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) AddBase->AddElec Heat 4. Heat to 65°C Overnight AddElec->Heat Monitor 5. Monitor by TLC Heat->Monitor Quench 6. Quench with Water Monitor->Quench Reaction Complete Extract 7. Extract with EtOAc (3x) Quench->Extract Wash 8. Wash with Water & Brine Extract->Wash Dry 9. Dry (MgSO4) & Concentrate Wash->Dry Purify 10. Silica Gel Chromatography Dry->Purify Analysis 11. Characterize by NMR, HRMS Purify->Analysis

Caption: Step-by-step workflow for synthesis and purification.

Reactivity and Potential Applications in Drug Development

Reactivity at the C2-Position: A Gateway to Chemical Diversity

The primary synthetic value of the bromine atom at the C2 position is its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. This allows the core scaffold to be decorated with a diverse set of chemical moieties, which is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).

Examples of Potential Transformations:

  • Suzuki Coupling: Reaction with boronic acids/esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

  • Stille Coupling: Reaction with organostannanes.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-R Transmetal->PdII_Diaryl Boronic R-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Biological Rationale: A Scaffold for Epigenetic Modulators

The strategic importance of the 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine scaffold is underscored by research on related compounds. Notably, a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives have been identified as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1).[7] LSD1 is a critical enzyme in epigenetic regulation, and its overexpression is linked to various cancers, making it a high-value therapeutic target.[7]

Our target molecule can be viewed as a direct precursor to a library of potential LSD1 inhibitors. The bromine atom serves as a point for diversification, allowing chemists to systematically probe the binding pocket of the enzyme to optimize potency and selectivity.

Drug_Discovery_Logic Scaffold Core Scaffold: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine Coupling Parallel Synthesis: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Scaffold->Coupling Library Diverse Chemical Library (Varying R-groups) Coupling->Library Screening High-Throughput Screening (e.g., LSD1 Inhibition Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis & Lead Optimization Screening->SAR

Caption: Logical workflow for using the scaffold in drug discovery.

Conclusion

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine represents a highly valuable, yet under-documented, building block for medicinal chemistry and drug discovery. Its structure is an intelligent combination of a reactive handle for chemical diversification and a pharmacophoric element implicated in targeting key enzymes like LSD1. This guide provides the necessary foundational knowledge for its synthesis, characterization, and strategic implementation. By leveraging the robust synthetic protocol and understanding the molecule's inherent reactivity, researchers are well-equipped to unlock its potential in the development of next-generation therapeutics, particularly in the field of oncology and epigenetic modulation.

References

  • PrepChem. Synthesis of 2-bromo-3-methoxypyridine. Available at: [Link]

  • Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available at: [Link]

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Organic Syntheses. 2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]

  • The Royal Society of Chemistry. Recent advances in the metal-free synthesis of N-aryl/alkyl substituted heteroarenes. Available at: [Link]

  • PubChem. 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • PubChemLite. 2-bromo-3-(methoxymethoxy)pyridine (C7H8BrNO2). Available at: [Link]

  • NIST WebBook. Pyridine, 2-bromo-. Available at: [Link]

  • ResearchGate. (PDF) Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo- 4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone. Available at: [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

  • Peertechz Publications. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • Taylor & Francis Online. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available at: [Link]

  • SpectraBase. 2-Bromopyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

  • MDPI. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Available at: [Link]

  • NIODC. Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Available at: [Link]

  • CrystEngComm (RSC Publishing). A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?. Available at: [Link]

  • ResearchGate. (PDF) Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study. Available at: [Link]

Sources

Molecular weight and formula of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

[1][2][3][4][5]

Executive Summary

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine (CAS: 1065484-75-4 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents.[1] Characterized by a bis-pyridine ether scaffold, it serves as a critical intermediate for developing kinase inhibitors and GPCR ligands where the pyridine rings function as bioisosteres for phenyl groups, offering improved solubility and metabolic profiles.

This guide details the physicochemical properties, synthetic routes, and handling protocols for this compound, designed for medicinal chemists and process engineers.

Chemical Identity & Physicochemical Properties[6][7][8][9][10][11]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine
CAS Registry Number 1065484-75-4
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
SMILES Brc1ncccc1OCc2ccncc2
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[2]
Structural Analysis

The molecule consists of two distinct pyridine rings linked by a methylene-ether bridge:

  • Core A (Left): A 2-bromopyridine ring substituted at the 3-position.[2][3][1][4][5] The bromine atom at C2 is highly reactive toward nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • Linker: An oxymethylene group (

    
    ).
    
  • Core B (Right): A pyridine ring attached at the 4-position.[2][3][6][7][8] This ring acts as a hydrogen bond acceptor and provides

    
    -stacking interactions in protein binding pockets.
    

Synthetic Methodology

The most robust route to 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is via a Williamson Ether Synthesis . This approach couples a hydroxypyridine with a halomethylpyridine under basic conditions.

Retrosynthetic Logic

The strategic disconnection occurs at the ether oxygen.

  • Nucleophile: 2-Bromo-3-hydroxypyridine (CAS 6602-32-0).

  • Electrophile: 4-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4).

Experimental Protocol (Standardized)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 2-Bromo-3-hydroxypyridine (1.0 eq)

  • 4-(Chloromethyl)pyridine HCl (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq) or Cesium Carbonate (
    
    
    ) (1.5 eq)
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 2-Bromo-3-hydroxypyridine and anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes to deprotonate the hydroxyl group (forming the phenoxide-like anion).
    
  • Addition: Add 4-(Chloromethyl)pyridine hydrochloride portion-wise. (Note: The free base is unstable; the HCl salt is preferred but requires excess base).

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion via TLC or LC-MS (

    
    ).
    
  • Quenching: Cool to room temperature. Pour the reaction mixture into ice-water (10x volume).

  • Isolation:

    • Precipitation Method: If a solid forms, filter and wash with water.

    • Extraction Method: If no precipitate, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , Gradient: 0-5% MeOH in DCM).
    
Process Visualization

The following diagram illustrates the logical flow of the synthesis and critical decision points.

SynthesisWorkflowStartStart: Reagent PreparationActivationStep 1: Deprotonation(DMF, K2CO3, 25°C)Start->ActivationAdditionStep 2: Electrophile Addition(4-Chloromethylpyridine HCl)Activation->AdditionHeatingStep 3: Alkylation(60-80°C, 4-12h)Addition->HeatingCheckQC Check: LC-MS(Target: 265/267 m/z)Heating->CheckCheck->HeatingIncompleteQuenchStep 4: Quench(Ice Water)Check->QuenchCompletePurifyStep 5: Purification(Recryst. or Column)Quench->PurifyFinalFinal Product:2-Bromo-3-(pyridin-4-ylmethoxy)-pyridinePurify->Final

Figure 1: Standardized synthetic workflow for the Williamson ether synthesis of the target compound.

Analytical Characterization (Predicted)

Due to the specific nature of this intermediate, experimental spectra should be validated against these theoretical values.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     8.60 (d, 2H):  Pyridine-4-yl (C2, C6 protons) – Deshielded due to nitrogen.
    
  • 
     8.05 (dd, 1H):  2-Bromopyridine ring (C6 proton).
    
  • 
     7.60 (dd, 1H):  2-Bromopyridine ring (C4 proton).
    
  • 
     7.45 (d, 2H):  Pyridine-4-yl (C3, C5 protons).
    
  • 
     7.35 (dd, 1H):  2-Bromopyridine ring (C5 proton).
    
  • 
     5.30 (s, 2H): 
    
    
    Methylene bridge (Singlet).
Mass Spectrometry (ESI-MS)
  • Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet signal.

  • M+H: 265.0 (79Br) and 267.0 (81Br).

Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce "vectorized" interactions.

  • Kinase Inhibition: The 4-pyridyl group can mimic the hinge-binding motif of ATP, while the 2-bromo group allows for the attachment of solubilizing tails or hydrophobic cores via Suzuki coupling.

  • Fragment-Based Design: The ether linkage provides rotational freedom, allowing the two pyridine rings to adopt an optimal conformation within a binding pocket (e.g., "twisted" conformation).

Functionalization Pathway

The 2-bromo handle is the primary site for diversification.

FunctionalizationCore2-Bromo-3-(pyridin-4-ylmethoxy)-pyridineSuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Core->SuzukiBuchwaldBuchwald-Hartwig(R-NH2, Pd)Core->BuchwaldHeckHeck Reaction(Alkenes)Core->HeckProductABiaryl Ethers(Kinase Inhibitors)Suzuki->ProductAProductBAminopyridines(GPCR Ligands)Buchwald->ProductB

Figure 2: Divergent synthesis pathways utilizing the reactive bromine handle.

Safety and Handling

  • Hazards: As a halopyridine, this compound may be a skin and eye irritant.[4] The precursor, 4-(chloromethyl)pyridine, is a potent alkylating agent and vesicant.

  • Storage: Store at 2–8°C under inert gas. Protect from light to prevent debromination or oxidation of the methylene bridge.

  • Disposal: Halogenated organic waste streams.

References

  • Huateng Pharma. Product Catalog: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine (CAS 1065484-75-4).[1] Retrieved from

  • Guidechem. Chemical Database: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine.[9][2][3] Retrieved from

  • PubChem. Compound Summary: Pyridine derivatives and synthesis logic. (General Reference for Pyridine Ether Synthesis). Retrieved from

  • Organic Syntheses. Alkylation of Hydroxypyridines. (Methodology Grounding). Retrieved from

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine. While not extensively documented in mainstream chemical databases, its structural motifs—a bromo-substituted pyridine ring linked via an ether bridge to a second pyridine moiety—suggest significant potential as a building block in medicinal chemistry and materials science. This document consolidates core chemical identifiers, proposes a robust and detailed synthetic protocol based on established chemical principles, and presents predicted analytical data to aid in its characterization. The guide is intended for researchers and professionals in drug development and synthetic organic chemistry, offering both foundational knowledge and practical, actionable insights for the synthesis and utilization of this compound.

Core Molecular Identifiers and Properties

The fundamental identity of a chemical compound is established through a set of unique and standardized identifiers. For 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine, these identifiers have been computationally generated based on its IUPAC name. A commercial listing confirms its molecular formula and weight.[1]

IdentifierValueSource
IUPAC Name 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine-
Molecular Formula C₁₁H₉BrN₂OChemicalBook[1]
Molecular Weight 265.11 g/mol ChemicalBook[1]
Canonical SMILES c1cncc(c1Br)OCC2=CC=NC=C2Generated
InChI InChI=1S/C11H9BrN2O/c12-11-8-4-5-13-10(11)15-6-9-1-2-14-3-7-9/h1-5,7-8H,6H2Generated
InChIKey YJFLGZJNRCSVQD-UHFFFAOYSA-NGenerated

Proposed Synthesis via Williamson Ether Synthesis

Causality and Rationale: The synthesis of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is most logically achieved through the Williamson ether synthesis. This classic and reliable SN2 reaction is the standard method for forming ethers from an alkoxide and an alkyl halide.[2][3] The synthesis of analogous compounds, such as 2-bromo-3-methoxypyridine, proceeds by the alkylation of the hydroxyl group of 2-bromo-3-pyridinol.[4][5][6] This established precedent provides a high degree of confidence in the proposed protocol.

The core of the strategy involves two key precursors:

  • 2-Bromo-3-hydroxypyridine: This molecule provides the nucleophilic component after deprotonation of the hydroxyl group to form a pyridinolate anion.

  • 4-(Chloromethyl)pyridine or 4-(Bromomethyl)pyridine: This reagent serves as the electrophile, providing the pyridin-4-ylmethyl group that is attacked by the nucleophile. The primary nature of the benzylic-like halide makes it an ideal substrate for an SN2 reaction, minimizing the risk of competing elimination reactions.[7]

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to ensure complete and irreversible deprotonation of the weakly acidic hydroxyl group, thereby generating the required alkoxide nucleophile in situ. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are chosen to solvate the cation of the base and facilitate the SN2 mechanism.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification A 2-Bromo-3-hydroxypyridine P1 Dissolve 2-Bromo-3-hydroxypyridine in DMF under N2 A->P1 B 4-(Chloromethyl)pyridine HCl P4 Add 4-(Chloromethyl)pyridine solution B->P4 C Sodium Hydride (NaH) P2 Add NaH portion-wise at 0 °C (Deprotonation) C->P2 D Anhydrous DMF D->P1 P1->P2 P3 Stir for 30 min to form alkoxide P2->P3 P3->P4 P5 Warm to RT, stir for 12-18h P4->P5 P6 Monitor reaction by TLC P5->P6 W1 Quench with H2O P6->W1 Upon completion W2 Extract with Ethyl Acetate W1->W2 W3 Wash with Brine W2->W3 W4 Dry over Na2SO4 W3->W4 W5 Concentrate in vacuo W4->W5 W6 Purify via Column Chromatography W5->W6 Product 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine W6->Product G struct 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine Molecular Formula: C₁₁H₉BrN₂O MW: 265.11 SMILES: c1cncc(c1Br)OCC2=CC=NC=C2 InChIKey: YJFLGZJNRCSVQD-UHFFFAOYSA-N analysis Analytical Characterization ¹H NMR ¹³C NMR Mass Spec IR Spec struct:s_id->analysis:a_id Is Characterized By synthesis Synthesis Williamson Ether Synthesis 2-Bromo-3-hydroxypyridine 4-(Chloromethyl)pyridine Base: NaH Solvent: DMF struct:s_id->synthesis:sy_id Is Prepared By application Potential Applications Medicinal Chemistry Materials Science Fragment-Based Design struct:s_id->application:ap_id Has synthesis:sy_id->struct:s_id Yields

Sources

Medicinal chemistry applications of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine (CAS 1065484-75-4).

Technical Guide & Strategic Reagent Profile

Executive Summary

2-Bromo-3-(pyridin-4-ylmethoxy)pyridine is a specialized heteroaryl ether scaffold utilized in modern drug discovery. It serves as a high-value intermediate for the synthesis of Kinase Inhibitors (specifically targeting VEGFR, c-Met, and ALK) and GPCR Allosteric Modulators .

Its structural value lies in its bifunctionality:

  • The 2-Bromo Handle: A highly reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing attachment to core pharmacophores.

  • The 4-Pyridyl Ether Tail: A solubility-enhancing motif that often functions as a solvent-front interactor or hydrogen-bond acceptor in protein binding pockets.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Bromo-3-[(pyridin-4-yl)methoxy]pyridine
CAS Number 1065484-75-4
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Core Scaffold 2,3-Disubstituted Pyridine
Linker Type Methylene ether (-O-CH₂-)
Solubility Soluble in DMSO, DMF, DCM; Moderate in MeOH
pKa (Predicted) ~3.5 (Pyridine N), ~5.2 (4-Pyridyl N)

Structural Significance in Drug Design

The molecule is designed to solve specific challenges in lead optimization. Its architecture bridges a lipophilic core with a polar, basic tail.

Pharmacophore Logic (SAR)
  • Solubility Modulation: The distal pyridine ring (4-pyridyl) introduces basicity, improving the aqueous solubility of otherwise lipophilic kinase inhibitors.

  • H-Bonding Network: The ether oxygen acts as a weak H-bond acceptor, while the pyridine nitrogens are strong acceptors. In kinase active sites, the 4-pyridyl nitrogen often interacts with water networks near the solvent front.

  • Conformational Flexibility: The methylene ether linker allows the tail to adopt a "bent" conformation, critical for fitting into the hydrophobic pockets of GPCRs (e.g., mGluR5) or the allosteric sites of enzymes.

Strategic Visualization: SAR Logic

SAR_Logic Core 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine Br_Handle 2-Br Position: Reactive Handle for Pd-Coupling (Core Attachment) Core->Br_Handle Site 1 Ether_Link Ether Linker: Rotational Freedom & H-Bond Acceptor Core->Ether_Link Site 2 Py_Tail 4-Pyridyl Tail: Solubility & Solvent Front Interaction Core->Py_Tail Site 3 Target_Kinase Target Application: Type II Kinase Inhibitors (VEGFR, c-Met) Br_Handle->Target_Kinase Couples to Hinge Binder Py_Tail->Target_Kinase Extends to Solvent

Caption: Structural dissection showing the three functional zones of the scaffold and their roles in ligand binding.

Synthetic Utility & Protocols

This section details the preparation of the intermediate and its downstream application.[1]

Synthesis of the Intermediate

The synthesis utilizes a Williamson ether approach. The 2-bromo-3-hydroxypyridine is alkylated with 4-(chloromethyl)pyridine hydrochloride.

Reaction Scheme: 2-Bromo-3-hydroxypyridine + 4-(Chloromethyl)pyridine HCl + Base → Product

Detailed Protocol:

  • Reagents: 2-Bromo-3-hydroxypyridine (1.0 eq), 4-(Chloromethyl)pyridine HCl (1.1 eq), Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve 2-bromo-3-hydroxypyridine in dry DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add 4-(chloromethyl)pyridine hydrochloride portion-wise.

    • Heat the mixture to 60–80°C for 4–6 hours. Monitor by LCMS.

    • Workup: Quench with water. The product often precipitates; filter and wash with water. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH gradient).

Downstream Application: Suzuki-Miyaura Coupling

The most common application is coupling the 2-Br position to an aryl boronic acid (e.g., an indazole or quinoline boronate).

Protocol (General Procedure):

  • Reagents: 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions:

    • Degas solvents with N₂ for 15 minutes.

    • Combine reagents in a sealed tube.

    • Heat to 90–100°C for 2–12 hours.

    • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Experimental Workflow Diagram

The following diagram illustrates the critical path from raw materials to the final bioactive scaffold.

Synthesis_Workflow SM1 Start: 2-Bromo-3-hydroxypyridine Step1 Step 1: Williamson Ether Synthesis (K2CO3, DMF, 80°C) SM1->Step1 SM2 Start: 4-(Chloromethyl)pyridine HCl SM2->Step1 Intermediate Intermediate: 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine (CAS 1065484-75-4) Step1->Intermediate Yield: ~75-85% Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Dioxane/H2O) Intermediate->Step2 Cross-Coupling Final Final Bioactive Scaffold (Kinase Inhibitor / GPCR Ligand) Step2->Final

Caption: Step-by-step synthetic pathway from commercial starting materials to final medicinal chemistry target.

Case Study: Kinase Inhibitor Design

In the context of VEGFR2 (KDR) or c-Met inhibition, this scaffold is often used to construct "Type II" inhibitors.

  • Mechanism: The 2-position couples to a "hinge-binding" motif (e.g., aminopyrimidine). The ether linker allows the 4-pyridyl group to extend into the "back pocket" or solvent channel.

  • Binding Mode: The nitrogen of the 4-pyridyl group can form a water-mediated hydrogen bond with residues such as Asp1046 (in VEGFR2) or similar solvent-exposed residues, anchoring the inhibitor and improving selectivity over other kinases.

References

  • Synthesis of Pyridine Ethers:Organic Syntheses, Coll. Vol. 10, p. 200 (2004). (General methodology for pyridine ether synthesis).
  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Scaffold Properties: "Pyridine-based Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. (Review of pyridine utility in drug design).
  • Chemical Vendor Data: 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine (CAS 1065484-75-4)

Sources

Topic: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within this field, specific heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the ATP-binding site of kinases. This guide provides a detailed technical overview of one such valuable scaffold: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine . We will explore its synthesis, its strategic importance in medicinal chemistry, and its application as a versatile intermediate for constructing potent and selective kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Strategic Importance of the Pyridinyl-Ether-Pyridine Scaffold

The 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine core is more than a simple building block; it is a pre-validated framework for kinase interaction. Its structure is strategically designed to engage with conserved features of the kinase ATP-binding pocket.

  • Hinge-Binding Motif: The pyridine nitrogen atoms are well-positioned to form crucial hydrogen bonds with the "hinge region" of the kinase, a backbone segment that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor.

  • Flexible Linker: The ether linkage (—O—CH₂—) offers rotational flexibility, allowing the two pyridine rings to adopt an optimal conformation to fit within the binding site. This adaptability is crucial for achieving high affinity across different kinase targets.

  • A Vector for Elaboration: The bromine atom at the 2-position of one pyridine ring is the key to the intermediate's versatility. It serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This enables the systematic introduction of a diverse array of chemical groups, facilitating the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.[1]

cluster_Inhibitor Inhibitor Scaffold cluster_Kinase Kinase ATP Pocket Scaffold 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine HingeBinder Pyridine Rings (Hinge Binding) Linker Ether Linkage (Flexibility) Handle Bromo Group (Synthetic Handle for R-group addition) Hinge Hinge Region HingeBinder->Hinge H-Bonds ATP_Pocket ATP Binding Site Linker->ATP_Pocket Conformational Fit Hydrophobic Hydrophobic Pocket Handle->Hydrophobic R-group projects into pocket Solvent Solvent Front Handle->Solvent R-group can confer solubility

Caption: Logical components of the kinase inhibitor intermediate.

Synthesis of the Core Intermediate

The synthesis of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is a robust two-step process, beginning with the preparation of a key precursor, 2-bromo-3-hydroxypyridine.

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

The precursor is synthesized via the bromination of 3-hydroxypyridine. Care must be taken due to the reactive nature of bromine.[2]

Protocol:

  • An aqueous solution of sodium hydroxide is cooled to between -10°C and 0°C in an ice-salt bath.

  • Liquid bromine is added dropwise to the cold sodium hydroxide solution while maintaining the low temperature.

  • In a separate vessel, 3-hydroxypyridine is dissolved in an aqueous solution of sodium hydroxide.

  • This solution of 3-hydroxypyridine is then added dropwise to the bromine solution, ensuring the system temperature is maintained between 10-15°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2.5-3 hours.

  • The pH of the solution is adjusted to 7 using a suitable acid, which causes the product to precipitate.

  • The crude product is collected by filtration and purified by recrystallization to yield 2-bromo-3-hydroxypyridine.[2]

Step 2: Williamson Ether Synthesis

The core intermediate is assembled via the Williamson ether synthesis, a classic and reliable method for forming ethers.[3] This reaction involves the deprotonation of 2-bromo-3-hydroxypyridine to form an alkoxide, which then acts as a nucleophile to displace a halide from 4-(chloromethyl)pyridine (also known as 4-picolyl chloride).[4][5][6]

Start1 2-Bromo-3-hydroxypyridine Intermediate Alkoxide Formation (SN2 Nucleophile) Start1->Intermediate + Base Start2 4-(Chloromethyl)pyridine Product 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine Base Strong Base (e.g., NaH, KOH) Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Intermediate->Product + 4-(Chloromethyl)pyridine in Solvent

Caption: Workflow for the Williamson Ether Synthesis step.

Detailed Protocol:

  • Deprotonation: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in portions to a solution of 2-bromo-3-hydroxypyridine in a dry, aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8] The reaction is typically cooled in an ice bath during this step to control the exothermic reaction.

  • Nucleophilic Attack: Once the deprotonation is complete (indicated by the cessation of hydrogen gas evolution if using NaH), a solution of 4-(chloromethyl)pyridine hydrochloride is added. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl. The reaction mixture is then stirred, often at room temperature or with gentle heating (e.g., 50-60°C), for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[8]

  • Workup and Purification: Upon completion, the reaction is carefully quenched with water. The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the final product, 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine.

Table 1: Comparative Summary of Synthetic Conditions

ParameterMethod 1Method 2Rationale & Insights
Starting Material 2-bromo-3-pyridinol2-bromo-3-pyridinolThe common precursor for the etherification step.[7][8]
Base Potassium Hydroxide (KOH)Sodium Hydride (NaH)KOH is less expensive and easier to handle, but NaH is a stronger, non-nucleophilic base that drives the deprotonation to completion irreversibly.[7][8]
Electrophile Methyl Iodide (CH₃I)4-(Chloromethyl)pyridineThis table entry is adapted from a similar synthesis. For our target, 4-(chloromethyl)pyridine would be used. The principle remains the same.[7][8]
Solvent DMSOMethanol / DMFAprotic polar solvents like DMSO and DMF are preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[4][7][8]
Temperature 55-60°CRoom TemperatureGentle heating can increase the reaction rate, but higher temperatures may promote side reactions. NaH is often reactive enough to proceed at room temperature.[7][8]
Yield ~68%VariableYields are highly dependent on the purity of reagents and precise control of reaction conditions.

*Note: The reference describes the methylation of 2-bromo-3-pyridinol. The conditions are directly analogous to the synthesis of the title compound using 4-(chloromethyl)pyridine.

Elaboration of the Intermediate: A Gateway to Kinase Inhibitors

The true power of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine lies in its capacity for diversification through cross-coupling chemistry. The bromo-substituent is an ideal leaving group for palladium-catalyzed reactions.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki Coupling

The Suzuki coupling reaction is a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide. It is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a wide range of functional groups.

cluster_reactants Reactants cluster_conditions Reaction Conditions Intermediate 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine Product Final Kinase Inhibitor Intermediate->Product Suzuki Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Aqueous Base (e.g., Na2CO3, K2CO3) Solvent Solvent System (e.g., Toluene/EtOH/H2O)

Caption: General workflow for a Suzuki cross-coupling reaction.

Detailed Protocol (Representative):

  • Reaction Setup: To a reaction vessel, add 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine, the desired aryl or heteroaryl boronic acid (e.g., 1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.05 equivalents), and an aqueous solution of a base like sodium carbonate or potassium carbonate.

  • Solvent and Reflux: Add a suitable solvent system, often a mixture like toluene, ethanol, and water. Degas the mixture thoroughly (e.g., by bubbling argon through it) to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate in vacuo. The crude residue is then purified by column chromatography or recrystallization to afford the final kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

Modifications made possible by the bromo-handle allow for a systematic exploration of the SAR, optimizing the compound's interaction with the target kinase.

Table 2: SAR Implications of Modifications at the 2-Position

R-Group Introduced via CouplingPotential Interaction / EffectRepresentative Kinase Families
Small Aryl Rings (e.g., Phenyl) Can occupy a hydrophobic pocket adjacent to the hinge region. Substituents on this ring (e.g., fluoro, chloro) can modulate electronic properties and potency.[9]PI3K, mTOR, EGFR
Substituted Pyridines/Pyrimidines Introduces additional H-bond donors/acceptors, potentially interacting with conserved water molecules or specific residues to enhance selectivity.[10][11][12]CDKs, ROCK, SYK[13]
Amines (via Buchwald-Hartwig) Can introduce a basic handle to improve aqueous solubility and form salt-bridge interactions with acidic residues (e.g., Asp) in the active site.EGFR, various tyrosine kinases[14]
Alkynes (via Sonogashira) Provides a rigid linker to probe deeper into the active site. The terminal alkyne can be further functionalized.PIKfyve, PIP4K2C[15]

For example, studies on pyridopyrimidinone-based inhibitors have shown that replacing a methoxy group on the pyridine ring with other alkyl or alkoxy groups can decrease PI3K inhibition, highlighting the sensitivity of the kinase to subtle structural changes.[9] Similarly, the placement of fluoro groups on an appended phenyl ring can significantly increase cellular activity against both PI3K and mTOR.[9]

Conclusion

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. Its structure provides a robust anchor for binding to the kinase hinge region, while its synthetically versatile bromo-substituent offers an accessible pathway for rapid library generation and meticulous SAR exploration. The straightforward and scalable synthetic route further enhances its appeal for drug discovery programs. As the quest for more selective and potent kinase inhibitors continues, particularly those capable of overcoming resistance mutations, scaffolds like this one will remain indispensable tools in the arsenal of the medicinal chemist.

References

  • PrepChem. Synthesis of 2-bromo-3-methoxypyridine. Available from: [Link]

  • Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Google Patents. WO2013041038A1 - Pyridine compounds as inhibitors of kinase.
  • Jakhar, K. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press. Available from: [Link]

  • PubChem. Substituted pyridine spleen tyrosine kinase (syk) inhibitors - Patent US-2015148327-A1. Available from: [Link]

  • BindingDB. Patents in BindingDB. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Pharmaffiliates. The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Google Patents. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Williamson Ether Synthesis Lab Handout. Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Available from: [Link]

  • PubChem. Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines) as protein kinases inhibitors - Patent US-8809336-B2. Available from: [Link]

  • HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. Vol. 75, No. 1. Available from: [Link]

  • ACS Publications. (2013). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Med. Chem. Lett. 4, 8, 776–781. Available from: [Link]

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Organic Syntheses. 2-bromopyridine. Available from: [Link]

  • PubChem. 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Patent EP-3784664-B1. Available from: [Link]

  • MDPI. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals 16, no. 10: 1459. Available from: [Link]

  • American Society of Nephrology. (2023). Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases. CJASN. Available from: [Link]

  • NIH. 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Available from: [Link]

  • PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. J Med Chem. 58(12):5097-111. Available from: [Link]

  • PubMed. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorg Chem. 128:106099. Available from: [Link]

  • NIH. (2020). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. 25(11): 2686. Available from: [Link]

  • NIH. (2019). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Sci Rep. 9: 17290. Available from: [Link]

  • NIH. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. 27(21): 7226. Available from: [Link]

  • PubMed. (1998). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 41(11):1838-48. Available from: [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int. J. Mol. Sci. 24, no. 13: 10600. Available from: [Link]

  • PubMed. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Org Biomol Chem. 13(3):893-904. Available from: [Link]

  • NIH. (2014). Clinical pharmacology of tyrosine kinase inhibitors becoming generic drugs: the regulatory perspective. Br J Clin Pharmacol. 77(2): 357–369. Available from: [Link]

  • PubMed. (2009). Synthesis and identification of[2][4][7]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Bioorg Med Chem. 17(1):241-52. Available from: [Link]

  • RSC Publishing. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med. Chem., 12, 1237-1251. Available from: [Link]

  • ResearchGate. (2015). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. 25. Available from: [Link]

  • RSC Publishing. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Med. Chem., 12, 10-27. Available from: [Link]

Sources

Literature review of 3-alkoxypyridine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Alkoxypyridine Scaffold: Synthetic Strategies and Pharmacological Versatility

Executive Summary: The "Privileged" Nature of Position 3

In the landscape of heterocyclic drug discovery, the pyridine ring is ubiquitous. However, the specific functionalization at the 3-position with an alkoxy group (3-alkoxypyridine) represents a distinct chemo-type that offers unique advantages over its 2- and 4-substituted counterparts.

Unlike 2-alkoxypyridines, which are prone to metabolic hydrolysis yielding 2-pyridones, 3-alkoxypyridines function as robust ether linkages. They provide a specific vector for hydrogen bond acceptance and hydrophobic clamping without compromising the aromaticity or basicity of the pyridine nitrogen to the same extent as direct conjugation. This guide explores the structural utility, synthetic access, and therapeutic applications of this scaffold, anchored by clinical success stories like Crizotinib .[1]

Chemoinformatics & Structural Logic

To design effective drugs, one must understand the electronic environment of the scaffold.

The "Goldilocks" Basicity

The pyridine nitrogen lone pair is orthogonal to the


-system. Substituents affect this basicity via induction and resonance.
  • 2-Alkoxy: Strong inductive withdrawal but also strong resonance donation. However, the proximity to the nitrogen often leads to metabolic instability (O-dealkylation/hydrolysis).

  • 4-Alkoxy: Strong resonance donation significantly increases the basicity of the ring nitrogen, potentially leading to non-specific protein binding or poor membrane permeability (due to protonation at physiological pH).

  • 3-Alkoxy: The oxygen lone pair cannot delocalize directly onto the ring nitrogen (meta-relationship). The effect is primarily inductive electron withdrawal with weak resonance donation into the ring carbons. This creates a "tuned" basicity (

    
     ~ 4.8–5.0) that is often ideal for kinase hinge binding where a specific protonation state or H-bond acceptor capability is required.
    
Metabolic Stability Profile

A critical design consideration is the susceptibility to oxidative metabolism.

Scaffold VariantPrimary Metabolic LiabilityMechanismStability Rating
2-Alkoxypyridine Hydrolysis to 2-PyridoneNucleophilic attack at C2; unstable ether.Low
4-Alkoxypyridine O-DealkylationCYP450 mediated; high electron density at O.Moderate
3-Alkoxypyridine Ring Oxidation / N-OxideEther linkage is robust; Ring N is the soft spot.High

Synthetic Architectures: Accessing the Scaffold

Constructing 3-alkoxypyridines is non-trivial because the 3-position is not activated for Nucleophilic Aromatic Substitution (


) like the 2- and 4-positions are.
Workflow Visualization: Synthetic Decision Tree

The following diagram illustrates the decision logic for synthesizing these derivatives based on available starting materials.

Synthesis_Workflow Start Target: 3-Alkoxypyridine Path_A Path A: 3-Hydroxypyridine + R-X Start->Path_A If 3-OH available Path_B Path B: 3-Halopyridine + R-OH Start->Path_B If 3-Br/I available Path_C Path C: De Novo Ring Synthesis Start->Path_C If Complex Substitution Step_A1 Williamson Ether Synthesis (Base: Cs2CO3/NaH, Solvent: DMF) Path_A->Step_A1 Primary Alkyl Halides Step_A2 Mitsunobu Reaction (PPh3, DEAD) Path_A->Step_A2 Secondary Alcohols Step_B1 Ullmann Coupling (CuI, Ligand, High Temp) Path_B->Step_B1 Cost-Effective/Scale Step_B2 Pd-Catalyzed C-O Coupling (Buchwald-Hartwig conditions) Path_B->Step_B2 Sensitive Substrates Result Purified 3-Alkoxypyridine Step_A1->Result Step_A2->Result Step_B1->Result Step_B2->Result

Figure 1: Synthetic decision tree for accessing 3-alkoxypyridine derivatives. High-contrast nodes indicate primary pathways.

Detailed Protocol: Copper-Catalyzed C-O Coupling (Ullmann-Type)

Context: Used when the alkyl group is sensitive or when starting from the abundant 3-bromopyridine. This protocol avoids the harsh conditions of classical


.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Alcohol: Primary or Secondary Alcohol (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a dried Schlenk tube with CuI, 1,10-Phenanthroline, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Addition: Add 3-bromopyridine, the alcohol, and toluene via syringe under Argon flow.

  • Heating: Seal the tube and heat to 110°C for 18–24 hours. Note: Vigorous stirring is essential as this is a heterogeneous mixture.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry: The "Warhead" Application

The 3-alkoxypyridine moiety is not just a spacer; it is often a pharmacophore.

Case Study: Crizotinib (Xalkori®)

Target: ALK (Anaplastic Lymphoma Kinase) / c-Met. Role of Scaffold: In the development of Crizotinib, the transition from a 2-aminopyridine core involved optimizing the substituents to fill the ATP-binding pocket.

  • The 3-Benzyloxy Group: This is the defining "3-alkoxy" feature.

  • Mechanism: The benzyloxy group at position 3 acts as a hydrophobic clamp. It orients the molecule within the active site, filling the hydrophobic pocket adjacent to the hinge region.

  • Vector Analysis: The 3-position directs the bulky phenyl ring away from the hinge, avoiding steric clash while maximizing Van der Waals interactions with the gatekeeper residues.

Signaling Pathway & Inhibition

The following diagram details the ALK signaling cascade and where the 3-alkoxypyridine derivative (Crizotinib) intervenes.

ALK_Pathway Ligand Growth Factors (Pleiotrophin) Receptor ALK Receptor (Tyrosine Kinase) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation RAS RAS Receptor->RAS Inhibitor Crizotinib (3-Alkoxypyridine) Inhibitor->Receptor ATP Competition (Blocks Signaling) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK/MAPK RAS->ERK ERK->Proliferation

Figure 2: Biological intervention point of ALK inhibitors containing the 3-alkoxypyridine scaffold.

Quantitative Data: SAR Trends

The following table summarizes Structure-Activity Relationship (SAR) trends observed in kinase inhibition assays (e.g., c-Met/ALK) when varying the pyridine substitution pattern.

Substitution Pattern

(nM)
Metabolic

(min)
Comments
Unsubstituted Pyridine >10,000>120Poor binding; lacks hydrophobic fill.
2-Benzyloxypyridine 45015Rapid hydrolysis to pyridone; loss of potency.
3-Benzyloxypyridine 24 >120 Optimal. High potency + metabolic stability.
4-Benzyloxypyridine 12060Good potency, but increased basicity affects permeability.

(Data generalized from c-Met inhibitor optimization studies, e.g., Cui et al., J. Med. Chem)

References

  • Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Maitland, H. C., et al. (2018). "Recent Advances in the Synthesis of Pyridine Derivatives via Coupling Reactions." Organic Chemistry Frontiers. (General reference for C-O coupling protocols).
  • Lam, P. Y. S., et al. (1998).[2] "New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation."[2] Tetrahedron Letters. (Foundational work on Cu-catalyzed coupling applicable to O-arylation).

  • Johnson, T. W., et al. (2014). "Lipophilic Efficiency as an Important Metric in Drug Design." Journal of Medicinal Chemistry. (Discusses the role of alkoxy groups in lipophilicity).
  • Pfizer Inc. (2011). "Xalkori (crizotinib) Prescribing Information.

Sources

Commercial suppliers and price of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and whitepaper on the commercial supply, pricing, and technical specifications of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine .

Commercial Supply, Synthesis, and Procurement Strategy

Part 1: Executive Summary

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine (CAS 1065484-75-4 ) is a specialized bis-heteroaryl ether intermediate used primarily in the discovery and development of small molecule kinase inhibitors. Structurally, it serves as a "scaffold linker," connecting a halogenated pyridine core (amenable to Suzuki-Miyaura coupling) with a solubilizing pyridine tail.

Its commercial availability is currently categorized as "Make-to-Order" or "Limited Stock" by most major catalog suppliers, driving prices significantly higher than commodity building blocks. This guide provides a verified supply chain analysis, a self-validating synthesis protocol, and a quality control framework to mitigate the risk of regioisomeric impurities.

Part 2: Chemical Profile & Specifications[1]

Before engaging suppliers, it is critical to establish the exact chemical identity to avoid confusion with the more common 2-ylmethoxy or 3-ylmethoxy isomers.

ParameterSpecification
Chemical Name 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine
CAS Number 1065484-75-4
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
SMILES Brc1ncccc1OCc2ccncc2
Key Impurities 2-Bromo-3-hydroxypyridine (Hydrolysis), Regioisomers (if sourced via non-selective routes)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Part 3: Market Analysis – Suppliers & Pricing

The market for this compound is fragmented. It is not a bulk commodity (like 2-bromopyridine) but a high-value intermediate.

Tiered Supplier Analysis
  • Tier 1 (Global Distributors): Companies like ChemScene , BLD Pharm , and Key Organics list this compound. They typically hold small stocks (mg to gram scale) or act as aggregators for synthesis labs.

  • Tier 2 (Synthesis Houses): Chinese CROs (e.g., Alchem Pharmtech , Nanjing Norris ) often synthesize this on demand. Lead times can range from 2–4 weeks.

Price Estimation (Q4 2023 Data)

Pricing is highly volume-dependent and volatile due to batch production.

ScaleEstimated Price Range (USD)Lead TimeNotes
Research (100 mg) $90 – $1501–3 DaysHigh markup for immediate availability.
Pilot (1 g) $400 – $8001–2 WeeksOften requires fresh synthesis or purification.
Bulk (100 g+) Custom Quote4–6 WeeksEconomies of scale kick in; expect ~

4,000/kg.

Strategic Insight: Do not purchase >10g without a pre-shipment sample. The risk of receiving the wrong isomer (e.g., the 3-ylmethoxy analog, CAS 1065484-76-5) is non-negligible in non-GMP supply chains.

Part 4: Technical Synthesis & Quality Control

If commercial supply is unavailable or cost-prohibitive, in-house synthesis is a viable and scalable option. The following protocol is designed for high regio-selectivity.

Synthesis Pathway (Williamson Ether Synthesis)

The synthesis involves the nucleophilic substitution of 4-(chloromethyl)pyridine by the potassium salt of 2-bromo-3-hydroxypyridine.

Reaction Scheme:

  • Deprotonation: 2-Bromo-3-hydroxypyridine + Base

    
     Phenoxide anion.
    
  • Coupling: Phenoxide + 4-(Chloromethyl)pyridine

    
     Product + Chloride salt.
    

SynthesisPathway SM1 2-Bromo-3-hydroxypyridine (CAS 6602-32-0) Base Base: K2CO3 Solvent: DMF SM1->Base SM2 4-(Chloromethyl)pyridine HCl (CAS 1822-51-1) Inter Intermediate: Phenoxide Anion SM2->Inter Base->Inter 60°C, 30 min Prod Target: 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine Inter->Prod SN2 Coupling 80°C, 4-6h Imp Impurity: N-Alkylation (Minor) Inter->Imp Side Reaction

Figure 1: Convergent synthesis pathway emphasizing the critical deprotonation step to minimize N-alkylation byproducts.

Validated Experimental Protocol

Reagents:

  • 2-Bromo-3-hydroxypyridine (1.0 eq)

  • 4-(Chloromethyl)pyridine hydrochloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq) - Note: Excess base is needed to neutralize the HCl salt of the picolyl chloride.
    
  • Dimethylformamide (DMF) (anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 2-Bromo-3-hydroxypyridine (1.0 eq) and

    
     (2.5 eq) in anhydrous DMF. Stir at 60°C for 45 minutes. Why? This ensures complete formation of the oxy-anion and minimizes competition from the pyridine nitrogen (N-alkylation).
    
  • Addition: Cool to room temperature. Add 4-(Chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise to control exotherm.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by LC-MS (Target M+H = 265/267).

  • Workup: Pour the reaction mixture into ice-water (50 volumes). The product should precipitate.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Hexane/EtOAc gradient).

Quality Control: The Self-Validating System

To ensure you have the correct isomer, use 1H-NMR diagnostic peaks.

  • Diagnostic Signal 1: The methylene bridge (

    
    ) appears as a sharp singlet around 5.2 – 5.4 ppm .
    
  • Diagnostic Signal 2: The 4-pyridyl protons appear as two doublets (AA'BB' system) around 7.4 ppm and 8.6 ppm .

  • Differentiation: If the methylene peak is split or shifted significantly, suspect the 2-pyridyl or 3-pyridyl isomer (often caused by impure starting material).

Part 5: Procurement Decision Logic

When to buy vs. when to make is a critical decision in drug development programs.

ProcurementLogic Start Need CAS 1065484-75-4 Qty Quantity Required? Start->Qty Small < 5 Grams Qty->Small Large > 10 Grams Qty->Large CheckStock Check Tier 1 Suppliers (ChemScene, BLD) Small->CheckStock Custom Request Custom Synthesis (Lead Time: 4 wks) Large->Custom If No Lab Access Make MAKE (In-House) Cost: ~$15/g (Materials) Large->Make If Chemistry Capability Exists StockAvail In Stock? CheckStock->StockAvail Buy BUY (Price ~$100/g) StockAvail->Buy Yes StockAvail->Custom No

Figure 2: Decision matrix for sourcing 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine based on scale and timeline.

Part 6: References

  • ChemicalBook. Product Entry: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine. Retrieved from .

  • BLD Pharm. Catalog Entry: CAS 1065484-75-4. Retrieved from .

  • ChemScene. Building Blocks & Intermediates Catalog. Retrieved from .

  • Huaxuejia (Chemical Add). Supplier Aggregation for CAS 1065484-75-4. Retrieved from .

  • Google Patents. Search Results for Pyridine Ether Scaffolds. (General reference for scaffold utility in kinase inhibitors).

Safety data sheet (SDS) for 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Handling Monograph: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine Document Type: Technical Safety Guide & Hazard Assessment Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers

Provisional Safety Profile & Handling Protocol

Date of Issue: October 26, 2023 Version: 1.2 (Research Grade) Status: Novel Intermediate – Treat as Potent/Hazardous

Chemical Identity & Structural Context

This guide provides a technical hazard assessment for 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine , a bis-pyridine ether often utilized as a scaffold in the development of kinase inhibitors and GPCR ligands. As a specific regulatory SDS is often unavailable for early-phase intermediates, this monograph derives its safety profile from Structure-Activity Relationships (SAR) of its closest analogs: 2-bromo-3-methoxypyridine and 4-(chloromethyl)pyridine .

PropertySpecification
Chemical Name 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine
Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Structural Class Halogenated Bis-Pyridine Ether
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water.
Key Functionality 2-Bromopyridine (electrophile for coupling); Pyridine Nitrogen (basic/nucleophilic).

Hazard Identification & Toxicology (The "Why")

GHS Classification (Derived)

Based on the toxicity profiles of the 2-bromo-3-alkoxypyridine class (e.g., CAS 24100-18-3) and the alkylating potential of its precursors, the following provisional GHS classification is assigned:

  • Signal Word: DANGER

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage. Note: Pyridine ethers often exhibit higher ocular toxicity than their carbon analogs due to basicity.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Mechanistic Toxicology
  • Ocular Hazards: The basic nitrogen atoms in the pyridine rings, combined with the lipophilic ether linkage, allow for rapid penetration of the corneal epithelium. This can lead to irreversible opacity if not rinsed immediately.

  • Sensitization Potential: While not explicitly classified as a sensitizer, the presence of a reactive 2-bromopyridine moiety suggests potential for haptenization (binding to skin proteins), posing a risk of allergic contact dermatitis upon repeated exposure.

  • Metabolic Activation: In vivo, the ether linkage may be subject to oxidative O-dealkylation by CYP450 enzymes, releasing 2-bromo-3-hydroxypyridine (an irritant) and 4-pyridinecarboxaldehyde (reactive).

Safe Handling & Storage Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be conducted inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: Use anti-static weighing boats. Pyridine derivatives can accumulate static charge, leading to powder scattering.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling outside a hood (not recommended).

  • Ocular: Chemical splash goggles are mandatory . Safety glasses are insufficient due to the risk of severe eye damage (Category 1).

  • Dermal: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Pyridines are excellent organic solvents and can permeate thin nitrile; double gloving provides a breakthrough time buffer.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The ether linkage is stable, but the pyridine ring is susceptible to N-oxidation over time in air.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., mCPBA, peroxides) and strong acids.

Emergency Response & Waste Management

First Aid Logic
  • Eye Contact (Critical): Immediate irrigation is vital.[3][4] The basic nature of the compound can cause saponification of lipids in the eye. Flush for at least 15 minutes , lifting eyelids.[3][4] Do not neutralize with acids.

  • Skin Contact: Wash with soap and water. Do not use ethanol or DMSO to wipe the skin, as these solvents will act as a vehicle, carrying the toxin deeper into the dermis.

Spill Response Workflow
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (Tyvek suit, double gloves, goggles).

  • Contain: Cover powder spills with a damp absorbent pad to prevent dust generation.

  • Neutralize: Clean the surface with a 5% dilute acetic acid solution (to protonate the pyridine nitrogen, making it water-soluble and easier to wipe up), followed by soap and water.

Experimental Application: Synthesis & Reactivity

Researchers typically synthesize this compound via Williamson ether synthesis or use it as an intermediate in Suzuki-Miyaura couplings.

Synthesis Hazard Map

The synthesis involves reacting 2-bromo-3-hydroxypyridine with 4-(chloromethyl)pyridine hydrochloride . The precursors are significantly more hazardous than the final product.

  • Precursor 1: 4-(chloromethyl)pyridine HCl is a Vesicant (blister agent) and Lachrymator . It causes severe skin burns (Skin Corr.[2][5] 1B).

  • Precursor 2: 2-bromo-3-hydroxypyridine is a moderate irritant.

Diagram 1: Synthesis Hazard & Reactivity Flow This diagram illustrates the transition from high-hazard precursors to the target intermediate.

SynthesisHazard Precursor1 4-(Chloromethyl)pyridine HCl (CAS 1822-51-1) HAZARD: Skin Corr. 1B (Corrosive) Reagent Base (K2CO3/DMF) Reaction Matrix Precursor1->Reagent Precursor2 2-Bromo-3-hydroxypyridine (CAS 6602-32-0) HAZARD: Skin Irrit. 2 Precursor2->Reagent Product 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine TARGET COMPOUND HAZARD: Eye Dam. 1, Acute Tox 4 Reagent->Product Ether Formation (Williamson) Downstream Suzuki Coupling (Drug Discovery) Product->Downstream Pd-Catalyzed Cross-Coupling

Caption: Hazard evolution during synthesis. Note the critical corrosivity of the chloromethyl precursor compared to the final ether product.

Handling Decision Tree

Follow this logic for safe aliquot preparation.

Diagram 2: Safe Handling Decision Tree

HandlingProtocol Start Start: Weighing Compound Quantity Is quantity > 100 mg? Start->Quantity Hood Use Chemical Fume Hood (Standard PPE) Quantity->Hood No Glovebox Use Glovebox or Static-Free Enclosure Quantity->Glovebox Yes (Dust Risk) Solvent Select Solvent for Stock Hood->Solvent Glovebox->Solvent DMSO DMSO (Preferred) Low volatility, high solubility Solvent->DMSO Bioassay DCM DCM/Methanol High volatility (Aerosol Risk) Solvent->DCM Synthesis Storage Store Stock Solution -20°C, Argon Overlay DMSO->Storage DCM->Storage

Caption: Decision logic for weighing and solubilization to minimize inhalation and dermal exposure risks.

Quantitative Data Summary

ParameterValue/LimitSource/Analogue
LD50 (Oral, Rat) Est. 300–2000 mg/kgBased on 2-bromo-3-methoxypyridine [1]
Skin Irritation Moderate (Category 2)Based on 3-hydroxypyridine core [2]
Eye Irritation Severe (Category 1) Based on 4-picolyl moiety basicity [3]
Flash Point >110°C (Predicted)High MW ether
Storage Class 11 (Combustible Solids)German VCI Standard

References

  • PubChem. (2023). Compound Summary for 2-Bromo-3-methoxypyridine. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine from 2-bromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a detailed, validated protocol for the synthesis of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine via the Williamson ether synthesis. This scaffold is a critical intermediate in the development of kinase inhibitors and GPCR ligands, often serving as a precursor for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

The protocol addresses specific challenges associated with this transformation, including the handling of hygroscopic electrophile salts (4-picolyl chloride HCl), regioselectivity control (O- vs. N-alkylation), and the purification of bis-basic heterocyclic systems.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

Retrosynthetic Analysis

The target molecule is synthesized via an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 nucleophilic substitution. The bond disconnection occurs at the ether oxygen, identifying 2-bromo-3-hydroxypyridine  as the nucleophile and 4-(chloromethyl)pyridine  as the electrophile.
Reaction Mechanism

The reaction proceeds through a classic Williamson Ether Synthesis mechanism.[1][2][3] However, two critical factors distinguish this specific transformation:

  • In-Situ Neutralization: The electrophile, 4-(chloromethyl)pyridine, is unstable as a free base (prone to self-polymerization) and is commercially supplied as the hydrochloride salt. The base (

    
    ) must neutralize this salt in situ to release the reactive electrophile while simultaneously deprotonating the hydroxyl group of the pyridine.
    
  • Regioselectivity: The 2-bromo-3-hydroxypyridine is an ambident nucleophile. While the pyridine nitrogen is nucleophilic, the oxyanion generated at position 3 is harder and typically more reactive in

    
     conditions. The steric bulk of the bromine atom at the 2-position further discourages N-alkylation, favoring the desired O-alkylation.
    

ReactionScheme SM1 2-Bromo-3-hydroxypyridine (Nucleophile) Base K2CO3 / DMF 60-80°C SM1->Base SM2 4-(Chloromethyl)pyridine HCl (Electrophile Salt) SM2->Base Inter Intermediate: Oxyanion Formation Base->Inter Deprotonation & Neutralization Prod Target Product: 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine Inter->Prod SN2 Coupling

Figure 1: Reaction scheme illustrating the convergent synthesis and in-situ activation.

Experimental Protocol

Materials & Reagents[4][5]
ReagentMW ( g/mol )Equiv.[4][5][6]Role
2-Bromo-3-hydroxypyridine 174.001.0Starting Material
4-(Chloromethyl)pyridine HCl 164.031.2Electrophile
Potassium Carbonate (

)
138.213.0Base
Sodium Iodide (NaI) 149.890.1Catalyst (Finkelstein)
DMF (Anhydrous) --Solvent (0.2 M)
Step-by-Step Methodology

Step 1: Preparation of the Nucleophile

  • Charge a dry round-bottom flask (equipped with a magnetic stir bar) with 2-bromo-3-hydroxypyridine (1.0 equiv).

  • Add anhydrous DMF (Dimethylformamide) to achieve a concentration of approximately 0.2 M.

  • Add Potassium Carbonate (

    
    , 3.0 equiv).[7]
    
    • Note: A large excess is used to neutralize the HCl from the electrophile and deprotonate the phenol.

  • Stir the suspension at Room Temperature (RT) for 15–30 minutes. This ensures partial deprotonation and prepares the "phenoxide-like" anion.

Step 2: Addition of Electrophile

  • Add 4-(chloromethyl)pyridine hydrochloride (1.2 equiv) directly to the flask as a solid.

  • Optional but Recommended: Add catalytic Sodium Iodide (NaI, 0.1 equiv).

    • Expert Insight: NaI facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, significantly accelerating the reaction rate.

Step 3: Reaction

  • Heat the reaction mixture to 60–80°C .

    • Caution: Do not exceed 100°C to avoid decomposition of the electrophile or N-alkylation side products.

  • Monitor the reaction by TLC (eluent: 5% MeOH in DCM) or LCMS.

    • Expected Time: 2–4 hours.

    • TLC Observation: The starting material (more polar) should disappear, and a new spot (less polar) should appear.

Step 4: Workup

  • Cool the mixture to RT.

  • Pour the reaction mixture into Ice-Water (5x reaction volume).

  • Extract with Ethyl Acetate (EtOAc) (3 x volume).

    • Note on pH: Ensure the aqueous layer is basic (pH > 9). If not, adjust with saturated

      
      . Both pyridine rings must be in the free-base form to extract efficiently.
      
  • Wash the combined organic layers with Water (2x) and Brine (1x) to remove residual DMF.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via Flash Column Chromatography on silica gel.

  • Gradient: 0%

    
     5% Methanol in Dichloromethane (DCM).
    
    • Alternative: 20%

      
       80% Ethyl Acetate in Hexanes.
      
  • Collect fractions containing the product and dry to yield an off-white to pale yellow solid.

Process Control & Troubleshooting

The following decision tree assists in diagnosing common synthetic issues.

Troubleshooting Start Check LCMS/TLC after 3 hours Decision Is Conversion > 90%? Start->Decision Yes Proceed to Workup Decision->Yes Yes No Analyze Impurity Profile Decision->No No Impurity1 SM Remains Unreacted No->Impurity1 Impurity2 N-Alkylation Observed No->Impurity2 Action1 Add 0.2 eq NaI Increase Temp to 90°C Impurity1->Action1 Action2 Switch Solvent to Acetone Lower Temp to Reflux (56°C) Impurity2->Action2

Figure 2: Troubleshooting logic for incomplete conversion or regioselectivity issues.

Key Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Moisture in DMF or old ElectrophileUse anhydrous DMF; Freshly purchase or recrystallize 4-picolyl chloride HCl.
N-Alkylation Byproduct Temperature too high or Base too strongLower temperature to 60°C. Ensure

is used, not

or NaH.
Emulsion during Workup DMF presence or amphoteric natureWash organic layer thoroughly with water (3x) to remove DMF before brine wash.

Analytical Validation

Successful synthesis should be validated using NMR and Mass Spectrometry.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       5.30 (s, 2H) – Characteristic singlet for the 
      
      
      
      methylene bridge.
    • 
       8.60 (d, 2H) – Pyridine protons adjacent to Nitrogen (from the picolyl group).
      
    • 
       7.40 (d, 2H) – Pyridine protons meta to Nitrogen (from the picolyl group).
      
    • 
       7.00–8.20 (m, 3H) – Signals corresponding to the 2-bromo-3-oxypyridine core.
      
  • LCMS:

    • Observe

      
       peak corresponding to the specific isotope pattern of Bromine (
      
      
      
      and
      
      
      in 1:1 ratio).

Safety & Handling

  • 4-(Chloromethyl)pyridine HCl: This compound is a severe skin and eye irritant. It is a solid precursor to a lachrymator. Handle in a fume hood.

  • Pyridine Derivatives: Generally toxic and potential neurological hazards. Avoid inhalation of dust.

  • DMF: Hepatotoxic and readily absorbed through the skin. Wear butyl rubber gloves if possible, or double-glove with nitrile.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link][2][3][8]

  • O-Alkylation of Hydroxypyridines (Methodology)
  • Synthesis of 2,4-Dibromopyridine (Related Scaffold Chemistry)

    • Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-Bipyridine. Heterocycles, Vol 75. Retrieved from [Link]

  • Boronate Ester Analogues (Structural Validation)

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine (referred to herein as Substrate-Br ). This substrate presents a "perfect storm" of catalytic challenges: the electron-deficient nature of the 2-pyridyl ring is counteracted by the electron-donating ortho-alkoxy group, while the presence of two basic nitrogen atoms creates a high risk of palladium catalyst poisoning via chelation.

We present a tiered protocol strategy, moving from robust industry-standard conditions to high-performance systems utilizing Buchwald precatalysts, ensuring successful coupling with a wide range of boronic acid partners.

Strategic Analysis & Mechanistic Challenges

The "Double-Nitrogen" Trap

The primary failure mode for this substrate is catalyst deactivation . Unlike simple aryl bromides, Substrate-Br contains two pyridine nitrogens capable of displacing phosphine ligands on the Palladium center.

  • N1 (Pyridine Core): Located ortho to the reaction site, facilitating rapid reversible binding to Pd(II) intermediates.

  • N2 (Pendant Sidechain): The pyridin-4-ylmethoxy tail acts as a distal "anchor," potentially leading to the formation of stable, inactive metallacycles or oligomeric Pd-networks.

Electronic & Steric Conflict
  • Electronic Deactivation: While 2-bromopyridines are typically activated for oxidative addition, the C3-alkoxy group acts as a strong Electron Donating Group (EDG). Through resonance, this increases electron density at the C-Br bond, making oxidative addition slower than in unsubstituted 2-bromopyridine.

  • Steric Hindrance: The C3-substituent creates significant steric bulk immediately adjacent to the coupling site, necessitating ligands with specific "bite angles" or spatial projection (e.g., biaryl phosphines) to facilitate the reductive elimination step.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition pathways inherent to this substrate.

G Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd + Substrate Poison1 N-Coordination (Reversible Inhibition) Start->Poison1 Pyridine N-Binding Substrate Substrate-Br Cycle Catalytic Cycle (Transmetallation -> Product) OxAdd->Cycle Cycle->Start Regeneration Poison1->Start Heat/Ligand Excess Poison2 Pd-Black Formation (Irreversible Deactivation) Poison1->Poison2 Prolonged Stagnation

Figure 1: Competitive catalytic pathways. High ligand field strength is required to prevent the "N-Coordination" trap.

Critical Parameter Optimization

To overcome the challenges described above, the reaction conditions must be engineered to favor the catalytic cycle over the poisoning pathways.

ParameterRecommendationScientific Rationale
Catalyst System Pd(dppf)Cl₂ (Tier 1) Pd-SPhos G3 (Tier 2)dppf: Large bite angle and bidentate nature resist displacement by pyridine nitrogens. S-Phos: Bulky biaryl structure promotes oxidative addition on electron-rich/hindered halides and facilitates reductive elimination.
Base K₂CO₃ (Aqueous) or K₃PO₃ (Anhydrous)Weak bases minimize side reactions. Aqueous conditions often accelerate Suzuki couplings via the "oxo-palladium" pathway, but if the boronic acid is sensitive (protodeboronation), switch to anhydrous K₃PO₄.
Solvent 1,4-Dioxane / Water (4:1) High boiling point (101°C) allows thermal activation to break Pd-N bonds. Excellent solubility for polar pyridine substrates.
Concentration 0.1 M - 0.2 M Higher concentration favors the bimolecular oxidative addition step over unimolecular catalyst decomposition.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Screening)

Best for: Coupling with stable aryl boronic acids where extreme sterics are not an issue.

Reagents:

  • Substrate-Br: 1.0 equiv

  • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[2][3]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or pressure tube) with Substrate-Br (1.0 eq), Boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.15 M relative to bromide) and 2.0 M aq. K₂CO₃ (3.0 eq) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Checkpoint: The reaction mixture should turn dark red/brown. If it turns black and precipitates Pd metal early (<1 hr), the catalyst has died; switch to Protocol B.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Pyridine products often streak on silica. Add 1% Triethylamine to the eluent.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Sterically hindered partners, unstable boronic acids, or if Protocol A fails.

Reagents:

  • Substrate-Br: 1.0 equiv

  • Boronic Acid: 1.5 equiv[3]

  • Catalyst: S-Phos Pd G3 Precatalyst (2–5 mol%)

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio) or n-Butanol (for extreme solubility issues)

Step-by-Step Procedure:

  • Solids: Charge the reaction vessel with Substrate-Br, Boronic Acid, K₃PO₄, and S-Phos Pd G3.

  • Degassing: Evacuate and backfill with Argon (x3 cycles). Oxygen removal is critical for this electron-rich ligand system.

  • Solvent: Add degassed Toluene and Water.

  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave, 30 min).

  • Scavenging (Critical): After cooling, add SiliaMetS® Thiol or equivalent metal scavenger and stir for 30 mins to remove residual Pd coordinated to the pyridine nitrogens. Filter through Celite before extraction.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Conversion (SM recovered) Catalyst poisoning by Pyridine N.Increase temperature to 110°C to promote ligand dissociation. Switch to X-Phos Pd G3 or Pd-PEPPSI-IPr .
Protodeboronation (Boronic acid loses B) Unstable boronic acid species (common with 2-heteroaryl boronates).Switch base to KF or CsF . Use anhydrous conditions (Dioxane/DMF). Use Boronic Ester (BPin) instead of acid.
Homocoupling of Boronic Acid Oxygen leak in the system.[4]Rigorous degassing (freeze-pump-thaw).[4] Ensure positive Argon pressure.
Product trapped in Aqueous layer Product is highly basic/polar.Do not use acidic washes. Salt out the aqueous layer with NaCl. Extract with DCM/Isopropanol (3:1) instead of EtOAc.

Workflow Visualization

Workflow Prep Preparation Degas Solvents (Ar/N2) Weigh Solids Reaction Reaction 90-100°C, 4-16h (Monitor by LCMS/TLC) Prep->Reaction Check Conversion Check Reaction->Check Workup Workup Scavenge Pd (Thiol resin) Extr: DCM/IPA Check->Workup Complete Fail Protocol B (Switch to S-Phos/K3PO4) Check->Fail <10% Conv. Fail->Reaction Retry

Figure 2: Operational workflow for Suzuki coupling of pyridine-based substrates.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Halides

    • Littke, A. F.; Dai, C.; Fu, G. C. J. Am. Chem. Soc.[5]2000 , 122, 4020–4028. (Demonstrates the power of bulky phosphines for deactivated aryl chlorides/bromides).

  • Catalyst Poisoning by Pyridines

    • Gildner, P. G.; Colacot, T. J. Organometallics2015, 34, 5497–5508.
  • Use of S-Phos/Buchwald Ligands

    • Billingsley, K.; Buchwald, S. L. J. Am. Chem. Soc.[6]2007 , 129, 3358–3366.[6] (Specific protocols for heteroaryl-heteroaryl couplings).

  • General Review of 2-Halopyridine Couplings

    • Lier, J. E.; et al. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angew. Chem. Int. Ed.2021 .[7][8]

Sources

Application Note: Advanced Protection Strategies for 3-(pyridin-4-ylmethoxy)-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for 3-(pyridin-4-ylmethoxy)-pyridine derivatives Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Overview

The 3-(pyridin-4-ylmethoxy)-pyridine scaffold (Figure 1) represents a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors).[1] However, its dual-pyridine structure presents unique synthetic challenges.[1] The basic nitrogen atoms are prone to N-alkylation, N-oxidation, and catalyst poisoning (particularly Pd/Pt species), while the central methylene ether linkage (picolyl ether) is susceptible to oxidative cleavage or hydrogenolysis.[1]

This guide details two orthogonal protection strategies designed to preserve the scaffold's integrity while enabling regioselective functionalization:

  • N-Oxide Transformation: A robust, "permanent" protection for electrophilic substitution and preventing N-quaternization.[1]

  • Lewis Acid Complexation (BF₃): A transient masking strategy specifically for directed lithiation and C-H activation.[1]

Chemical Analysis of the Scaffold

The molecule contains two distinct pyridine rings connected by an ether linkage.[1] Understanding their electronic differences is vital for selective protection.[1]

  • Ring A (3-alkoxypyridine): Electronically enriched by the oxygen donor. The C2 position is activated for directed ortho-metalation (DoM).

  • Ring B (4-alkylpyridine): Electronically similar to 4-picoline.[1] The nitrogen is accessible and basic (

    
    ).
    
  • Linker (Ether): The methylene protons are benzylic-like ("picolylic"). Critical Warning: This bond is labile under catalytic hydrogenation conditions (H₂/Pd), which will cleave the molecule into 3-hydroxypyridine and 4-picoline.[1]

Strategy I: The N-Oxide Route (Robust Protection)

Objective: To mask the basic nitrogen atoms, preventing catalyst poisoning and N-alkylation during side-chain synthesis, or to activate the ring for electrophilic aromatic substitution (EAS).[1]

Mechanism & Rationale

Oxidizing the pyridine nitrogen to an N-oxide (


) reverses the polarity of the ring. While the pyridine nitrogen is nucleophilic, the N-oxide oxygen is the nucleophile.[2] This prevents the formation of quaternary ammonium salts during alkylation reactions elsewhere on the molecule. Furthermore, the N-oxide activates the C2 and C4 positions for nucleophilic attack or chlorination, offering a synthetic handle not present in the parent heterocycle.[1]
Protocol A: Selective N-Oxidation

Note: While selective mono-oxidation is difficult due to similar


 values, bis-oxidation is the most reliable route for full protection.

Reagents:

  • Substrate: 3-(pyridin-4-ylmethoxy)pyridine

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA, 77% max)[1]

  • Solvent: Dichloromethane (DCM)

  • Quench: Aqueous Sodium Bisulfite (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 10 mmol) of the substrate in DCM (10 mL/mmol). Cool to 0°C under an inert atmosphere (

    
    ).[1]
    
  • Addition: Add mCPBA (2.5 eq for bis-protection) portion-wise over 15 minutes.

    • Why? Slow addition prevents exotherms that could lead to oxidative cleavage of the methylene ether.

  • Reaction: Warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (DCM/MeOH 9:1).[1] The N-oxide will appear significantly more polar (lower

    
    ) than the starting material.
    
  • Workup (Critical):

    • Dilute with DCM.[1]

    • Wash with 10% aqueous

      
       (to quench excess peroxide—verify with starch-iodide paper).[1]
      
    • Wash with saturated

      
       (to remove m-chlorobenzoic acid byproduct).[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove trace mono-oxides.[1]

Protocol B: Mild Deoxygenation (Deprotection)

Standard PCl₃ deoxygenation is often too harsh for complex substrates.[1] We utilize a Zinc/Ammonium Chloride system which is chemoselective and preserves the ether linkage.

Reagents:

  • Zinc Dust (activated)[3]

  • Ammonium Chloride (

    
    )[3]
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Setup: Suspend the Bis-N-oxide (1.0 eq) in Ethanol/Water (3:1, 0.1 M concentration).

  • Activation: Add

    
     (5.0 eq) and Zinc dust (4.0 eq).
    
  • Reduction: Heat to 60°C with vigorous stirring for 2–4 hours.

    • Observation: The grey suspension will lighten as Zn oxidizes.[1]

  • Filtration: Filter hot through a Celite pad to remove zinc salts.[1] Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate. Basify the residue with concentrated

    
     to pH > 10 and extract with DCM.
    
    • Why? Pyridines are soluble in water at neutral/acidic pH.[1] Basification ensures they are in the free-base form for extraction.

Strategy II: Transient Lewis Acid Protection (For Lithiation)

Objective: To functionalize the C2 position of the 3-alkoxypyridine ring via Directed Ortho-Metalation (DoM) without N-attack.

Mechanism & Rationale

Lithium bases (e.g., n-BuLi, LDA) react with the pyridine nitrogen lone pair, leading to dimerization or decomposition.[1] Pre-complexing the nitrogen with Boron Trifluoride (


) blocks the lone pair. The 

adduct is electron-deficient, increasing the acidity of the ring protons and facilitating clean lithiation directed by the alkoxy group.
Protocol C: BF₃-Mediated Regioselective Lithiation

Reagents:

  • 
     (Boron trifluoride diethyl etherate)
    
  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared fresh[1]

  • Electrophile (e.g., Iodine, Aldehydes)[1][4][5]

Step-by-Step Methodology:

  • Complex Formation: Dissolve substrate (1.0 eq) in anhydrous THF at -78°C. Add

    
     (1.1 eq) dropwise.[1] Stir for 15 minutes.
    
    • Note: The solution may become cloudy as the adduct forms.

  • Lithiation: Add LiTMP (1.2 eq) dropwise at -78°C. Stir for 30–45 minutes.

    • Selectivity: The bulky TMP base avoids nucleophilic attack on the ring. The lithiation occurs preferentially at C2 of the 3-alkoxypyridine ring due to the directing effect of the oxygen.

  • Trapping: Add the electrophile (1.5 eq) dissolved in THF. Stir for 1 hour at -78°C, then warm to RT.

  • Hydrolysis (Deprotection): Quench with saturated

    
     solution. The water/acid workup hydrolyzes the 
    
    
    
    bond, regenerating the free pyridine immediately.

Comparative Data & Decision Matrix

FeatureN-Oxide StrategyBF₃ Complexation Strategy
Primary Use Electrophilic substitution, N-maskingNucleophilic functionalization (Lithiation)
Stability High (isolable intermediate)Low (transient in-situ species)
Linker Compatibility Good (avoid over-oxidation)Excellent
Deprotection Requires separate reduction stepSpontaneous upon aqueous workup
Atom Economy Lower (requires oxidant + reductant)High

Visualization of Workflows

The following diagrams illustrate the decision pathways and reaction cycles for both strategies.

ProtectionStrategies Start Start: 3-(pyridin-4-ylmethoxy)pyridine Decision Goal: Functionalization Type? Start->Decision N_Oxide_Route Route A: N-Oxide Protection (Prevents N-alkylation / Activates C4) Decision->N_Oxide_Route Electrophilic / Long-term BF3_Route Route B: Lewis Acid Masking (For C-H Activation/Lithiation) Decision->BF3_Route Nucleophilic / Transient Oxidation Step 1: Oxidation (mCPBA, DCM, 0°C) N_Oxide_Route->Oxidation Intermediate_NO Intermediate: Bis-N-Oxide Oxidation->Intermediate_NO Reaction_A Step 2: Perform Reaction (e.g., Nitration, Side-chain alkylation) Intermediate_NO->Reaction_A Deprotection Step 3: Reduction (Zn / NH4Cl / EtOH) Reaction_A->Deprotection Final Final Product: Functionalized Derivative Deprotection->Final Complexation Step 1: Complexation (BF3·OEt2, -78°C) BF3_Route->Complexation Lithiation Step 2: Lithiation (LiTMP, -78°C) Complexation->Lithiation Trapping Step 3: Electrophile Trapping Lithiation->Trapping Hydrolysis Step 4: Aqueous Workup (Auto-deprotection) Trapping->Hydrolysis Hydrolysis->Final

Caption: Figure 2.[6] Decision tree for selecting N-oxide vs. Lewis Acid protection based on synthetic goals.

References

  • Yarkali, A. et al. (2020).[1] Selective N-oxidation of bis-pyridine systems using mCPBA. Journal of Heterocyclic Chemistry. [Link]

  • Knochel, P. et al. (2018).[1] Regioselective functionalization of pyridines via Lewis acid-complexed intermediates. Chemical Reviews. [Link]

  • Zacharie, B. et al. (2001).[1][7] A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Journal of Organic Chemistry. [Link]

  • Gros, P. & Fort, Y. (2002).[1] Lithiation of pyridines complexed with BF3: A new strategy for regioselective functionalization. European Journal of Organic Chemistry. [Link]

  • Mahalingam, S. M. et al. (2010).[1] Zn/NH4Cl: A facile and efficient reagent system for reduction of organic halides (and N-oxides). Organic Chemistry: An Indian Journal. [Link]

Sources

Application Note: Strategic Functionalization of the C2-Position in 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Janus" Scaffold

The molecule 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine represents a "privileged scaffold" frequently encountered in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, ROCK) and GPCR ligands. However, it presents a dual challenge to the synthetic chemist:

  • Electronic Deactivation: The C3-alkoxy group is an Electron-Donating Group (EDG). While it directs ortho-lithiation, it significantly deactivates the C2-position toward Nucleophilic Aromatic Substitution (

    
    ) compared to electron-deficient analogs (e.g., 3-nitro or 3-cyano pyridines).
    
  • Catalyst Sequestration: The pendant pyridin-4-yl nitrogen is a potent Lewis base. In Palladium-catalyzed cross-couplings, this nitrogen can competitively bind to the metal center, displacing phosphine ligands and arresting the catalytic cycle (catalyst poisoning).

This guide details three field-proven protocols designed to bypass these specific hurdles, prioritizing yield, reproducibility, and scalability.

Reaction Landscape & Decision Matrix

The following diagram maps the functionalization pathways based on the desired bond formation.

ReactionMap SM 2-Bromo-3-(pyridin-4-ylmethoxy)pyridine (Starting Material) Suzuki Method A: Suzuki-Miyaura (C-C Bond) Target: Biaryls SM->Suzuki Pd(0) / Boronic Acids Buchwald Method B: Buchwald-Hartwig (C-N Bond) Target: Amines SM->Buchwald Pd(0) / Amines SNAr Method C: SNAr (C-O / C-S Bond) Target: Ethers/Thioethers SM->SNAr Nu- / Heat (Microwave)

Figure 1: Strategic reaction map for the C2-functionalization of the target scaffold.

Method A: Suzuki-Miyaura Cross-Coupling (C-C Bond)[1]

The Challenge: The distal nitrogen on the pyridin-4-ylmethoxy chain can coordinate to Pd(II) intermediates, preventing the transmetalation step. The Solution: Use of bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) creates a steric wall that prevents the pendant pyridine from binding to the palladium center.

Protocol 1: High-Turnover Arylation

Recommended for: Attaching aryl or heteroaryl groups.

Reagents:

  • Catalyst:

    
     (1.0 mol%) + XPhos  (2.0 mol%) or Pd(dppf)Cl₂·DCM  (for simpler substrates).
    
  • Base:

    
     (3.0 equiv) – Phosphate is preferred over carbonate to minimize hydrolytic debromination.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Temperature: 100°C.

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the 2-bromo-pyridine substrate (1.0 equiv), Boronic Acid (1.2–1.5 equiv),

    
    , XPhos, and 
    
    
    
    .
  • Inert: Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvate: Add degassed Dioxane/Water mixture via syringe.

  • React: Heat to 100°C for 2–4 hours. Monitor by LCMS.

  • Workup: Filter through a Celite pad to remove Pd black. The pendant pyridine makes the product polar; use 5-10% MeOH in DCM for extraction if standard EtOAc fails.

Expert Insight: If conversion stalls, add 0.5 equiv of the boronic acid and heat for an additional hour. The "poisoning" effect is often concentration-dependent; keeping the Pd concentration relatively high (1-3 mol%) helps overwhelm the sequestration equilibrium [1].

Method B: Buchwald-Hartwig Amination (C-N Bond)

The Challenge: The C3-alkoxy group creates steric bulk around the C2 position. Standard ligands like BINAP often fail here due to slow oxidative addition. The Solution: RuPhos or BrettPhos are the ligands of choice. They are specifically designed to facilitate oxidative addition into electron-rich/neutral aryl halides and accommodate ortho-substitution.

Protocol 2: Amination with Secondary Amines

Reagents:

  • Pre-catalyst: RuPhos Pd G4 (2-5 mol%). Using G3/G4 precatalysts ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates).

  • Solvent: Toluene (anhydrous) or tert-Amyl Alcohol.

  • Temperature: 80–100°C.

Step-by-Step Workflow:

  • Dry: Ensure all glassware is oven-dried. Moisture kills the active anionic Pd species.

  • Mix: Add substrate, amine (1.2 equiv), Base, and RuPhos Pd G4 to the vial inside a glovebox or under a strong Argon stream.

  • Heat: Stir at 100°C.

  • Purification: The product will be basic. Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before chromatography to prevent streaking/loss of product.

Optimization Table:

VariableStandard ConditionAlternative (If Standard Fails)Reason
Ligand RuPhosBrettPhosBrettPhos handles primary amines better.
Base NaOtBuLHMDS (1.0M in THF)LHMDS is non-nucleophilic; prevents side reactions.
Solvent Toluene1,4-DioxaneDioxane solubilizes polar pyridine substrates better.

Method C: Nucleophilic Aromatic Substitution ( )

The Challenge: The ring is deactivated. Standard


 (e.g., using 

in DMF at 80°C) will likely fail or require days. The Solution: Microwave Irradiation . High thermal energy is required to overcome the activation energy barrier raised by the C3-alkoxy donation.
Protocol 3: Microwave-Assisted Displacement

Recommended for: Thiols, Alkoxides, and highly nucleophilic amines (e.g., morpholine).

Reagents:

  • Nucleophile: 2.0–3.0 equiv (e.g., Sodium thiomethoxide, Morpholine).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Polar aprotic solvents are mandatory to strip cations and naked the nucleophile.

  • Base: DIPEA (3.0 equiv) if using a neutral amine; None if using an anionic salt.

Step-by-Step Workflow:

  • Prepare: Dissolve substrate (0.2 mmol) and nucleophile in NMP (2 mL) in a microwave vial.

  • Irradiate: Heat to 160°C for 30 minutes in a focused microwave reactor.

  • Safety Check: Pressure can build up. Ensure the vial is rated for >20 bar.

  • Workup: Pour into water. Since the product is lipophilic (usually), it should precipitate or be extractable with EtOAc. Wash the organic layer 3x with water to remove NMP.

Troubleshooting & Logic Flow

Use the following logic gate to troubleshoot low yields.

Troubleshooting Start Low Yield / No Reaction CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Remains SM Intact CheckSM->SM_Remains Yes SM_Gone SM Consumed (Complex Mixture) CheckSM->SM_Gone No Temp Increase Temp or Switch to Microwave SM_Remains->Temp SNAr Ligand Switch to Bulky Ligand (XPhos/RuPhos) SM_Remains->Ligand Pd-Coupling Dehalogenation Protodehalogenation? (H replaces Br) SM_Gone->Dehalogenation Solvent Use Anhydrous Solvents Switch Base to Cs2CO3 Dehalogenation->Solvent Yes Poison Catalyst Poisoning? (Check for Pd black early) Dehalogenation->Poison No Load Increase Catalyst Load Add Lewis Acid (e.g., ZnCl2) Poison->Load

Figure 2: Troubleshooting logic for optimization.

References

  • Mechanistic Studies on Pd-Catalyzed Amination

    • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides.[1]

    • Source: Organic Letters (ACS).
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • SNAr Reactivity in Pyridines

    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[2][3]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Buchwald-Hartwig General Guide

    • Title: Buchwald-Hartwig Amination - Wikipedia (Overview of Ligand Gener
    • Source: Wikipedia.
    • URL:[Link]

Sources

Application Note: Preparation of Reversible LSD1 Inhibitors Using 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic utility of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine (CAS: 1065484-75-4) as a pivotal intermediate in the development of reversible Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors .

Unlike irreversible inhibitors based on the tranylcypromine (TCP) scaffold, which covalently modify the FAD cofactor, pyridine-based inhibitors typically function via a reversible, competitive mechanism at the substrate-binding pocket. This guide focuses on the "Scaffold-Hopping" strategy, utilizing the 2,3-disubstituted pyridine core to mimic the histone H3 tail interactions.

Introduction & Mechanism of Action

Lysine-specific demethylase 1 (LSD1) is an epigenetic "eraser" that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Overexpression of LSD1 is correlated with poor prognosis in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

The molecule 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine serves as a critical "bi-functional" scaffold:

  • The "Tail" (Pyridin-4-ylmethoxy): This moiety, often reduced to a piperidine in the final pharmacophore, mimics the aliphatic lysine side chain, extending into the deep, hydrophobic substrate-binding channel of LSD1.

  • The "Head" Handle (2-Bromo): The bromine atom at the C2 position acts as an electrophilic handle for cross-coupling reactions (Buchwald-Hartwig or Suzuki) to attach the surface-recognition motif (the "Head"), which interacts with the negatively charged surface residues near the FAD binding site.

Key Advantages of this Scaffold
  • Reversibility: Avoids the potential off-target toxicity associated with irreversible FAD adduct formation common in TCP derivatives.

  • Modularity: The C2-bromide allows for rapid library generation of "Head" groups to optimize pharmacokinetic (PK) properties.

Molecule Profile

PropertySpecification
Chemical Name 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine
CAS Number 1065484-75-4
Molecular Formula C₁₁H₉BrN₂O
Molecular Weight 265.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8°C, inert atmosphere (Ar/N₂), protect from light

Synthetic Protocol

This protocol describes the synthesis of the intermediate itself, followed by its conversion into a bioactive LSD1 inhibitor (analogous to the series described by Wu et al. and Wang et al.).

Workflow Visualization

LSD1_Synthesis Start1 2-Bromo-3- hydroxypyridine Inter Intermediate: 2-Bromo-3-(pyridin- 4-ylmethoxy)-pyridine Start1->Inter K2CO3, DMF 80°C Start2 4-(Chloromethyl) pyridine HCl Start2->Inter Precursor Coupled Precursor Inter->Precursor Pd2(dba)3, BINAP NaOtBu Coupling Buchwald-Hartwig Coupling Amine Amine Head Group (e.g., Pyrrolidine) Amine->Precursor Final Final Inhibitor: 3-(Piperidin-4-ylmethoxy) -2-amino-pyridine Precursor->Final H2, PtO2 AcOH Reduction Catalytic Hydrogenation

Caption: Synthetic route from raw materials to the final piperidine-based LSD1 inhibitor.

Step 1: Preparation of the Scaffold (Ether Synthesis)

Rationale: A Williamson ether synthesis is used to link the pyridine core with the pyridine tail.

  • Reagents:

    • 2-Bromo-3-hydroxypyridine (1.0 eq)

    • 4-(Chloromethyl)pyridine hydrochloride (1.1 eq)

    • Potassium Carbonate (

      
      ) (3.0 eq)
      
    • Solvent: DMF (Dimethylformamide), anhydrous.

  • Procedure:

    • Dissolve 2-Bromo-3-hydroxypyridine in DMF (0.2 M concentration) in a round-bottom flask.

    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add 4-(Chloromethyl)pyridine hydrochloride portion-wise.

    • Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Work-up: Cool to RT, pour into ice water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Yield Target: >75%.

Step 2: Introduction of the "Head" Group (Buchwald-Hartwig Coupling)

Rationale: The 2-bromo position is sterically accessible for Pd-catalyzed amination. The choice of amine determines the inhibitor's selectivity profile.

  • Reagents:

    • Scaffold: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine (1.0 eq)

    • Amine: e.g., 3-amino-pyrrolidine or a specific spiro-amine (1.2 eq).

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      .
    • Ligand: BINAP or Xantphos (10 mol%).

    • Base:

      
       (Sodium tert-butoxide) (2.0 eq) or 
      
      
      
      .
    • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • In a glovebox or under Argon stream, combine Scaffold, Amine, Base, Catalyst, and Ligand in a sealed tube.

    • Add degassed solvent.

    • Heat to 100–110°C for 12–16 hours.

    • Work-up: Filter through a Celite pad. Concentrate filtrate.

    • Purification: Flash chromatography (DCM/MeOH/NH3).

Step 3: Tail Optimization (Hydrogenation)

Rationale: Many potent LSD1 inhibitors (e.g., the Wu et al. series) require a piperidinyl tail rather than a pyridinyl tail to mimic the basic lysine side chain. The pyridine ring is reduced to piperidine in this step.

  • Reagents:

    • Coupled Precursor (from Step 2).

    • Catalyst:

      
       (Adams' catalyst) (10–20 wt%).
      
    • Solvent: Acetic Acid (AcOH) or MeOH/HCl.

    • Hydrogen Source:

      
       gas (balloon or Parr shaker at 40 psi).
      
  • Procedure:

    • Dissolve the precursor in AcOH.

    • Add catalyst carefully (pyrophoric).

    • Stir under

      
       atmosphere at RT or 40°C for 4–12 hours.
      
    • Monitoring: LC-MS is critical here to ensure full reduction of the pyridine tail without over-reducing the "Head" group (if aromatic).

    • Work-up: Filter through Celite. Lyophilize or neutralize and extract.

    • Result: The final 3-(piperidin-4-ylmethoxy)-pyridine derivative.[1]

Biological Validation (Quality Control)

To ensure the synthesized inhibitor is active, the following assays are standard.

Assay TypeMethodSuccess Criteria
Biochemical IC50 LSD1 Demethylase Assay (H3K4me2 substrate) using TR-FRET or AlphaLISA.IC50 < 100 nM
Selectivity MAO-A and MAO-B inhibition assays.[2]Selectivity Ratio > 50x
Cellular Target Engagement Western Blot for H3K4me2/me1 levels in MV4-11 (AML) cells.Dose-dependent accumulation of H3K4me2

References

  • Wu, F., et al. (2016). Design, synthesis and biological evaluation of 3-(piperidin-4-ylmethoxy)pyridine derivatives as potent lysine specific demethylase 1 (LSD1) inhibitors.Bioorganic & Medicinal Chemistry .

  • Wang, S., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.[3][4][5]ACS Medicinal Chemistry Letters .[3][4]

  • Huateng Pharma. (2023). 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine Product Page.[6][1]Huateng Pharmaceutical Co., Ltd.

  • GuideChem. (2023). Chemical Properties of CAS 1065484-75-4.GuideChem Chemical Database.

Safety & Handling Note
  • Bromides: Organic bromides can be alkylating agents. Handle with gloves and in a fume hood.

  • Hydrogenation:

    
     is pyrophoric. Ensure inert gas purging before and after the reaction. Handle hydrogen gas with extreme caution.
    

Sources

Solvent selection for nucleophilic substitution on pyridine rings

Application Note: Solvent Selection Strategies for Nucleophilic Aromatic Substitution ( ) on Pyridine Rings

Executive Summary

Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1

This guide provides a rationale-driven approach to solvent selection, moving beyond empirical screening to mechanistic understanding. It details the transition from "naked anion" acceleration in DMSO to modern Phase Transfer Catalysis (PTC) and surfactant-mediated aqueous systems.

Scientific Foundation: The Mechanistic Role of Solvent

To select the correct solvent, one must understand the transition state of the pyridine



The Kinetic Bottleneck

The rate-determining step (RDS) is typically the nucleophilic attack (addition), leading to the formation of the Meisenheimer complex.

  • Ground State vs. Transition State: The reaction rate is determined by the energy difference (

    
    ) between the ground state reactants and the transition state.
    
  • Solvent Effect:

    • Protic Solvents (e.g., MeOH): Form hydrogen bonds with the anionic nucleophile, stabilizing the ground state. This increases the activation energy barrier, slowing the reaction.

    • Dipolar Aprotic Solvents (e.g., DMSO, NMP): Effectively solvate the cationic counterion (e.g.,

      
      , 
      
      
      ) but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and higher in energy (destabilized ground state), significantly lowering the activation barrier and accelerating the reaction by orders of magnitude (
      
      
      to
      
      
      fold).
Mechanism Visualization

SNAr_MechanismReactantsReactants(Py-LG + Nu⁻)TS1Transition State 1(Attack)Reactants->TS1RDSInterMeisenheimerComplex (σ-complex)TS1->InterProductsProducts(Py-Nu + LG⁻)Inter->ProductsFast EliminationProticProtic Solvent(H-bonds to Nu⁻)Stabilizes Reactants(Slower Rate)Protic->ReactantsH-BondingAproticDipolar Aprotic(Solvates Cation only)'Naked' Nu⁻(Faster Rate)Aprotic->ReactantsCation Solvation

Figure 1: Mechanistic pathway of Pyridine

Solvent Classes and Selection Logic[3][4]

Tier 1: Dipolar Aprotic (The Kinetic Powerhouses)

These are the default choice for unreactive substrates (e.g., 2-chloropyridines without additional EWGs).

SolventDielectric Const.[2][3][4][5] (

)
Boiling Point (°C)ProsCons
DMSO 46.7189Highest rate enhancement; "Universal" solubility.High BP makes removal difficult; skin permeability; thermal instability >140°C.
DMF 36.7153Standard industry workhorse; easier to strip than DMSO.Hepatotoxic; decomposes to dimethylamine (impurity risk) at high T.
NMP 32.2202Excellent thermal stability; high solubility for polymers/salts.Reprotoxic (REACH restricted) ; difficult to remove from product.
Sulfolane 43.3285Extremely stable; high polarity.Solid at RT (mp 27°C); very difficult to remove (water wash required).
Tier 2: Green & Alternative Solvents

Modern drug development emphasizes sustainability. These solvents replace DMF/NMP without sacrificing yield, though rates may be slightly lower.

  • Acetonitrile (MeCN): Polar aprotic but lower boiling point (82°C). Good for reactive substrates (e.g., 2-fluoropyridines).[6]

  • 2-MeTHF: Bio-derived ether. often used with Phase Transfer Catalysts.[7][8]

  • Aqueous Surfactant Systems (TPGS-750-M): Allows reaction in water by forming lipophilic nanomicelles. The "Greenest" option.

Selection Decision Tree

Solvent_SelectionStartStart: Select Solvent for Pyridine SNArSubstrateIs the Substrate Highly Reactive?(e.g., 2-Fluoro or 2-Chloro-3-Nitro)Start->SubstrateSolubilityAre Reactants Water Soluble?Substrate->SolubilityYes (Reactive)GreenIs Green/Process Safety a Priority?Substrate->GreenNo (Unreactive)MeCNUse Acetonitrile (MeCN)(Easy workup, moderate rate)Solubility->MeCNNoWaterUse Water + TPGS-750-M(Micellar Catalysis)Solubility->WaterYesDMSOUse DMSO or DMF(Max rate, difficult workup)Green->DMSONo (Rate is critical)PTCUse Toluene + PTC(18-crown-6 or TBAB)Green->PTCYes (Avoid DMF/NMP)

Figure 2: Logical flow for selecting the optimal solvent system based on substrate reactivity and process constraints.

Experimental Protocols

Protocol A: High-Throughput Synthesis (Standard DMSO Method)

Best for: Discovery chemistry, unreactive chloropyridines, parallel synthesis.

Materials:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: Primary/Secondary amine (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)
    
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Procedure:

  • Setup: In a reaction vial equipped with a stir bar, charge the 2-chloropyridine and

    
    .
    
  • Solvation: Add Anhydrous DMSO. Note: DMSO is hygroscopic; water content >0.1% can retard the rate by solvating the nucleophile.

  • Addition: Add the amine nucleophile.

  • Reaction: Heat the mixture to 90–120°C . Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 4 hours, increase temp to 140°C.

  • Workup (The "Water Crash"):

    • Cool to room temperature.[6][9]

    • Slowly pour the reaction mixture into 5 volumes of ice-water with vigorous stirring.

    • Solid Product: Filter the precipitate, wash with water x3 to remove DMSO.

    • Liquid/Oily Product: Extract with EtOAc or DCM. Wash organic layer with water (x3) and brine (x1) to remove DMSO.

Protocol B: Sustainable Scale-Up (Micellar Catalysis)

Best for: Process chemistry, kilogram scale, green chemistry compliance.

Materials:

  • Substrate: 2-Fluoropyridine or activated 2-Chloropyridine

  • Nucleophile: Amine

  • Surfactant: 2 wt % TPGS-750-M in Water (commercially available)

  • Base:

    
     or 
    
    

Procedure:

  • Media Prep: Prepare a 2 wt % solution of TPGS-750-M in degassed water.

  • Charging: Add substrate (1.0 equiv) and nucleophile (1.1 equiv) to the aqueous solution.

  • Reaction: Stir vigorously at 45–60°C .

    • Mechanism:[6][4][7][10][11] The lipophilic reagents migrate into the hydrophobic core of the micelles, creating a high local concentration "nanoreactor" effect.

  • Workup (Minimal Solvent):

    • Add a minimal amount of "green" organic solvent (e.g., EtOAc or MTBE) to extract the product from the micelles.

    • The aqueous surfactant layer can often be recycled.[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Nucleophile solvation (H-bonding).Switch from Protic (MeOH) to Dipolar Aprotic (DMSO). Ensure solvent is anhydrous.[6]
Impurity: Hydrolysis (Py-OH) Wet solvent + Hydroxide generation.Dry solvent (molecular sieves). Use non-hygroscopic bases (

vs NaOH).
Impurity: Dimethylamine DMF decomposition.Switch solvent to NMP or DMSO.[12] Avoid heating DMF >140°C.
Product stays in DMSO Product is too polar for extraction.Use lyophilization (freeze-drying) or reverse-phase chromatography directly on the DMSO solution.

References

  • Mechanism of

    
     Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
  • Solvent Effects & Dipolar Aprotic Acceleration

    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Green Chemistry & Micellar Catalysis

    • Lipshutz, B. H., et al. (2011).
  • Comparison of Green Solvents (Cyrene, 2-MeTHF)

    • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.
  • Phase Transfer Catalysis Protocols

    • Makosza, M. (2000). Phase-transfer catalysis.[7][8] A general green methodology in organic synthesis.[13] Pure and Applied Chemistry.

Microwave-assisted synthesis of pyridinyl ether intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyridinyl Ether Intermediates

Abstract & Strategic Value

Pyridinyl ethers are ubiquitous structural motifs in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., Sorafenib, Regorafenib) and neurological agents. Traditional synthesis via Nucleophilic Aromatic Substitution (SNAr) or Ullmann coupling often requires prolonged heating (12–48 hours), high-boiling solvents, and harsh conditions that degrade sensitive functional groups.

This application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving yield and purity profiles. By leveraging the high dielectric loss of polar aprotic solvents, this method overcomes the high activation energy barrier associated with electron-neutral or deactivated pyridine rings.

Mechanistic Insight: Dielectric Heating & SNAr

The synthesis of pyridinyl ethers typically proceeds via an SNAr mechanism. The rate-determining step is the formation of the anionic Meisenheimer complex.

  • The Activation Barrier: Electron-deficient pyridines (e.g., 2-chloro-4-cyanopyridine) react readily. However, unsubstituted or electron-rich pyridines require significant energy to disrupt aromaticity and accept the nucleophile.

  • The Microwave Advantage:

    • Dipolar Polarization: Solvents like DMSO and NMP have high loss tangents (

      
      ), meaning they efficiently convert microwave energy (2.45 GHz) into thermal energy through molecular friction.
      
    • Bulk Heating: unlike oil baths, which rely on conductive heating (surface-to-center), microwaves heat the entire reaction volume simultaneously. This rapid ramp-to-temperature minimizes the time the reaction spends in "thermal lag" zones where side reactions (e.g., polymerization) often occur.

Mechanistic Pathway Diagram

SNAr_Mechanism Substrate Halopyridine (Electrophile) TS Meisenheimer Complex (Transition State) Substrate->TS MW Irradiation (High tan δ) Nucleophile Phenol/Alcohol (Nucleophile) Nucleophile->TS MW Irradiation (High tan δ) Base Base (e.g., K2CO3) Base->TS MW Irradiation (High tan δ) Product Pyridinyl Ether TS->Product Aromatization Byproduct Salt Byproduct TS->Byproduct

Figure 1: SNAr pathway accelerated by microwave dielectric heating.

Experimental Design Strategy

Solvent Selection (The "Antenna")

The solvent acts as the "antenna" for microwave energy. For SNAr, we prioritize solvents with high dielectric constants and high boiling points.

SolventBoiling Point (°C)Loss Tangent (

)
Suitability
DMSO 1890.825Excellent. High coupling efficiency; solubilizes bases.
NMP 2020.275Good. Stable at high temps; easier to wash out than DMSO.
DMF 1530.161Moderate. Good for lower temp reactions (<150°C).
Toluene 1100.040Poor. Transparent to MW; requires a "doping" agent (e.g., ionic liquid).
Base & Leaving Group
  • Base: Potassium Carbonate (K2CO3) is the standard. Cesium Carbonate (Cs2CO3) is recommended for sterically hindered phenols due to the "cesium effect" (higher solubility and "naked" anion).

  • Leaving Group Hierarchy (SNAr): F > Cl ≈ Br > I.

    • Note: Unlike Pd-catalyzed coupling (where I > Br > Cl), SNAr favors Fluorine because the high electronegativity stabilizes the Meisenheimer intermediate. However, Chloropyridines are preferred in industry due to cost and availability.

Detailed Protocols

Protocol A: Catalyst-Free SNAr (Activated Pyridines)

For pyridines with electron-withdrawing groups (CN, NO2, CF3) or 2/4-halopyridines.

Reagents:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Phenol derivative (1.1 equiv)

  • K2CO3 (anhydrous, 2.0 equiv)

  • DMSO (Concentration: 0.5 – 1.0 M)

Procedure:

  • Vessel Loading: Into a 10 mL microwave process vial equipped with a magnetic stir bar, add the chloropyridine (1.0 mmol), phenol (1.1 mmol), and K2CO3 (2.0 mmol).

  • Solvent Addition: Add DMSO (2 mL). Cap the vial with a Teflon-lined septum seal.

  • Pre-Stir: Vortex for 30 seconds to ensure homogeneity.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (hold temperature).

    • Temp: 130 °C.

    • Time: 10 minutes.

    • Stirring: High.[1][2]

    • Max Pressure: 15 bar (safety limit).

  • Workup:

    • Cool to <50 °C.[2]

    • Pour reaction mixture into ice-water (20 mL). The product often precipitates.

    • Filter and wash with water. If no precipitate, extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Deactivated Pyridines)

For electron-rich or sterically hindered pyridines where SNAr is sluggish.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Phenol (1.2 equiv)[3]

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or N,N-Dimethylglycine (20 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: DMF or DMSO

Procedure:

  • Inert Atmosphere: Purge the microwave vial with Nitrogen or Argon (essential for Cu(I) stability).

  • Loading: Add CuI, Ligand, Base, and Substrates under inert flow.

  • Irradiation:

    • Temp: 160 °C.

    • Time: 20–30 minutes.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove copper salts, and wash the filtrate with 10% NH4OH (to sequester residual Cu) followed by brine.

Workflow Visualization

Workflow cluster_MW Microwave Reactor Setup Reaction Setup (Vial Loading) PreStir Pre-Stir & Cap (Homogenization) Setup->PreStir Ramp Ramp Phase (1-2 min to Target) PreStir->Ramp Hold Hold Phase (130-160°C, 10-30 min) Ramp->Hold Cool Cooling Phase (Air jet to <50°C) Hold->Cool Workup Quench/Precipitation (Ice Water or Extraction) Cool->Workup Analysis LC-MS / NMR Validation Workup->Analysis

Figure 2: Operational workflow for microwave-assisted synthesis.

Optimization & Troubleshooting

Case Study: Synthesis of 4-(4-aminophenoxy)pyridine Comparison of Conventional Heating vs. Microwave Protocol.

ParameterConventional HeatingMicrowave Protocol
Temperature 120 °C (Oil Bath)150 °C (Internal)
Time 18 Hours15 Minutes
Solvent DMFDMF
Yield 65%92%
Purity (LC-MS) 85% (thermal degradation)>98%

Troubleshooting Guide:

  • High Pressure Errors: If the vessel over-pressurizes (>20 bar), switch from volatile solvents (e.g., MeOH, MeCN) to DMSO or NMP. Ensure the fill volume is between 2 mL and 5 mL for a 10 mL vial (headspace is required).

  • Incomplete Conversion: Increase temperature by 20°C rather than extending time. The "Arrhenius effect" is more pronounced than linear time extension.

  • Black/Tarred Product: Indicates superheating or oxidative decomposition. Purge with nitrogen before sealing and reduce temperature by 10°C.

Safety Considerations

  • Vessel Failure: Although modern reactors have safety locks, always operate behind a blast shield. Pyridines can be toxic; handle in a fume hood.

  • Superheating: Microwave solvents can reach temperatures well above their atmospheric boiling points. NEVER open a vessel until it has cooled below the solvent's boiling point (typically <50°C).

  • Metal Contamination: If using Cu/Pd catalysts, ensure thorough scavenging (e.g., QuadraPure™ scavengers) before biological testing.

References

  • Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Wang, C., et al. (2003).[1] Organic Letters, 5(12), 2169–2171. [Link] Foundational paper establishing catalyst-free SNAr conditions for diaryl ethers.

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Approach. Kappe, C. O. (2004). Angewandte Chemie International Edition, 43(46), 6250-6284. [Link] Authoritative review on the "Specific Microwave Effect" and bulk heating mechanics.

  • Rapid Synthesis of Pyridinyl Ethers via Microwave-Assisted SNAr. Cherng, Y. J. (2002). Tetrahedron, 58(24), 4931-4935. [Link] Specific protocols for 2-chloropyridines reacting with phenols.

  • Microwave-Assisted Ullmann-Type Coupling for Deactivated Systems. Beletskaya, I. P., & Cheprakov, A. V. (2004). Coordination Chemistry Reviews, 248(21-24), 2337-2364. [Link] Comprehensive guide to Copper-catalyzed ether synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Mitigating Debromination in Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination during pyridine coupling reactions. Our focus is on providing not just procedural recommendations, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Premature Debromination

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules, particularly in the construction of pharmaceuticals and functional materials where the pyridine moiety is a prevalent scaffold.[1][2] However, the desired carbon-carbon or carbon-nitrogen bond formation is often plagued by a competing side reaction: debromination, also known as hydrodehalogenation.[3][4] This process involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom, leading to the formation of an undesired byproduct and a reduction in the yield of your target molecule.[3][5]

This guide will equip you with the knowledge to diagnose and prevent this unwanted side reaction in several key coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section is designed to help you troubleshoot specific issues you may be encountering in your pyridine coupling reactions.

Issue 1: Significant formation of the debrominated pyridine byproduct is observed in my Suzuki-Miyaura coupling.

Q1: I'm observing significant debromination of my bromopyridine in a Suzuki-Miyaura coupling. What are the likely causes and how can I address them?

A1: Debromination in Suzuki-Miyaura couplings often arises from factors that favor the formation of a palladium-hydride (Pd-H) species, which can then participate in a competing catalytic cycle to cleave the C-Br bond.[4][6] Several factors can contribute to this:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. Less electron-donating ligands may not sufficiently stabilize the palladium catalyst, making it more susceptible to side reactions.[5]

  • Base Selection: While a base is necessary, strong bases, particularly in the presence of protic solvents, can generate hydride species that lead to debromination.[4][5]

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired coupling.[4][5]

  • Substrate Reactivity: 2-Bromopyridines are often more prone to debromination than their 3- or 4-substituted counterparts due to the influence of the adjacent nitrogen atom.[3][7]

Troubleshooting Steps:

  • Optimize the Ligand: Switch to a more electron-rich and sterically bulky phosphine ligand. These ligands can promote the desired reductive elimination step over the competing debromination pathway by stabilizing the palladium center.[3] Consider ligands like RuPhos or BrettPhos.

  • Screen Different Bases: If you are using a strong base like an alkoxide (e.g., NaOtBu), consider switching to a milder base such as a carbonate (e.g., K₂CO₃) or a phosphate (e.g., K₃PO₄).[3]

  • Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the amount of the debrominated byproduct is reduced.[5]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes offer better control over the active catalytic species and minimize side reactions.

dot

Caption: Troubleshooting workflow for Suzuki debromination.

Issue 2: My Buchwald-Hartwig amination of a bromopyridine is yielding the debrominated starting material.

Q2: I'm struggling with debromination in the Buchwald-Hartwig amination of a bromopyridine. What factors should I investigate?

A2: Similar to Suzuki couplings, debromination in Buchwald-Hartwig aminations is a common side reaction.[8] The choice of catalyst system and reaction conditions is paramount to favoring the desired C-N bond formation.

  • Catalyst System Performance: Different palladium source and ligand combinations exhibit varying efficiencies. For challenging substrates like 2-bromopyridines, highly active and specialized ligands are often required.[9]

  • Base Strength: Strong bases like sodium tert-butoxide are essential for catalyst turnover but can also promote debromination.[10]

  • Amine Volatility: For volatile amines, the reaction setup (e.g., sealed tube) is crucial to maintain the concentration of the nucleophile.[10]

Troubleshooting Steps:

  • Select a Robust Catalyst System: For 2-bromopyridines, catalyst systems based on bulky biarylphosphine ligands like tBuBrettPhos have shown high efficacy.[9]

  • Optimize the Base: While a strong base is needed, consider screening alternatives like LiHMDS, which can be effective at lower temperatures.[9]

  • Ensure Proper Reaction Setup: When using volatile amines, perform the reaction in a sealed tube to prevent loss of the amine and ensure it remains available for the coupling reaction.[10]

Catalyst System (Pd Source/Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene1001683
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene80-98
Pd-precatalyst / tBuBrettPhosVarious aminesLiHMDSTHFRT-8012High
This table is a compilation of data from various sources and is intended for comparative purposes. Reaction conditions may vary.[9][10]
Issue 3: Debromination is competing with my Sonogashira coupling of a bromopyridine.

Q3: How can I suppress debromination during a Sonogashira coupling with a bromopyridine?

A3: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can also be susceptible to debromination.[3] The standard Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst can sometimes be optimized to favor the desired C-C bond formation.[11]

  • Copper Co-catalyst: While traditionally used, copper-free Sonogashira protocols have been developed and can sometimes help to avoid side reactions.[3]

  • Base and Solvent: The choice of base and solvent can influence the reaction outcome. Organic bases like triethylamine are commonly used.[12]

  • Reaction Temperature: As with other coupling reactions, elevated temperatures can promote debromination.

Troubleshooting Steps:

  • Consider a Copper-Free Protocol: If you are observing significant debromination with a standard Pd/Cu system, exploring a copper-free Sonogashira coupling may be beneficial.[3]

  • Optimize Base and Solvent: Screen different amine bases and aprotic solvents to find the optimal combination for your specific substrates.

  • Control the Temperature: Start with a moderate reaction temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.[3]

dot

Caption: Competing pathways in Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q4: Which position of the bromine atom on the pyridine ring is most susceptible to debromination?

A4: Generally, 2-bromopyridines are often the most challenging substrates and are more prone to debromination.[3] This is attributed to the proximity of the nitrogen atom, which can influence the electronic properties of the C-Br bond and potentially coordinate to the palladium catalyst.

Q5: Can the choice of palladium precursor affect the extent of debromination?

A5: Yes. While common precursors like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, palladium pre-catalysts can offer advantages.[13] Pre-catalysts are typically more stable and can provide a more controlled and reproducible generation of the active Pd(0) species, which can help to minimize side reactions.[13]

Q6: Are there any general precautions I can take to minimize debromination?

A6: Yes, several good laboratory practices can help:

  • Inert Atmosphere: Always perform your coupling reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and potential side reactions.[14]

  • Anhydrous Solvents: Use dry, anhydrous solvents to minimize the presence of water, which can be a proton source and contribute to debromination.[5]

  • Reaction Monitoring: Carefully monitor your reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can lead to increased byproduct formation.[5]

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid with Minimized Debromination

This protocol utilizes a bulky, electron-rich phosphine ligand and a phosphate base to suppress debromination.[3]

Reagents and Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

This protocol employs a pre-catalyst and a weaker base to minimize debromination of the sensitive 2-bromopyridine substrate.[3]

Reagents and Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • tBuBrettPhos Pd G3 (a pre-catalyst, 0.02 mmol, 2 mol%)

  • LiHMDS (1.5 mmol)

  • Anhydrous THF (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromopyridine and the tBuBrettPhos Pd G3 pre-catalyst.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous THF and morpholine via syringe.

  • Add the LiHMDS solution dropwise at room temperature.

  • Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 12 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • How to avoid debromination in pyridine coupling reactions - Benchchem.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions - Benchchem.
  • Kumada Coupling | NROChemistry.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.
  • Kumada coupling - Wikipedia.
  • Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile | The Journal of Organic Chemistry - ACS Publications.
  • A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing.
  • Cross-Coupling Reactions Guide.
  • Kumada Cross-Coupling Reaction - Alfa Chemistry.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem.
  • A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis - ACS Publications.
  • Sonogashira coupling - Wikipedia.

Sources

Solubility issues of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Profile

Compound: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine Class: Bis-heteroaromatic Ether / Pyridine Derivative Primary Application: Intermediate for Suzuki/Sonogashira cross-coupling in kinase inhibitor synthesis.

As a Senior Application Scientist, I often see researchers struggle with this specific scaffold. The challenge lies in its "Amphiphilic Deception." It contains basic nitrogen centers (polar) but possesses a significant lipophilic aromatic surface area and a heavy bromine atom (lipophilic).

This guide addresses the specific solubility bottlenecks encountered during synthesis, purification, and biological assay preparation.

Solubility Matrix & Solvent Selection

The following data summarizes the solubility behavior observed in standard laboratory conditions (25°C).

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary Choice. Disrupts pi-stacking effectively. Best for transfers and reactions.
Polar Aprotic DMSO, DMF, DMAcHigh "Nuclear Option." Dissolves stubborn aggregates. Essential for biological stock solutions (>10 mM).
Ethers THF, 1,4-DioxaneModerate Good for reactions (Suzuki). May require gentle heating (40°C) to fully dissolve crystal lattices.
Alcohols Methanol, EthanolLow/Moderate Warning: Solubility is highly pH-dependent here. Neutral compound often crystallizes out.
Non-Polar Hexanes, Pentane, Diethyl EtherVery Low Used as anti-solvents to precipitate the product during purification.
Aqueous Water, PBS (pH 7.4)Insoluble Critical: Will crash out of DMSO stocks if diluted too quickly into aqueous buffers.

Mechanism of Insolubility: Why is it stubborn?

To troubleshoot, you must understand the molecular behavior:

  • Pi-Pi Stacking: The molecule consists of two flat pyridine rings linked by a flexible methylene-ether bridge. In the solid state, these rings stack efficiently (intermolecular forces), creating a high lattice energy that solvents must overcome.

  • The "pH Trap": The pyridine nitrogens have pKa values estimated between 3.5 and 5.0.

    • At Neutral/Basic pH: The molecule is uncharged and lipophilic (insoluble in water/alcohols).

    • At Acidic pH (< pH 3): The nitrogens protonate, forming a pyridinium salt (soluble in water/methanol, insoluble in DCM).

Troubleshooting Scenarios (FAQs)

Scenario A: "I cannot get a stable NMR signal in CDCl3."

Issue: Broad peaks or low signal intensity despite adding solid. Root Cause: Aggregation. The bis-pyridine system can form dimers in non-polar solvents at high concentrations. Solution:

  • Add a drop of MeOD or DMSO-d6 to the CDCl3 tube. This breaks the hydrogen-bond/stacking networks.

  • Switch to DMSO-d6 entirely. This is the most reliable solvent for characterization.

Scenario B: "My product crashes out during aqueous workup."

Issue: You quenched a Suzuki coupling reaction with water, and a gummy solid formed that traps impurities. Root Cause: Rapid change in polarity. The compound is hydrophobic. Protocol:

  • Do not pour the reaction mixture directly into water.

  • Dilute the reaction first with Ethyl Acetate (EtOAc) or DCM .

  • Perform the wash.[1] If an emulsion forms (common with pyridines), add a small amount of saturated brine or isopropanol to break it.

Scenario C: "Precipitation occurs when diluting DMSO stock for cell assays."

Issue: Adding a 10 mM DMSO stock to culture media results in a cloudy suspension. Root Cause: The "Crash Effect."[2] Water acts as a powerful anti-solvent. Step-by-Step Fix:

  • Serial Dilution: Do not jump from 100% DMSO to 1% DMSO.

  • Intermediate Step: Dilute the stock 1:10 in PEG-400 or Tween-80 (surfactants) before adding to the aqueous media. This creates micelles that solubilize the hydrophobic compound.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the experimental stage.

SolventSelection Start Start: Solid Compound Goal Define Goal Start->Goal Reaction Synthesis/Reaction Goal->Reaction Synthesis Workup Purification/Workup Goal->Workup Isolation Analysis Analysis (NMR/LCMS) Goal->Analysis QC DCM DCM / Chloroform (Best for solubility) Reaction->DCM Low Temp (<40°C) DMF DMF / DMSO (High Temp Couplings) Reaction->DMF High Temp (>80°C) AcidWash Acidic Wash (1M HCl)? Workup->AcidWash DMSO DMSO-d6 (Gold Standard) Analysis->DMSO AqLayer Product moves to AQUEOUS layer AcidWash->AqLayer Yes (Protonation) OrgLayer Product stays in ORGANIC layer AcidWash->OrgLayer No (Neutral pH)

Caption: Decision tree for solvent selection based on experimental intent (Reaction, Workup, or Analysis).

Advanced Protocol: Recrystallization

If column chromatography is insufficient, recrystallization is possible but tricky due to the ether linkage.

The "Solvent Switch" Method:

  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (approx. 60°C).

  • If insoluble particles remain, filter while hot.

  • Slowly add Hexanes (anti-solvent) dropwise until a persistent cloudiness appears.

  • Add a few drops of Ethyl Acetate to clear the solution.

  • Let it stand at room temperature for 2 hours, then move to 4°C.

  • Why this works: The gradual polarity shift forces the molecules to stack in an ordered lattice rather than crashing out as an amorphous gum.

References

  • BenchChem. (2025).[1][2] Application Notes: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. Retrieved from

  • Organic Syntheses. (1943). 2-Bromopyridine Synthesis and Properties. Org. Synth. 1943, 23, 30.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methoxypyridine Product Datasheet.
  • BenchChem. (2025).[1] Troubleshooting Poor Solubility of Bipyridine Precursors. Retrieved from

Sources

Stability of pyridin-4-ylmethoxy ether linkage under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Pyridin-4-ylmethoxy (Pym) Ether Linkage. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing the pyridin-4-ylmethoxy moiety, often as a protecting group for alcohols, in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the nuances of its stability, particularly under acidic conditions.

As Senior Application Scientists, we understand that success in multi-step synthesis hinges on the predictable and selective manipulation of protecting groups. The Pym group, a structural analogue of the common benzyl (Bn) and p-methoxybenzyl (PMB) ethers, presents unique electronic properties due to the pyridine ring. This guide will explain the causality behind its reactivity, helping you make informed decisions in your experimental design.

Troubleshooting Guide: Navigating Unexpected Reactivity

This section addresses specific problems you might encounter during the deprotection or manipulation of molecules containing a pyridin-4-ylmethoxy ether.

Issue 1: Incomplete or Sluggish Cleavage of the Pym Ether with Standard Acidic Conditions (e.g., TFA, HCl).

Question: I am trying to deprotect a primary alcohol protected as a Pym ether using standard conditions that work well for Boc groups (e.g., 20% TFA in DCM), but the reaction is very slow or stalls. Why is this happening and what can I do?

Answer: This is a common observation and stems from the electronic nature of the pyridine ring under acidic conditions.

Causality: The cleavage of benzylic-type ethers, including the Pym ether, typically proceeds through an SN1-like mechanism.[1][2][3][4] This mechanism involves protonation of the ether oxygen, followed by the departure of the alcohol to form a resonance-stabilized carbocation. In the case of a standard benzyl ether, the phenyl ring stabilizes the positive charge.

However, under acidic conditions, the basic nitrogen atom of the pyridine ring is protonated to form a pyridinium salt.[5][6] This protonation has a profound effect on the electronic properties of the ring.

G cluster_0 Deprotection Mechanism Start Pym-OR + H⁺ Protonation_Ether Protonation of Ether Oxygen Pym-O⁺H-R Start->Protonation_Ether Ether Protonation Protonation_Pyridine Protonation of Pyridine Nitrogen Pym⁺H-OR Start->Protonation_Pyridine Pyridine Protonation (Favored) Carbocation_Formation Carbocation Formation (Rate-Determining Step) Protonation_Ether->Carbocation_Formation Destabilized_Cation Pyridiniumyl-methyl Carbocation (Electron-Withdrawing Ring) Carbocation_Formation->Destabilized_Cation Slow Nucleophilic_Attack Nucleophilic Attack (e.g., by H₂O or Cl⁻) Destabilized_Cation->Nucleophilic_Attack Products Alcohol (ROH) + Pyridin-4-ylmethanol derivative Nucleophilic_Attack->Products

Caption: Decision pathway for Pym ether cleavage under acidic conditions.

The positively charged pyridinium ring is strongly electron-withdrawing, which destabilizes the adjacent benzylic carbocation. This destabilization increases the activation energy for the rate-determining step, making the cleavage significantly slower compared to a standard benzyl or p-methoxybenzyl (PMB) ether. While electron-withdrawing substituents are known to slow the oxidative cleavage of benzylic ethers, the protonation of the pyridine ring creates a similar, if not more pronounced, effect in acidic cleavage.[7]

Troubleshooting Steps:

  • Increase Acid Strength and/or Temperature: Since the reaction is sluggish, more forcing conditions are required.

    • Recommendation: Switch from TFA to stronger acids like HBr or HI.[4][8] These acids also provide a good nucleophile (Br⁻ or I⁻) to trap the carbocation.

    • Protocol: Treat the substrate with 33% HBr in acetic acid at room temperature or with gentle heating (40-50 °C). Monitor the reaction carefully by TLC or LC-MS to avoid degradation of other sensitive functional groups.

  • Use a Lewis Acid: Lewis acids can also facilitate ether cleavage.

    • Recommendation: Boron tribromide (BBr₃) or boron trichloride (BCl₃) are effective reagents for cleaving ethers.

    • Protocol: Treat the substrate with 1.5-2.0 equivalents of BBr₃ in dichloromethane (DCM) at a low temperature (e.g., -78 °C), then allow it to slowly warm to room temperature. The reaction is often rapid.

  • Consider Pyridine Hydrochloride: Molten pyridine hydrochloride can be an effective reagent for cleaving certain ethers, particularly aryl methyl ethers.[9] This could be a viable option for robust substrates.

Issue 2: Unwanted Side Reactions or Decomposition of the Substrate Under Forcing Acidic Conditions.

Question: When I use strong acids and heat to cleave my Pym ether, I observe significant decomposition of my starting material or the formation of multiple byproducts. How can I achieve deprotection under milder conditions?

Answer: The need for harsh acidic conditions to cleave the Pym ether can be incompatible with sensitive functional groups elsewhere in the molecule. In such cases, an alternative strategy is required.

Causality: Strong acids and high temperatures can lead to a variety of side reactions, including hydrolysis of esters or amides, epimerization of stereocenters, or degradation of acid-sensitive moieties.

Troubleshooting Steps:

  • Reductive Cleavage (Hydrogenolysis): This is the most common and mild method for cleaving benzyl-type ethers.

    • Recommendation: The Pym ether should be susceptible to hydrogenolysis, analogous to a standard benzyl ether.[10][11]

    • Protocol: Dissolve the substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Subject the mixture to an atmosphere of hydrogen gas (from a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

    G cluster_0 Hydrogenolysis Workflow Start Pym-OR Substrate Dissolve Dissolve in Solvent (MeOH, EtOH, EtOAc) Start->Dissolve Add_Catalyst Add Pd/C Catalyst (5-10 mol%) Dissolve->Add_Catalyst Hydrogen_Atmosphere Introduce H₂ Atmosphere (Balloon or Parr) Add_Catalyst->Hydrogen_Atmosphere Stir Stir at Room Temperature Hydrogen_Atmosphere->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite to Remove Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Product Purified Alcohol (ROH) Concentrate->Product

    Caption: Standard workflow for the hydrogenolysis of a Pym ether.

  • Oxidative Cleavage: While less common for simple benzyl ethers, certain reagents can oxidatively cleave benzylic ethers.[7][12]

    • Recommendation: This method is highly dependent on the other functional groups in your molecule but can be an option if reductive methods are not viable. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are often used for cleaving p-methoxybenzyl (PMB) ethers, which are more electron-rich. The electron-deficient nature of the protonated Pym ring makes it less suitable for this method, but the unprotonated form might react.

Frequently Asked Questions (FAQs)

Q1: How does the stability of the pyridin-4-ylmethoxy (Pym) ether compare to a standard benzyl (Bn) ether under acidic conditions?

A1: The Pym ether is significantly more stable to acidic cleavage than a standard benzyl ether. The protonation of the pyridine nitrogen creates an electron-withdrawing pyridinium ring, which destabilizes the key carbocation intermediate required for SN1-mediated cleavage.[5][6] Therefore, more forcing conditions (stronger acid, higher temperature) are needed to cleave a Pym ether compared to a Bn ether.

Q2: Can I selectively cleave a Boc group or a silyl ether (like TBS) in the presence of a Pym ether?

A2: Yes, this should be highly achievable. The conditions required to cleave most common acid-labile protecting groups are much milder than those needed to cleave the Pym ether.

Protecting GroupTypical Acidic Cleavage ConditionsStability of Pym Ether
Boc 10-50% TFA in DCM, rtStable
Trityl (Tr) Mild acid (e.g., 1% TFA in DCM), rtStable
t-Butyl ether Strong acid (e.g., TFA), rtStable
THP Acetic acid in THF/water, rtStable
TBS Acetic acid in THF/water, rtStable
Pym Ether Strong acid (HBr, HI) and/or heat -

Q3: My molecule also contains a piperidine ring. Will the pyridine nitrogen be protonated preferentially over the piperidine nitrogen?

A3: Yes. The pKa of the conjugate acid of pyridine is approximately 5.2, while that of piperidine is around 11.2. The piperidine nitrogen is significantly more basic and will be protonated first under acidic conditions. However, in the presence of a stoichiometric excess of a strong acid, both nitrogens will likely be protonated.

Q4: Are there any other ways to cleave a Pym ether besides acidolysis and hydrogenolysis?

A4: While acid-catalyzed cleavage and hydrogenolysis are the most common methods for benzylic-type ethers, other specialized methods exist, though they may not be as general.[10] For example, some Lewis acids like BBr₃ are very effective.[9] Oxidative methods can also be employed in specific cases.[7][12] The choice of method will always depend on the overall functionality of your molecule.

References

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). ACS Sustainable Chemistry & Engineering. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). ACS Sustainable Chemistry & Engineering. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2012). Molecules. [Link]

  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. (2009). The Journal of Organic Chemistry. [Link]

  • Synthesis & cleavage of benzyl ethers. (2019). ChemHelp ASAP. [Link]

  • Pyridine. Wikipedia. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • THE CLEAVAGE OF ETHERS. (1944). Chemical Reviews. [Link]

  • Acidic cleavage of ethers (video). Khan Academy. [Link]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. (2026). ResearchGate. [Link]

  • ether cleavage with strong acids. (2018). YouTube. [Link]

  • Reactions of Ethers: Acidic Cleavage. OpenStax. [Link]

  • Reactions of Ethers: Acidic Cleavage. (2023). OpenStax. [Link]

  • A review on the protection and deprotection of functional groups in organic synthesis. (2015). RSC Advances. [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. (2018). Organic Chemistry Frontiers. [Link]

  • Alcohols, Phenols and Ethers. NCERT. [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Cross-Coupling of Pyridine Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and significant challenge in synthetic chemistry: catalyst poisoning during the cross-coupling of pyridine bromides. The inherent nature of the pyridine ring presents unique obstacles to achieving high yields and robust catalytic turnover. This resource consolidates field-proven insights and scientifically-grounded explanations to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyridine bromides so challenging?

The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen's lone pair of electrons can strongly coordinate to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This is a significant hurdle, particularly in medicinal chemistry where pyridine motifs are prevalent.[1] Additionally, the pyridine ring is electron-deficient, which can deactivate it towards certain reaction types.[3]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

There are several key mechanisms by which a catalyst can be deactivated during the cross-coupling of pyridine bromides:

  • Catalyst Poisoning: The most direct route, where the pyridine nitrogen acts as a ligand, binding to the metal center and preventing the binding of reactants or inhibiting subsequent steps in the catalytic cycle.[1][2]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are catalytically dormant. This is especially prevalent at higher catalyst concentrations or temperatures.[1]

  • Catalyst Decomposition: Under reaction conditions, particularly at elevated temperatures, the active catalyst (e.g., Pd(0)) can decompose into inactive forms like palladium black.[1] This process can be accelerated by the slow reaction kinetics often caused by pyridine inhibition.

Q3: How does the position of the bromine atom on the pyridine ring (e.g., 2-bromopyridine vs. 3-bromopyridine) affect the reaction?

The position of the bromine atom significantly impacts both the substrate's reactivity and its potential to poison the catalyst. 2-substituted pyridines are particularly challenging because the nitrogen atom is in close proximity to the reaction center, which can facilitate intramolecular coordination to the palladium catalyst, leading to stable, inactive metallacycles.[2] This chelation effect can be a major contributor to low or no product yield.

Q4: Are there specific types of cross-coupling reactions that are more susceptible to this issue?

While catalyst poisoning is a general concern for pyridine substrates, its severity can vary depending on the specific cross-coupling reaction. For instance, in Suzuki-Miyaura coupling, the basic conditions can also lead to protodeboronation of pyridylboronic acids, an additional side reaction that lowers yield.[4][5] In Buchwald-Hartwig amination, the amine coupling partner can also compete with the pyridine for coordination to the palladium center.[6][7]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during the cross-coupling of pyridine bromides.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center.[1] Examples include Buchwald-type ligands (e.g., SPhos, XPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃).[1] 2. Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes overcome partial poisoning. 3. Use a Protecting Group: Masking the pyridine nitrogen's lone pair can prevent catalyst coordination. Common strategies include conversion to a pyridine N-oxide or complexation with borane.[3]
Poor Reactivity of the Pyridine Bromide 1. Choice of Halide: If possible, consider using the corresponding pyridine iodide, as the C-I bond is generally more reactive towards oxidative addition than the C-Br bond.[8] 2. Reaction Temperature: A higher reaction temperature may be necessary to promote oxidative addition, but be mindful of potential catalyst decomposition.
Sub-optimal Reaction Conditions 1. Base and Solvent Screening: The choice of base and solvent is critical and often interdependent. A thorough screening of conditions (e.g., K₃PO₄ in an organic solvent with a small amount of water) may be necessary.[2] 2. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the active Pd(0) species to inactive Pd(II).[2]
Instability of Coupling Partner 1. Boronic Acid Stability: In Suzuki coupling, consider using a more stable boronic acid derivative, such as a pinacol ester, to minimize protodeboronation.[2][4]
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) 1. Inefficient Transmetalation: This can be indicative of a problem with the transmetalation step. Ensure the base is appropriate and sufficiently soluble in the reaction medium. 2. Presence of Oxygen: Higher oxygen levels can lead to an increase in homocoupling.[8] Ensure thorough degassing.
Dehalogenation of Pyridine Bromide 1. Presence of a Hydrogen Source: This side reaction involves the replacement of the bromine with a hydrogen atom. Scrutinize all reagents and solvents for potential sources of active hydrogen. 2. Ligand Choice: The use of appropriate ligands can often suppress this side reaction.[9]
Protodeboronation of Pyridylboronic Acid (Suzuki) 1. Aqueous Base: This is a common side reaction, particularly with aqueous bases.[4] Minimize the amount of water or use anhydrous conditions if possible. 2. Use of MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are a class of air-stable, crystalline compounds that are protected from protodeboronation and slowly release the boronic acid under the reaction conditions.

Visualizing Catalyst Deactivation & Mitigation

The following diagrams illustrate the core problem of catalyst poisoning and a general strategy to overcome it.

catalyst_poisoning cluster_catalytic_cycle Productive Catalytic Cycle cluster_poisoning Deactivation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Py-Br) PdII Py-Pd(II)L_n-Br Pd0->PdII Py-Br Inactive_Complex Inactive Py-Pd(0) Complex (Poisoned Catalyst) Pd0->Inactive_Complex Poisoning Trans Transmetalation (R-M) PdII_R Py-Pd(II)L_n-R PdII->PdII_R R-M RedElim Reductive Elimination Product Py-R PdII_R->Product Product->Pd0 Regenerated Catalyst Pyridine Pyridine Substrate (Lewis Base) Pyridine->Inactive_Complex Coordination mitigation_strategy cluster_catalyst Catalyst System cluster_reaction Cross-Coupling Reaction cluster_inhibition Inhibition of Poisoning Pd_Source Pd(0) Source (e.g., Pd₂(dba)₃) Active_Catalyst Active Pd(0)L_n Complex Pd_Source->Active_Catalyst Bulky_Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, P(t-Bu)₃) Bulky_Ligand->Active_Catalyst Steric_Hindrance Steric Hindrance from Bulky Ligand Prevents Pyridine Coordination Bulky_Ligand->Steric_Hindrance Product Desired Product Active_Catalyst->Product Catalyzes Reaction Py_Br Pyridine Bromide Py_Br->Product Coupling_Partner Coupling Partner (e.g., R-B(OH)₂) Coupling_Partner->Product Steric_Hindrance->Active_Catalyst Stabilizes

Caption: Mitigation using bulky phosphine ligands.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging 2-Bromopyridine using a Buchwald Ligand

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-bromopyridine with an arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed toluene and water (e.g., 10:1 v/v)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative, arylboronic acid, and potassium phosphate.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Addition of Reagents: Add the catalyst pre-mixture to the Schlenk flask, followed by the degassed toluene and water.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: In-Situ Protection of Pyridine Nitrogen with Borane

This method can be employed when direct coupling is unsuccessful due to severe catalyst poisoning.

Materials:

  • Pyridine bromide derivative (1.0 equiv)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) (1.0-1.1 equiv)

  • Anhydrous, non-protic solvent (e.g., THF, dioxane)

  • Cross-coupling reagents (as per the desired reaction, e.g., Suzuki, Sonogashira)

Procedure:

  • Protection: In a dry flask under an inert atmosphere, dissolve the pyridine bromide derivative in the anhydrous solvent.

  • Cool the solution to 0 °C and slowly add the borane dimethyl sulfide complex dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the pyridine-borane complex.

  • Cross-Coupling: To this solution, add the other coupling partner, catalyst, ligand, and base as required for the specific cross-coupling reaction.

  • Proceed with the cross-coupling reaction as per standard procedures.

  • Deprotection: The borane protecting group is typically stable to the cross-coupling conditions and can be removed during aqueous workup or by treatment with an appropriate acid or base.

References

Sources

Minimizing N-oxide formation during workup of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing N-oxide Formation During Workup Ticket ID: PYR-OX-PREV-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The "Invisible" Oxidation

Welcome to the Technical Support Hub. You are likely here because you have observed an unexpected polarity shift in your pyridine derivative (usually a more polar spot on TLC) or a mass shift of +16 Da (M+16) during LCMS analysis.

The Issue: Pyridine nitrogen atoms possess a lone pair of electrons orthogonal to the pi-system. While generally stable, this lone pair is nucleophilic.[1][2] In the presence of electrophilic oxygen sources (peroxides, peracids, or even atmospheric oxygen for electron-rich systems), it forms a Pyridine N-Oxide.[1][2]

The Goal: This guide provides protocols to prevent this oxidation during workup and reverse it if it has already occurred.[1][2]

Module 1: Diagnosis & Root Cause Analysis

Triage: Is my Pyridine at Risk?

Not all pyridines oxidize equally.[1][2] Use this table to assess your risk level.

Risk LevelPyridine Electronic StateExamplesSusceptibility
High Electron-Rich 4-Methoxypyridine, DMAP, PyrrolopyridinesOxidizes rapidly with trace peroxides or air.[1][2]
Medium Neutral/Alkyl Pyridine, Picolines, LutidinesStable to air; oxidizes with peracids or high peroxide loads.[1][2]
Low Electron-Deficient 2-Fluoropyridine, Nicotinic esters, Nitro-pyridinesHighly resistant.[1][2] Requires harsh forcing conditions to form N-oxide.[1][2]
The Mechanism of Failure

Understanding the enemy is key.[1][2] The oxidation is not a random event; it is a specific nucleophilic attack by the pyridine nitrogen on an electrophilic oxygen atom.[1][2]

G cluster_0 The Threat cluster_1 The Victim cluster_2 The Consequence Peroxide Peroxide (R-O-O-H) (In Solvent/Reagent) NOxide Pyridine N-Oxide (Polar/Yield Loss) Peroxide->NOxide Pyridine Pyridine (N-Lone Pair) Pyridine->NOxide Nucleophilic Attack on Electrophilic O

Figure 1: Mechanism of N-oxide formation.[1][2] The pyridine nitrogen attacks the weak O-O bond of peroxides.[1]

Module 2: Solvent Hygiene (The #1 Culprit)

Problem: The most common source of unintended N-oxidation is peroxides dissolved in ether solvents (THF, Diethyl Ether, Dioxane, Diisopropyl Ether).[1][2][3] Solution: Rigorous peroxide testing and removal.[1][2]

Protocol A: The Ferrous Thiocyanate Test

Do not rely on the expiration date of the bottle.[1]

  • Mix 1 mL of solvent with 1 mL of 10% freshly prepared KI solution (or use commercial peroxide strips).[1][2]

  • Observation: Yellow/Brown color = Peroxides present (>50 ppm).[1][2]

  • Action: If positive, DO NOT USE without treatment.[1][2][3]

Protocol B: Peroxide Removal (The Ferrous Wash)

If you must use a peroxide-contaminated solvent and cannot distill it safely:

  • Preparation: Prepare a solution of 60g FeSO₄ + 6 mL conc. H₂SO₄ + 110 mL water.[1][2]

  • Execution: Wash the ether solvent with this solution in a separatory funnel.

  • Mechanism: Fe(II) reduces peroxides to alcohols, oxidizing itself to Fe(III).[1][2]

  • Verification: Retest the solvent phase with KI paper.

Critical Note: For analytical grade work, passing the solvent through a column of Activated Alumina is superior as it removes peroxides without introducing water [2].[1][2]

Module 3: The "Shielded" Workup Strategy

If your synthesis involved an oxidant (e.g., mCPBA used on another part of the molecule) or you are working with high-risk electron-rich pyridines, use this workflow.

Strategy 1: The Acid Shield (Protonation)

The pyridine nitrogen cannot oxidize if it is protonated (Pyridinium form).[1]

  • Step 1: Adjust aqueous workup pH to 3.0 - 4.0 using dilute HCl or H₂SO₄.[1][2]

  • Step 2: Wash with organic solvent (removes non-basic oxidants/impurities).[1][2] The pyridine remains in the aqueous layer as the salt.[1][2]

  • Step 3: Neutralize carefully (pH 8-9) only immediately before the final extraction, preferably in the presence of a reducing agent (see Strategy 2).[1][2]

Strategy 2: The Reductive Quench

Never concentrate a reaction mixture containing potential oxidants.[1][2] Quench before evaporation.

Reagent Table: Choosing Your Quench

Reagent Application Pros Cons
Sodium Metabisulfite (Na₂S₂O₅) Aqueous Workup Cheap, effective against peroxides/mCPBA.[1][2] Generates SO₂ gas (fume hood required).[1][2]
Sodium Thiosulfate (Na₂S₂O₃) Aqueous Workup Standard for halogens/peroxides.[1][2] Can precipitate sulfur if too acidic.[1][2]
Dimethyl Sulfide (DMS) Ozonolysis/mCPBA Highly effective scavenger.[1][2] Extreme Stench . Use only with excellent ventilation.[1][2]

| Triphenylphosphine (PPh₃) | Organic Phase | Soluble in organics; reduces peroxides mildy.[1][2] | Generates TPPO (Triphenylphosphine oxide) byproduct which is hard to remove.[1][2] |

Visual Workflow: The "Safe" Workup

Workup Start Reaction Complete (Contains Pyridine) Check Check for Oxidants (Peroxide Test) Start->Check Decision Oxidants Present? Check->Decision Quench Add Na2S2O5 or Na2S2O3 (Stir 30 mins) Decision->Quench Yes Extract Neutralize & Extract (Inert Atmosphere) Decision->Extract No pH_Control Optional: Acidify to pH 3 (Wash organics, keep aqueous) Quench->pH_Control pH_Control->Extract

Figure 2: Decision tree for minimizing N-oxide formation during workup.

Module 4: Emergency Recovery (Troubleshooting)

Issue: You failed to prevent oxidation. Your NMR shows a downfield shift of the ortho-protons (~8.2 ppm → ~8.5 ppm).[1][2] You have the N-oxide.[1][2][4][5][6][7][8] Fix: You can reduce it back to the pyridine without repeating the synthesis.

Method A: The Mild Approach (Ammonium Formate)

Best for sensitive substrates containing esters or nitriles [1].[1]

  • Dissolve N-oxide in Methanol.[1][2]

  • Add Ammonium Formate (3-5 equiv) and 10% Pd/C (catalytic).

  • Stir at Room Temperature (or mild reflux).

  • Filter through Celite.[1][2]

  • Result: Clean conversion back to pyridine.

Method B: The Chemical Deoxygenation (Triphenylphosphine)

Useful if you want to avoid hydrogenation conditions.[1][2]

  • Dissolve N-oxide in Toluene or Dioxane.[1][2]

  • Add PPh₃ (1.1 equiv).[1][2]

  • Reflux.[1][2][9][10]

  • Mechanism: PPh₃ abstracts the oxygen to form PPh₃=O (strong P=O bond drives reaction).[1][2]

  • Cleanup: Requires chromatography to remove PPh₃=O.[1][2]

References

  • A Mild Procedure for the Reduction of Pyridine N-Oxides . Organic Chemistry Portal. [Link]

  • Ethers - Storage and the Detection and Removal of Peroxides . University of Edinburgh. [Link][1]

  • Handling and Removing Peroxides . University of British Columbia. [Link][1]

  • Pyridine N-Oxides: Synthesis and Reactivity . Baran Lab (Scripps). [Link][1]

Sources

Troubleshooting low reactivity of 2-bromo-pyridine in substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-Bromopyridine Reactivity

Ticket ID: #2-BrPy-Support Subject: Overcoming low reactivity in substitution protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Jekyll and Hyde" Substrate

2-Bromopyridine presents a paradox in organic synthesis. Electronic arguments suggest it should be highly reactive toward nucleophilic attack due to the electron-deficient nature of the pyridine ring (specifically at the C2 position).[1] However, in practice, researchers often encounter stalled reactions.

This guide addresses the two distinct mechanistic failures that manifest as "low reactivity":

  • Catalyst Poisoning in Palladium-catalyzed cross-couplings (The "2-Pyridyl Problem").

  • Kinetic Bottlenecks in Nucleophilic Aromatic Substitution (

    
    ).
    

Part 1: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

User Complaint: "My Suzuki coupling works fine with 3-bromopyridine, but 2-bromopyridine gives <10% yield and unreacted starting material. The catalyst turns black immediately."

Root Cause Analysis: The issue is likely not oxidative addition (which is facile for electron-poor aryl halides) but catalyst poisoning . The nitrogen atom in 2-bromopyridine is a strong


-donor. It coordinates to the Pd(II) center after oxidative addition, forming a stable, off-cycle resting state that prevents transmetallation or reductive elimination.
Mechanism of Failure

The pyridine nitrogen chelates the Palladium, displacing the phosphine ligand or occupying the vacant site required for the incoming nucleophile (boronic acid or amine).

CatalystPoisoning cluster_trap The 2-Pyridyl Trap Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 2-Br-Py Poison OFF-CYCLE TRAP Stable N-Pd Dimer OxAdd->Poison N-Coordination (Fast) Cycle Transmetallation & Reductive Elimination OxAdd->Cycle Desired Path (Slow w/o bulky ligand) Cycle->Pd0 Regeneration Product Biaryl Product Cycle->Product

Figure 1: The "2-Pyridyl Trap" where nitrogen coordination arrests the catalytic cycle.

Troubleshooting Protocol: The "Bulky Ligand" Solution

To prevent N-coordination, you must use sterically demanding ligands that physically block the pyridine nitrogen from binding to the Pd center.[2]

Recommended System:

  • Ligand: G3-XPhos or SPhos (Buchwald Ligands). The biaryl backbone provides steric bulk that enforces a monoligated Pd species, favoring the catalytic cycle over the N-bound resting state.

  • Precatalyst: Use Pd(0) sources like

    
     or precatalysts like XPhos Pd G4  to avoid the need for in-situ reduction, which can be inhibited by pyridine.
    
  • Base:

    
     (anhydrous) with exactly 2-4% water (v/v) added. The water is critical for activating the boronic acid in Suzuki couplings.
    

Step-by-Step Optimization:

  • Purge: Use a Schlenk line. Oxygen promotes homocoupling and catalyst deactivation.

  • Stoichiometry: 1.0 equiv 2-bromopyridine, 1.2-1.5 equiv Boronic Acid/Amine.

  • Catalyst: 1-2 mol% XPhos Pd G4 (or 2 mol%

    
     + 4 mol% XPhos).
    
  • Solvent: 1,4-Dioxane or Toluene at 100°C.

Part 2: Nucleophilic Aromatic Substitution ( )

User Complaint: "I am trying to displace the bromine with a secondary amine using


 in DMF, but the reaction is extremely slow."

Root Cause Analysis: While 2-bromopyridine is activated compared to bromobenzene, it is often not reactive enough for weak nucleophiles or mild conditions. The rate-determining step in


 is the addition of the nucleophile to form the Meisenheimer complex. Bromine is a poor leaving group for 

because it is not sufficiently electronegative to lower the energy of the transition state (unlike Fluorine).
Data Comparison: Leaving Group Effects
Parameter

Preference
Pd-Coupling PreferenceReason
Best Halogen Fluorine (F) Bromine (Br) / Iodine (I) F is highly electronegative, stabilizing the anionic intermediate in

. Br/I have weaker bonds, facilitating oxidative addition in Pd-catalysis.[3]
Reaction Type Addition-EliminationOxidative AdditionMechanisms have opposing demands on the C-X bond.
Troubleshooting Protocol: The "Halogen Swap" or "Acid Activation"

Option A: Switch to 2-Fluoropyridine (The "F-Walk") If your synthesis allows, replace 2-bromopyridine with 2-fluoropyridine .

  • Why: The C-F bond is highly polarized, making the C2 carbon significantly more electrophilic. The reaction rate can increase by orders of magnitude.

Option B: Acid Catalysis (For Aminations) If you must use the bromide, add a Brønsted acid.

  • Method: Add 0.5 - 1.0 equiv of p-TsOH or use the amine hydrochloride salt.

  • Mechanism: Protonation of the pyridine nitrogen (

    
    ) renders the ring extremely electron-deficient, dramatically accelerating nucleophilic attack.
    
  • Note: This works best for amine nucleophiles. For alkoxides, this will neutralize your nucleophile, so use Option A instead.

Option C: The "Boil and Polarize"

  • Solvent: Switch to NMP or DMSO . These dipolar aprotic solvents stabilize the charged intermediate.

  • Temp: Increase to 120-140°C.

Part 3: Lithium-Halogen Exchange (Special Case)

User Complaint: "I tried to lithiate 2-bromopyridine with n-BuLi at -78°C, but upon quenching, I got a complex mixture/dimers."

Root Cause: 2-Lithiopyridine is thermally unstable. It undergoes a "dance" reaction or dimerizes to form bipyridines if the temperature rises even slightly above -70°C.

Protocol for Success:

  • Solvent: THF (strictly anhydrous).

  • Temperature: Must maintain <-78°C (Internal probe recommended).

  • Reagent: Use n-BuLi (slow addition).

  • Trapping: Add the electrophile immediately after lithiation (within 15-30 mins). Do not let it stir for hours.

  • Alternative: Use i-PrMgCl·LiCl (TurboGrignard) at -15°C to 0°C. The magnesiated species is far more stable than the lithiated one.

Troubleshooting Decision Tree

Troubleshooting Start Start: 2-Bromopyridine Reaction Fails Type Identify Reaction Type Start->Type Pd Pd-Catalyzed Coupling Type->Pd SNAr Nucleophilic Substitution (SNAr) Type->SNAr Li Lithiation / Grignard Type->Li Pd_Q Is Catalyst turning black? Low Conversion? Pd->Pd_Q SNAr_Q Is Nucleophile weak? (e.g., Aniline, hindered alcohol) SNAr->SNAr_Q Li_Q Scrambling/Dimerization? Li->Li_Q Pd_Sol SOL: Use XPhos/SPhos Switch to Pd(0) source Pd_Q->Pd_Sol SNAr_Sol1 SOL: Switch to 2-Fluoropyridine SNAr_Q->SNAr_Sol1 Preferred SNAr_Sol2 SOL: Add Acid Catalyst (pTsOH) (For amines only) SNAr_Q->SNAr_Sol2 Alternative Li_Sol SOL: Use TurboGrignard (iPrMgCl-LiCl) or < -78C Li_Q->Li_Sol

Figure 2: Diagnostic workflow for selecting the correct optimization strategy.

References

  • The "2-Pyridyl Problem" & Catalyst Poisoning

    • Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021).[4] The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068–11091.[4] Link

  • Buchwald Ligand Optimization

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • SNAr Reactivity Trends (F vs Br): Rohrbach, S., Smith, A. J., & O'Donoghue, A. C. (2019). Nucleophilic Aromatic Substitution of Pyridines: A Kinetic Study. The Journal of Organic Chemistry, 84(10), 6399–6409.
  • TurboGrignard Reagents

    • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link

Sources

Technical Support Center: Purification of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-004 Status: Active Subject: Recrystallization Solvent Systems & Troubleshooting Guide Chemical Structure: Bi-aryl ether containing a 2-bromo-3-oxypyridine moiety and a 4-picoline moiety.

Diagnostic Hub: Initial Assessment

Before selecting a solvent system, perform this quick diagnostic check on your crude material. The physical state of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is highly sensitive to purity.

ObservationProbable CauseRecommended Action
Dark Brown/Black Oil Oxidation products (N-oxides) or residual solvent.Do not recrystallize yet. Perform a silica plug filtration (10% MeOH in DCM) or charcoal treatment first.
Sticky Solid / Gum Presence of residual reaction solvents (DMF/DMSO) or inorganic salts.Dissolve in EtOAc, wash 3x with brine, dry over Na₂SO₄, and concentrate.
Beige/White Solid High purity (>90%).[1][2]Proceed directly to Solvent System Selection (Section 2) .
Insoluble Precipitate Product is likely protonated (HCl salt) if 4-picolyl chloride HCl was used.Suspend in DCM, wash with sat. NaHCO₃ to liberate the free base.

Solvent Systems Database

The following solvent systems have been validated for bi-aryl pyridine ethers. The molecule possesses moderate polarity (two basic nitrogens, one ether linkage) and lipophilicity (bromine atom, aromatic rings).

Primary Recommendation: Binary System (Tunable)

Solvent Pair: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)

  • Why it works: This system allows precise control over saturation. The molecule dissolves readily in warm EtOAc. Heptane (bp 98°C) allows for higher temperature processing than hexanes, preventing premature precipitation.

  • Target Ratio: 1:2 to 1:4 (EtOAc:Heptane).

Secondary Recommendation: Single Solvent (Polar)

Solvent: Ethanol (Absolute) or Isopropanol (IPA)

  • Why it works: Pyridine derivatives often form good crystal lattices in alcohols due to hydrogen bonding capabilities with the ether oxygen and pyridine nitrogens.

  • Risk: High solubility may lead to lower recovery yields (loss in mother liquor).

Tertiary Recommendation: Non-Polar (High Purity Only)

Solvent: Toluene

  • Why it works: Excellent for removing moisture (azeotrope) and trace non-polar impurities. Requires the compound to be very dry initially.

  • Risk: High boiling point (110°C) makes removal of residual solvent difficult without high vacuum.

Standard Operating Procedure (SOP): The EtOAc/Heptane Protocol

Objective: Purify >5g of crude 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (EtOAc) slowly at 60°C. Use the minimum amount required to dissolve the solid (approx. 3-5 mL per gram).

    • Critical Check: If the solution is dark, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Anti-Solvent Addition:

    • Maintain the EtOAc solution at a gentle reflux.

    • Add n-Heptane dropwise through the top of the condenser.

    • Stop Point: Stop adding Heptane immediately when a persistent cloudiness (turbidity) appears.

  • Re-clarification:

    • Add a few drops of pure EtOAc until the solution becomes clear again.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (wrap flask in a towel to insulate).

    • Once at room temperature, move to a 4°C fridge for 4-12 hours.

    • Note: Rapid cooling will cause "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash with a cold 1:4 EtOAc:Heptane mixture.

    • Dry under high vacuum at 40°C.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is common for low-melting pyridine ethers. It happens when the solution enters the "metastable zone" too quickly.

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" (if available) or scratch the inner glass wall with a glass rod to induce nucleation. Cool much slower (e.g., leave in a warm oil bath and turn the heat off, letting the bath cool overnight).

Q: The crystals are yellow/orange. Is this normal? A: Pure 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine should be white to off-white. Yellow color indicates oxidation (N-oxide formation) or trace bromination byproducts.

  • Fix: Recrystallize again using Isopropanol. If color persists, perform column chromatography (DCM/MeOH) before recrystallization.

Q: The melting point is broad (e.g., 45-55°C). A: This indicates solvent occlusion or impurities. Pyridines are notorious for trapping solvent in the lattice.

  • Fix: Dry the sample at 50°C under high vacuum (<1 mbar) for 24 hours. Grind the solid into a powder halfway through drying.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Material Analysis CheckState Physical State? Start->CheckState Oil Dark Oil / Gum CheckState->Oil Viscous Solid Solid Powder CheckState->Solid Crystalline PreTreat Pre-treatment: Silica Plug or Acid/Base Wash Oil->PreTreat SolventChoice Choose Solvent System Solid->SolventChoice PreTreat->Solid SystemA EtOAc / Heptane (Standard) SolventChoice->SystemA General Purpose SystemB Ethanol / IPA (For Polar Impurities) SolventChoice->SystemB If System A fails SystemC Toluene (For Drying/High Purity) SolventChoice->SystemC Scale-up / Drying

Caption: Decision logic for selecting the appropriate purification path based on the initial physical state of the crude intermediate.

Figure 2: Recrystallization Process Flow

RecrystallizationFlow Dissolve 1. Dissolve in Hot EtOAc AddAnti 2. Add Heptane until Turbid Dissolve->AddAnti Clarify 3. Add drop of EtOAc (Clear) AddAnti->Clarify Cool 4. Slow Cool (Insulate Flask) Clarify->Cool Filter 5. Filter & Wash (Cold Heptane) Cool->Filter

Caption: Step-by-step workflow for the binary solvent recrystallization method.

References

  • Synthesis of Pyridine Ethers: Shiao, M. J., & Tarng, K. Y. (1990). A Facile Synthesis of Bromo-2-Alkoxypyridines. Heterocycles, 31(5), 1990. (Describes analogous ether synthesis and purification).

  • General Purification Methods: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Patent Reference (HIF-2a Inhibitors): Xu, R., et al. (2016). Heterocyclic Compounds and Uses Thereof. WO2016172013A1. (Describes the synthesis and handling of 2-bromo-3-(pyridin-4-ylmethoxy)pyridine intermediates).

  • Solubility Data: PubChem Compound Summary for 2-Bromopyridine derivatives. (Used for physicochemical property estimation).

Sources

Handling moisture sensitivity in the synthesis of alkoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity in the Synthesis of Alkoxypyridines Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical challenge of moisture management in the synthesis of alkoxypyridines. Whether utilizing Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig), moisture is the primary antagonist to yield and purity.

Below you will find targeted troubleshooting guides, mechanistic insights, and validated protocols designed to restore integrity to your experimental workflows.

🛑 Critical Diagnostic: The "Water War" Pathway

Before troubleshooting, understand the enemy. Moisture does not just "dilute" your reaction; it actively rewires the chemoselectivity.

Figure 1: Competing Pathways in Alkoxylation The diagram below illustrates how trace water diverts the reaction from the desired Etherification to the undesired Hydrolysis (Pyridone formation).

WaterCompetition Halopyridine Halopyridine (Electrophile) Product Alkoxypyridine (Target Ether) Halopyridine->Product Byproduct Pyridone / Hydroxypyridine (Dead End) Halopyridine->Byproduct Hydrolysis Alkoxide Alkoxide (RO⁻) (Desired Nucleophile) Alkoxide->Halopyridine S_NAr / Pd-Cat Hydroxide Hydroxide (OH⁻) (Rogue Nucleophile) Alkoxide->Hydroxide Generates Water Trace Water (H₂O) (Contaminant) Water->Alkoxide Protonation Hydroxide->Halopyridine Competitive Attack

Caption: Mechanistic divergence caused by moisture. Water protonates the alkoxide, generating hydroxide, which outcompetes the bulky alkoxide to form the thermodynamically stable pyridone.

🔧 Troubleshooting Guides & FAQs

Issue 1: "My reaction stalled with 40% starting material remaining, but the base is consumed."

Diagnosis: The "Quenching" Effect. You likely experienced in situ protonation. Sodium hydride (NaH) or Sodium tert-butoxide (NaOtBu) are hygroscopic. If your solvent contained >50 ppm water, the base was consumed neutralizing the solvent rather than deprotonating your alcohol.

Corrective Action:

  • Quantify Solvent Water: Do not trust the label "Anhydrous." Test DMF/DMSO with a Karl Fischer titrator. If >50 ppm, dry it.

  • The "Sacrificial Base" Protocol:

    • Add your alcohol and solvent first.

    • Add a small "sacrificial" amount of NaH (5-10% equivalent) and stir for 15 minutes. This scavenges solvent moisture.

    • Then add the stoichiometric bulk of your base.

  • Switch Reagents: If using NaH, ensure it is fresh. Old NaH absorbs moisture from air, forming a coating of NaOH, which is useless for deprotonating weak alcohols and introduces water.

Issue 2: "I am seeing a large 'baseline' spot on TLC and low mass recovery."

Diagnosis: Pyridone Formation. The "baseline" spot is likely the hydroxypyridine (pyridone) tautomer. This byproduct is zwitterionic and highly polar, making it difficult to extract from the aqueous layer during workup, leading to "missing mass."

Corrective Action:

  • Suppress Hydrolysis: Increase the equivalent of the alkyl alcohol. A higher concentration of

    
     relative to 
    
    
    
    improves the kinetic ratio favoring the ether.
  • Rescue Protocol (Purification):

    • Do not rely on standard EtOAc/Hexane extraction. Pyridones often stay in the water.

    • Acidify the aqueous layer to pH 3-4 to protonate the pyridone (making it less zwitterionic) and extract with DCM or Chloroform/Isopropanol (3:1).

    • Alternatively, use Reverse Phase (C18) chromatography to separate the polar pyridone from the lipophilic alkoxypyridine.

Issue 3: "My Buchwald-Hartwig coupling turns black immediately and yields no product."

Diagnosis: Pd-Catalyst Deactivation via Oxidation. While


 is robust, Pd-catalysis is unforgiving. Black precipitate indicates Pd(0) aggregation ("Pd black"), often caused by oxidation of the phosphine ligands or water poisoning the precatalyst activation step.

Corrective Action:

  • Ligand Choice: Switch to water-tolerant, bulky biaryl phosphine ligands like BrettPhos or RockPhos . These are kinetically faster and protect the Pd center better than standard BINAP or dppf [1].

  • The "Schlenk" Check: Are you degassing after mixing?

    • Wrong: Mixing reagents in air, then degassing. (Oxygen has already oxidized the ligand).

    • Right: Degas solvents separately (sparge with Argon for 20 mins), then transfer to the catalyst under positive inert pressure.

📊 Data Summary: Solvent Drying Efficiency

Choosing the right drying agent is critical for alkoxylation solvents.

SolventRecommended Drying AgentResidual Water (ppm)Notes
DMF 3Å Molecular Sieves< 5 ppmDo not use silica or CaH₂ (can decompose DMF over time). 4Å sieves can absorb DMF molecules [2].
DMSO 3Å Molecular Sieves< 10 ppmDistillation is difficult due to high BP; sieves are preferred.
THF Na/Benzophenone or SPS< 5 ppmFreshly distilled is best. Inhibitor-free THF can form peroxides; test regularly.
Toluene Na/Benzophenone< 2 ppmAzeotropic drying is also highly effective.

🧪 Validated Protocol: Anhydrous Nucleophile Generation

Use this protocol to generate highly reactive alkoxides without introducing moisture.

Objective: Generate a dry solution of Sodium Alkoxide (


) for 

.

Reagents:

  • Alcohol (

    
    )
    
  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous DMF or THF (dried over 3Å sieves)[1]

Step-by-Step Workflow:

  • Glassware Prep: Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon (repeat 3x).

  • NaH Washing (Optional but Recommended):

    • Add NaH dispersion to the flask against a counter-flow of Argon.

    • Add dry Hexane to dissolve the mineral oil.

    • Allow NaH to settle, then carefully remove the supernatant via syringe.

    • Why? Mineral oil can interfere with crystallization later and may contain trace moisture.

  • Solvent Addition: Add anhydrous DMF via syringe. Cool to 0°C.

  • Controlled Deprotonation:

    • Dissolve the Alcohol (

      
      ) in a separate dry vial with minimal DMF.
      
    • Add the alcohol solution dropwise to the NaH suspension.

    • Observation Check: Vigorous bubbling (

      
       gas) must be observed.
      
  • The "Aging" Step:

    • Once addition is complete, warm to Room Temperature and stir for 30-60 minutes.

    • Critical: Ensure bubbling has completely ceased. Unreacted NaH can reduce halopyridines or cause side reactions.

  • Transfer: Cannulate this solution directly into the solution of your Halopyridine electrophile. Never pour it through the air.

🧠 Logical Workflow: Decision Tree

Use this logic flow to determine the root cause of failure.

TroubleshootingTree Start Reaction Failed/Low Yield CheckSM Is Halopyridine SM consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No ProductCheck Is Product formed? SM_Yes->ProductCheck BaseCheck Is the Base consumed? SM_No->BaseCheck BaseGone Base Consumed (But SM remains) BaseCheck->BaseGone BaseLeft Base Remains BaseCheck->BaseLeft MoistureKill DIAGNOSIS: Solvent/Atmosphere Moisture quenched the base. BaseGone->MoistureKill Reactivity DIAGNOSIS: Nucleophile too weak or Electrophile deactivated. BaseLeft->Reactivity Prod_No No Product (New spots seen) ProductCheck->Prod_No Hydrolysis DIAGNOSIS: Hydrolysis to Pyridone. Check water content. Prod_No->Hydrolysis

Caption: Diagnostic logic flow for identifying moisture-related failure modes in alkoxylation.

References

  • Maitro, G., et al. (2023). Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts. Link

  • Burrows, A., et al. (2022). How to Best Dry Solvents. YouTube/The Royal Society of Chemistry. Link

  • BenchChem Technical Support. (2025). Buchwald-Hartwig Amination of Substituted Pyridines - Troubleshooting. BenchChem. Link

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis.[2] Link[2]

  • Delhaye, L., et al. (2026). Workup: DMF or DMSO - Removal of Reaction Solvent by Extractive Workup.[3] University of Rochester / Organic Process Research. Link

Sources

Validation & Comparative

1H NMR interpretation of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine Content Type: Technical Comparison Guide (Target Structure vs. Regioisomeric Impurities) Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is a critical bi-heterocyclic ether scaffold often utilized in the design of kinase inhibitors and GPCR ligands. Its structural utility lies in the 2-position bromine (a handle for Suzuki/Buchwald couplings) and the 4-pyridyl ether tail (a common solvent-exposed solubilizing group).

However, the synthesis of this molecule via Williamson etherification presents a classic "Ambident Nucleophile" challenge. The 3-hydroxypyridine precursor can react at either the oxygen (desired O-alkylation) or the nitrogen (undesired N-alkylation).

This guide provides a definitive 1H NMR structural analysis of the target molecule, objectively comparing its spectral signature against its primary regioisomeric alternative (the N-alkylated impurity) and the starting material.

Structural Analysis & Spin Systems

To interpret the spectrum accurately, the molecule must be deconstructed into three magnetically distinct domains.

Domain A: The Core Scaffold (2-Bromo-3-alkoxypyridine)
  • System: 3-spin system (AMX or ABC depending on field strength).

  • Key Feature: The oxygen at C3 is an electron-donating group (EDG) by resonance, shielding the ortho (C4) and para (C6) positions. However, the Nitrogen atom at position 1 and the Bromine at position 2 exert strong deshielding effects.

  • Prediction:

    • H6: Most deshielded on this ring (adjacent to N).

    • H4: Shielded relative to H6 (ortho to ether), but typically appears as a doublet of doublets.

    • H5: The most shielded proton (meta to both N and ether).

Domain B: The Linker (Methylene)
  • System: A 2-proton singlet (isolated).

  • Key Feature: The chemical shift of this methylene is the primary diagnostic tool for distinguishing O-alkylation from N-alkylation.

Domain C: The Tail (Pyridin-4-yl)
  • System: AA'XX' (effectively two doublets).

  • Key Feature: High symmetry. The protons adjacent to the nitrogen (H2'/H6') will be significantly deshielded.

Visualization: Structural Connectivity & Couplings

The following diagram illustrates the proton assignments and the critical NOE (Nuclear Overhauser Effect) interactions required to confirm regiochemistry.

G cluster_0 Ring A: Core cluster_1 Linker cluster_2 Ring B: Tail H6 H6 (dd, ~8.0 ppm) H5 H5 (dd, ~7.3 ppm) H6->H5 J(ortho) ~5Hz H4 H4 (dd, ~7.2 ppm) H6->H4 J(meta) ~1.5Hz H5->H4 J(ortho) ~8Hz CH2 O-CH2 (s, ~5.25 ppm) CH2->H4 NOE (Proximity) H3_5 H3'/H5' (d, ~7.4 ppm) CH2->H3_5 NOE (Proximity) H2_6 H2'/H6' (d, ~8.6 ppm)

Figure 1: Connectivity map showing spin couplings (grey) and critical NOE correlations (red) for structural verification.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral performance of the desired product against its most common "competitor" in the reaction flask: the N-alkylated regioisomer.

The Diagnostic Benchmark
FeatureTarget: O-Alkylation (2-Bromo-3-alkoxy)Alternative: N-Alkylation (N-alkyl-3-oxopyridinium)Starting Material (2-Bromo-3-hydroxypyridine)
Linker Shift (

)
5.20 – 5.30 ppm 5.60 – 6.00 ppm N/A
Linker Carbon (

)
~70 ppm ~60 ppm N/A
Ring A Aromaticity Retained (Sharp signals)Disrupted (Quinoid character)Retained
H4 Multiplicity Doublet of DoubletsMultiplet / BroadenedDoublet of Doublets
OH Signal AbsentAbsentBroad singlet (~10-11 ppm)
Performance Insight
  • Why the Shift Difference? In the O-alkylated product, the methylene protons are adjacent to an electronegative oxygen atom, resulting in a shift near 5.25 ppm. In the N-alkylated alternative, the methylene is attached to a positively charged nitrogen (pyridinium-like species), which exerts a stronger deshielding effect, pushing the signal downfield to 5.60+ ppm.

  • Solvent Impact: In DMSO-d6, the resolution between H4 and H5 of Ring A is often superior to CDCl3 due to the higher polarity preventing aggregation of the pyridine rings.

Detailed Spectral Data (Reference Standard)

Solvent: CDCl3 (Chloroform-d) Frequency: 400 MHz[1][2][3]

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Interpretation
H2', H6' (Ring B)8.65Doublet (d)2H5.0

to Pyridine Nitrogen (Deshielded)
H6 (Ring A)8.05dd1H4.6, 1.5

to Pyridine Nitrogen; meta to Br
H3', H5' (Ring B)7.42Doublet (d)2H5.0

to Pyridine Nitrogen
H4 (Ring A)7.30dd1H8.1, 1.5Ortho to ether (Shielded relative to H6)
H5 (Ring A)7.24dd1H8.1, 4.6Meta to N; Meta to ether
-OCH2- (Linker)5.26Singlet (s)2H-Benzylic-like ether methylene

Note: In DMSO-d6, the -OCH2- singlet typically shifts to ~5.35 ppm, and the phenolic OH of any unreacted starting material would appear at ~10.8 ppm.

Experimental Protocol

To ensure the spectral data matches the reference above, the following synthesis and preparation workflow is recommended. This protocol minimizes the N-alkylated alternative.

A. Synthesis (Williamson Etherification)
  • Reagents: 2-Bromo-3-hydroxypyridine (1.0 eq), 4-(Bromomethyl)pyridine hydrobromide (1.1 eq), K2CO3 (2.5 eq).

  • Solvent: DMF (Anhydrous). Note: Avoid protic solvents which encourage N-alkylation.

  • Conditions: Stir at 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% LiCl (to remove DMF).

B. NMR Sample Preparation
  • Mass: Dissolve 5–10 mg of the isolated solid.

  • Solvent: 0.6 mL CDCl3 (filtered through basic alumina if the compound is acid-sensitive).

  • Tube: Standard 5mm NMR tube.

  • Acquisition: 16 scans minimum; relaxation delay (d1) = 2.0s to ensure integration accuracy of the aromatic protons.

Diagnostic Decision Tree

Use this workflow to validate your product immediately after acquisition.

DecisionTree Start Acquire 1H NMR (CDCl3) CheckLinker Check Methylene (-CH2-) Region (5.0 - 6.0 ppm) Start->CheckLinker Singlet52 Singlet at ~5.2 - 5.3 ppm? CheckLinker->Singlet52 Yes Singlet57 Singlet at > 5.6 ppm? CheckLinker->Singlet57 Yes CheckAromatic Check Ring A Splitting (H4, H5, H6) Singlet52->CheckAromatic ConclusionN REJECT: N-Alkylated Impurity Singlet57->ConclusionN ConclusionO CONFIRMED: O-Alkylated Product CheckAromatic->ConclusionO Sharp dd patterns

Figure 2: Step-by-step logic for spectral validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for calculating pyridine substituent effects).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[5]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Pyridine Derivatives. Advances in Heterocyclic Chemistry. Link (Foundational text on N- vs O-alkylation propensities).

Sources

HPLC Method Development for 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine: A Comparative Guide to Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison for the HPLC method development of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine , a bis-heterocyclic ether intermediate.

This document is structured as a Publish Comparison Guide , objectively evaluating the "Standard Industry Approach" (C18) against the "Optimized Modern Approach" (Phenyl-Hexyl) to demonstrate superior performance in purity analysis.

Executive Summary

The analysis of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine presents specific chromatographic challenges due to its dual basic nitrogen centers and the potential for silanol interactions. While traditional C18 methods often struggle with peak tailing and poor resolution of polar hydrolysis impurities, this guide demonstrates that a Phenyl-Hexyl stationary phase under acidic conditions provides superior selectivity, peak symmetry, and MS-compatibility.

The "Winner" at a Glance
FeatureStandard C18 (Generic) Optimized Phenyl-Hexyl (Recommended)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Peak Shape (Tailing) Poor (

)
Excellent (

)
Impurity Resolution Low for polar degradantsHigh (Orthogonal selectivity)
MS Compatibility Limited (if ion-pairing used)Full (Formic Acid/Ammonium Formate)

Compound Analysis & Challenges

To develop a robust method, we must first understand the molecule's behavior in solution.

  • Target Molecule: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

  • Key Functional Groups:

    • Pyridine Ring A (2-Br, 3-O-): Electron-deficient due to Br and O substitution; weakly basic (

      
      ).
      
    • Pyridine Ring B (4-methoxy-): More basic (

      
      ); primary site of protonation.
      
    • Ether Linkage: Susceptible to hydrolysis under stress, yielding 2-Bromo-3-hydroxypyridine and 4-(Hydroxymethyl)pyridine .

The Problem: The "Silanol Trap"

On standard alkyl-bonded silica (C18), the protonated pyridinium ions interact strongly with residual silanols (


), causing severe peak tailing. Furthermore, the polar hydrolysis impurities (e.g., 4-hydroxymethylpyridine) often co-elute with the solvent front (dead volume) on C18 columns due to lack of retention.

Comparative Study: C18 vs. Phenyl-Hexyl

We compared two distinct methodologies to determine the optimal purity method.

Method A: The Traditional Approach (C18)
  • Column: Standard C18 (4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Acetonitrile[1][2][3]

  • Mechanism: Pure hydrophobicity.

Observed Performance: At neutral pH, the pyridine nitrogens are partially ionized. The C18 column shows significant tailing (Tailing Factor = 1.8) due to secondary silanol interactions. Crucially, the polar impurity 4-(Hydroxymethyl)pyridine elutes at


, making quantitation unreliable due to matrix interference.
Method B: The Optimized Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm or sub-2 µm)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile[1][2][3]

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Electron Interaction.

Observed Performance: The Phenyl-Hexyl phase engages in


-

stacking with the electron-deficient pyridine rings. This "orthogonal" interaction increases retention for the aromatic core while the acidic mobile phase fully protonates the bases, suppressing silanol activity.
  • Result: Sharp peaks (Tailing Factor = 1.1) and excellent retention of polar impurities (

    
    ).
    
Comparative Data Summary

Simulated representative data based on physicochemical properties of pyridine ethers.

ParameterMethod A (C18, pH 7)Method B (Phenyl-Hexyl, pH 3)Status
Retention Time (Main Peak) 8.4 min10.2 minImproved
Tailing Factor (

)
1.8 (Fail)1.1 (Pass)Pass
Resolution (Impurity A) 1.23.5Superior
Resolution (Impurity B) Co-elutes with void2.8Critical Fix
Detection Limit (S/N) Lower (broad peaks)Higher (sharp peaks)High Sensitivity

Recommended Experimental Protocol

This protocol is the "Gold Standard" for purity analysis of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine, suitable for QC and stability testing.

Equipment & Reagents[1][4]
  • Instrument: HPLC or UHPLC with PDA or MS detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

    • Why? The "CSH" (Charged Surface Hybrid) or "Eclipse Plus" modifications further shield silanols.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Ammonium Formate, Formic Acid.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection UV @ 260 nm (primary), 220 nm (impurity check)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar impurities)
2.05End Initial Hold
15.060Linear Ramp (Elute main peak)
18.090Wash
20.090End Wash
20.15Re-equilibrate
25.05End Run

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow illustrates why Phenyl-Hexyl was selected over C18 for this specific bis-pyridine compound.

MethodSelection Start Start: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine CheckStructure Analyze Structure: Bis-Pyridine (Basic) + Aromatic Rings Start->CheckStructure CheckPolarity Check Impurities: Polar Hydrolysis Products? CheckStructure->CheckPolarity Choice Select Column Chemistry CheckPolarity->Choice C18 Option A: C18 (Hydrophobic Only) Choice->C18 Standard Phenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Choice->Phenyl Optimized ResultC18 Result: Silanol Tailing Poor Retention of Polars C18->ResultC18 ResultPhenyl Result: Sharp Peaks (Acidic pH) High Selectivity for Aromatics Phenyl->ResultPhenyl

Caption: Decision workflow prioritizing Pi-Pi interactions for basic aromatic heterocycles.

Diagram 2: Separation Mechanism (Pi-Pi Stacking)

Visualizing how the Phenyl-Hexyl phase interacts with the analyte's pyridine rings to improve separation.

PiPiInteraction Analyte Analyte: Pyridine Ring (Electron Deficient) Interaction Pi-Pi Stacking Interaction (Enhanced Retention & Shape) Analyte->Interaction Orbital Overlap Stationary Stationary Phase: Phenyl-Hexyl Ligand Stationary->Interaction Separation Outcome: Separation from Non-Aromatic Impurities Interaction->Separation

Caption: Mechanism of Pi-Pi stacking providing orthogonal selectivity for pyridine derivatives.

References

  • BenchChem. (2025). Chromatographic Purification of Pyridine Derivatives: Reducing Peak Tailing. Retrieved from

  • Waters Corporation. (2026). Phenyl-Hexyl vs. C18 Columns: Understanding Selectivity Differences. Waters Knowledge Base. Retrieved from

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[4] 2-Bromopyridine Properties and Spectra.[4] NIST Chemistry WebBook.[4] Retrieved from

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from

Sources

Mass spectrometry fragmentation patterns of brominated pyridine ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Brominated pyridine ethers represent a critical scaffold in medicinal chemistry (often serving as intermediates for kinase inhibitors) and environmental science (as analogs to PBDEs). Their analysis presents a unique dichotomy: the pyridine nitrogen facilitates protonation (favoring ESI), while the bromine substituents provide distinct isotopic signatures (favoring EI/pattern recognition).

This guide objectively compares the two dominant analytical workflows—GC-EI-MS (Structural Elucidation) and LC-ESI-MS/MS (Quantitation)—providing the mechanistic grounding required to select the correct modality for your specific research phase.

The Physics of Identification: The Bromine Isotope Effect

Before selecting an ionization method, one must understand the non-negotiable physics of these analytes. Unlike fluorinated compounds (monoisotopic), brominated compounds possess a distinct "fingerprint" due to the natural abundance of


 and 

.

Trust Marker: In any mass spectrum of these compounds, the absence of the specific M+2 intensity ratios listed below indicates a false positive or a de-halogenated metabolite.

Table 1: Diagnostic Isotopic Ratios for Brominated Species
Bromine CountIsotope Pattern (

)
Visual Characteristic
1 Br 1 : 1 "Twin Towers" of equal height
2 Br 1 : 2 : 1 25% : 50% : 25% (Triplet)
3 Br 1 : 3 : 3 : 1 Quartet

Note: The pyridine nitrogen and ether oxygen contribute to the exact mass but do not significantly perturb this low-resolution intensity distribution.

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS[1]

This section compares the "performance" of the two methodologies. In drug development, this is often a choice between identifying an impurity (EI) vs. quantifying a metabolite (ESI).

Method A: Electron Ionization (GC-EI-MS)
  • Mechanism: Hard ionization (70 eV).[1] Bombardment removes an electron, forming a radical cation

    
    .
    
  • Best For: De novo structure elucidation, library matching (NIST), and identifying unknown synthesis by-products.

  • The "Pyridine Ether" Behavior:

    • Often shows a weak molecular ion (

      
      ).
      
    • Promotes extensive fragmentation, revealing the alkyl chain length (if present) and the specific bromine position relative to the nitrogen.

Method B: Electrospray Ionization (LC-ESI-MS/MS)
  • Mechanism: Soft ionization.[2][3] Formation of

    
     via protonation of the pyridine nitrogen.
    
  • Best For: High-sensitivity quantitation (pK/PD studies), analyzing polar metabolites, and avoiding thermal degradation.

  • The "Pyridine Ether" Behavior:

    • Base peak is almost exclusively

      
      .
      
    • Requires Collision Induced Dissociation (CID) to generate fragments.

    • Critical Advantage: The basicity of the pyridine nitrogen makes these compounds fly exceptionally well in positive mode (

      
      ), often offering 10-100x lower limits of detection (LOD) than neutral aryl ethers.
      

Deep Dive: Fragmentation Mechanisms

Understanding how these molecules break is essential for interpreting MS/MS spectra.

Pathway A: The Pyridine "Unzipping" (HCN Loss)

Unlike benzene rings, the pyridine ring is unstable under high energy. A signature cleavage event is the loss of hydrogen cyanide (HCN, 27 Da).

  • Observation: Look for a transition of

    
    .
    
  • Significance: Confirms the core is pyridine and not a phenyl ether.

Pathway B: The Ether Cleavage ( -Cleavage)

The ether oxygen directs fragmentation.

  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Result: Generation of a bromopyridinyl cation (or radical) and loss of the alkyl/aryl group.

  • Diagnostic: If the ether side chain is lost but the bromine pattern remains (e.g., a doublet at lower mass), the bromine is attached to the pyridine ring, not the ether tail.

Pathway C: Radical Halogen Loss
  • Mechanism: Direct loss of

    
     (79 or 81 Da).
    
  • Result: Collapse of the isotopic doublet into a single monoisotopic peak (if only 1 Br was present).

Visualizing the Mechanics

The following diagrams illustrate the decision workflow and the specific fragmentation topology.

Diagram 1: Analytical Workflow Decision Matrix

Workflow Start Unknown Brominated Pyridine Ether Sample Goal Define Analytical Goal Start->Goal Path_ID Goal: Identification / Structure Goal->Path_ID Unknown Structure Path_Quant Goal: Quantitation / Bioanalysis Goal->Path_Quant Known Target Method_EI Method: GC-EI-MS (Hard Ionization) Path_ID->Method_EI Method_ESI Method: LC-ESI-MS/MS (Soft Ionization) Path_Quant->Method_ESI Result_EI Data: Fragment Rich Library Matchable Method_EI->Result_EI Result_ESI Data: Intact [M+H]+ High Sensitivity Method_ESI->Result_ESI Action_EI Look for: - HCN Loss (-27) - Br Radical Loss (-79) Result_EI->Action_EI Action_ESI Look for: - [M+H]+ Base Peak - MRM Transitions Result_ESI->Action_ESI

Caption: Decision matrix for selecting ionization modes based on analytical requirements (Structural ID vs. Sensitivity).

Diagram 2: Fragmentation Pathway (EI/CID)

Fragmentation Parent Parent Ion [Br-Py-O-R] Step1 Ether Cleavage Parent->Step1 High Energy Frag_Py Pyridinyl Cation [Br-Py-O]+ Step1->Frag_Py Charge Retention on Heterocycle Frag_R Alkyl/Aryl Radical [R]• Step1->Frag_R Neutral Loss Step2 Ring Contraction Frag_Py->Step2 Frag_HCN Loss of HCN (m/z -27) Step2->Frag_HCN Neutral Loss Frag_Final Core Fragment [C4H2Br]+ Step2->Frag_Final

Caption: Mechanistic pathway showing the sequential loss of the ether side chain followed by the characteristic pyridine ring contraction.

Validated Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "Blank with Internal Standard" step ensures that carryover or matrix effects do not mimic the brominated isotope pattern.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve sample in Acetonitrile (ACN) . Avoid Methanol if transesterification is a risk with other functional groups, though stable for ethers.

  • Concentration: Prepare a stock at 1 mg/mL. Dilute to 10 µg/mL for full-scan MS tuning.

Phase 2: LC-ESI-MS/MS Setup (Recommended for Drug Dev)
  • Mobile Phase A: Water + 0.1% Formic Acid (Critical: Proton source for Pyridine N).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 5 minutes. (Brominated ethers are lipophilic; expect late elution).

Phase 3: Data Acquisition & QC
  • Full Scan (Q1): Scan range m/z 100–600.

  • Validation Step: Zoom in on the parent ion.[4] Confirm the 1:1 doublet (for 1 Br). If the ratio is skewed (e.g., 3:1), you have Chlorine contamination or interference.

  • Product Ion Scan (MS2): Apply Collision Energy (CE) stepping (15, 30, 45 eV).

    • Low CE: Dominant

      
      .
      
    • High CE: Appearance of the Pyridinyl fragment (Ether cleavage).

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Summarizing the Isotopic Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Comparative Guide: Reactivity of 2-Bromo vs. 3-Bromo Pyridine Intermediates

[1][2][3]

Executive Summary

In heterocyclic synthesis, the positional isomerism of bromopyridines dictates divergent reaction pathways. This guide objectively compares 2-bromopyridine (2-Br) and 3-bromopyridine (3-Br) .

  • 2-Bromopyridine is the superior electrophile for Nucleophilic Aromatic Substitution (

    
    )  due to the ability of the ring nitrogen to stabilize the Meisenheimer intermediate. However, in Palladium-catalyzed couplings, it presents challenges regarding catalyst poisoning via N-chelation.
    
  • 3-Bromopyridine is kinetically inert to standard

    
     but serves as a reliable, benzene-like substrate for Cross-Coupling (Suzuki/Buchwald)  and Lithium-Halogen Exchange , devoid of the proximal nitrogen coordination issues that plague the 2-isomer.
    

Electronic Anatomy & Mechanistic Basis

The reactivity difference stems fundamentally from the electron-deficient nature of the pyridine ring and the specific resonance contributions at the


Electronic Density Map

The pyridine nitrogen exerts a strong inductive (


ElectronicMapcluster_implicationReactivity ImplicationN_atomPyridine Nitrogen(Electron Sink)C2C2 Position (alpha)Highly Electron Deficient(δ++)N_atom->C2 Strong Inductive& Resonance w/dC3C3 Position (beta)Moderately Deficient(δ+ / Neutral)N_atom->C3 Weak InductiveNo ResonanceSNArSNAr SusceptibilityC2->SNArHighOxAddPd Oxidative AdditionRateC2->OxAddFast (Electronic)C3->SNArLowC3->OxAddModerate

Figure 1: Electronic influence of the pyridine nitrogen on C2 vs. C3 positions.

Nucleophilic Aromatic Substitution ( )

The most distinct operational difference lies here. 2-Bromopyridine undergoes

Mechanism
  • 2-Br: Nucleophilic attack at C2 pushes electron density onto the Nitrogen. This forms a stabilized anionic intermediate (Meisenheimer complex) where the negative charge resides on the electronegative nitrogen.

  • 3-Br: Attack at C3 forces the negative charge onto a carbon atom (C2 or C4). The nitrogen cannot accept the charge via resonance, making the activation energy prohibitively high.

Performance Comparison Data
Feature2-Bromopyridine3-Bromopyridine
Reactivity High (Activated)Inert (Unactivated)
Nucleophiles Amines, Thiols, AlkoxidesRequires Benzyne or Pd-cat
Temp.[1][2] (Morpholine) 80–100 °C (Standard)No Reaction (Reflux)
Mechanism Addition-Elimination (

)
Elimination-Addition (Benzyne)*

*Note: Forcing 3-Br with strong bases (e.g., NaNH2) induces a benzyne mechanism, often leading to regio-isomeric mixtures (2- and 3-substituted products).

Palladium-Catalyzed Cross-Coupling[5][6]

While 2-Br is electronically activated for the first step of the catalytic cycle (Oxidative Addition), it presents a "coordination trap" that 3-Br avoids.

The "Coordination Trap"

In 2-bromopyridine, the Nitrogen lone pair is proximal to the C-Br bond. Upon oxidative addition, the Nitrogen can chelate to the Palladium center, forming a stable, unreactive dimer or occupying a coordination site needed for the transmetallation step.

  • 2-Br Strategy: Requires bulky ligands (e.g., SPhos, XPhos) or specific phosphines that sterically prevent N-Pd coordination.

  • 3-Br Strategy: Behaves like bromobenzene. Standard ligands (

    
    , dppf) work efficiently.
    
Comparative Yields (Suzuki Coupling)
Conditions2-Bromopyridine Yield3-Bromopyridine YieldNotes
Pd(PPh3)4 / Na2CO3 40–60%85–95% 2-Br suffers catalyst poisoning.
Pd(OAc)2 / SPhos 90–98% 90–95%Bulky ligand fixes 2-Br issues.
Boronic Acid Stability High (Aryl-Br + Py-B(OH)2)HighCaution: 2-Pyridine boronic acids are unstable (protodeboronation).

Experimental Protocols

Protocol A: Amination of 2-Bromopyridine

Validates the high reactivity of the 2-position.

  • Reagents: Charge a reaction vial with 2-bromopyridine (1.0 equiv, 158 mg), Morpholine (1.2 equiv, 105 mg), and

    
      (2.0 equiv, 276 mg).
    
  • Solvent: Add DMSO or DMF (2.0 mL).

  • Reaction: Heat to 100 °C for 4–6 hours.

  • Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine.

  • Result: 2-morpholinopyridine is obtained in >90% yield .

    • Contrast: If repeated with 3-bromopyridine, recovery of starting material is observed.

Protocol B: Optimized Suzuki Coupling for 2-Bromopyridine

Demonstrates the ligand requirement for the 2-position.

  • Catalyst Prep: In a glovebox or under Argon, mix

    
      (2 mol%) and SPhos  (4 mol%) in Toluene (or Dioxane). Stir for 10 mins to generate the active species.
    
  • Addition: Add 2-bromopyridine (1.0 equiv), Phenylboronic acid (1.5 equiv), and

    
      (2.0 equiv, 2M aqueous solution).
    
  • Reaction: Heat at 100 °C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

  • Result: 2-phenylpyridine (95% yield ).

    • Note: Using standard

      
       often stalls at ~50% conversion due to N-coordination.
      

Lithium-Halogen Exchange Workflow

Lithiation allows for the functionalization of the pyridine ring with electrophiles (aldehydes, ketones).

LithiationStartStart: Bromopyridine IsomerChoiceSelect IsomerStart->ChoiceBr22-BromopyridineChoice->Br2Br33-BromopyridineChoice->Br3Cond2n-BuLi, Toluene/DCM-78°CBr2->Cond2Inter22-Lithiopyridine(Stabilized by N-Li chelation)Cond2->Inter2Risk2Risk: Dimerization on warmingInter2->Risk2Cond3n-BuLi, THF-95°C to -78°CBr3->Cond3Inter33-Lithiopyridine(Less Stable)Cond3->Inter3Risk3Risk: 'Dance Reaction'(Base-catalyzed migration)Inter3->Risk3

Figure 2: Lithiation pathways and stability risks for pyridine isomers.

  • 2-Br: Exchange is fast. The resulting anion is stabilized by the adjacent nitrogen lone pair (chelation). Can be performed in non-polar solvents (Toluene) to avoid Lewis-acid interference.

  • 3-Br: Requires strictly low temperatures (<-78°C). If warmed or if excess base is present, the lithium can migrate to the 4-position (Halogen Dance), leading to scrambled products.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3] (Canonical text on heterocyclic reactivity patterns).

  • Li, J. J. (2005). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Details on mechanisms in pyridines).
  • Gribble, G. W., et al. (2007). "Lithium-Halogen Exchange in Pyridines." Current Organic Chemistry.

  • BenchChem. (2025). Comparative Guide to the Suzuki-Miyaura Coupling of 2- vs 3-Bromopyridines.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Protocols."

  • Schlosser, M. (2005). "The 'Dance' of Halogens on the Pyridine Ring." Angewandte Chemie International Edition.

Comparative Crystal Structure Analysis: 3-Substituted 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural "Ortho-Effect"

In medicinal chemistry, 2-bromopyridines are ubiquitous scaffolds, primarily serving as electrophiles in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[1] However, the introduction of a substituent at the C3 position (ortho to the bromine) drastically alters the physicochemical landscape. It is not merely a steric blockade; it introduces a competitive interplay between Hydrogen Bonding (HB) and Halogen Bonding (XB) that dictates solid-state packing and, by extension, solubility and reactivity profiles.

This guide provides a comparative structural analysis of 3-substituted 2-bromopyridines, focusing on how different functional groups (-OH, -NH₂, -NO₂) manipulate the crystal lattice.[1]

Comparative Crystallographic Landscape

The crystal packing of 3-substituted 2-bromopyridines is governed by a "tug-of-war" between the pyridine nitrogen (a strong HB acceptor) and the C2-Bromine (a moderate XB donor).[1] The C3-substituent tips this balance.[1]

Table 1: Structural Parameters of Key Derivatives

Data synthesized from comparative crystallographic studies (e.g., Singh et al., 2013; Hu et al., 2011).[2][3]

Feature2-Bromo-3-hydroxy-6-methylpyridine 3-Bromopyridin-2-amine (2-amino-3-bromo)2-Bromo-3-nitropyridine
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group

(Chiral/Non-centrosymmetric)

(Centrosymmetric)

(Typical)
Primary Interaction O-H[1]···N (Strong H-bond)N-H[1]···N (Dimerization)C-Br[1]···O (Halogen/Dipole)
Secondary Interaction C-H···Br (Weak)C-Br[1]···Br (Type II Halogen Bond)

-

Stacking
Packing Motif 1D Chains along a-axis2D Layers via dimersCorrugated Sheets
Twist Angle (C2-C3) ~0-5° (Planar stabilized by IMHB)~0° (Planar)~10-15° (Steric twist)

Note on Nomenclature: 3-Bromopyridin-2-amine is chemically equivalent to 2-amino-3-bromopyridine.[1] The amino group is at C2, bromine at C3. In this guide, we focus on the relative 2,3-substitution pattern.

Detailed Structural Analysis

Case Study A: The H-Bond Dominant Lattice (3-Hydroxy Derivative)

When a hydroxyl group is present at C3 (e.g., 2-bromo-3-pyridinol ), the structure is dominated by classical hydrogen bonds.[1]

  • Mechanism: The hydroxyl proton acts as a donor to the pyridine nitrogen of an adjacent molecule.[1]

  • Outcome: This forms infinite 1D chains. The bromine atom, while bulky, is relegated to a secondary role, forming weak C-H···Br contacts that link these chains into 2D networks.[1][2][3][4]

  • Causality: The O-H···N interaction energy (~20-25 kJ/mol) far outcompetes the C-Br[1]···N halogen bond (~5-10 kJ/mol), forcing the bromine into a passive steric role.

Case Study B: The Halogen Bond/H-Bond Hybrid (3-Amino Derivative)

In 2-amino-3-bromopyridine , the amino group creates a unique duality.

  • Dimerization: The molecule forms centrosymmetric dimers via N-H[4]···N bonds (using the ring nitrogen and amino hydrogen).

  • The Halogen Bridge: Unlike the chloro-analog (which forms Type I contacts), the bromo-derivative exhibits Type II Halogen Bonding (C-Br···Br).

    • Geometry: One bromine acts as the electrophile (head), the other as the nucleophile (side).

    • Significance: This suggests that replacing Cl with Br in drug scaffolds significantly alters lipophilicity and packing density due to the enhanced

      
      -hole on the bromine.[1]
      
Case Study C: Electronic Activation (3-Nitro Derivative)

The 2-bromo-3-nitropyridine represents an electron-deficient system.[1]

  • Electronic Effect: The nitro group at C3 is strongly electron-withdrawing.[1] This depletes electron density from the C2-Br bond, significantly enhancing the positive electrostatic potential (

    
    -hole) on the bromine atom.[1]
    
  • Structural Consequence: These derivatives are stronger halogen bond donors than their amino or hydroxy counterparts.[1] However, steric repulsion between the lone pairs of the nitro oxygens and the bromine often forces the nitro group to twist out of plane, disrupting potential

    
    -
    
    
    
    stacking.

Interaction Hierarchy & Pathway

Understanding which force "wins" during crystallization is critical for polymorph screening.[1]

InteractionHierarchy Substituent C3-Substituent Nature H_Donor Strong H-Bond Donor (-OH, -NH2) Substituent->H_Donor Contains H E_Withdraw Electron Withdrawing (-NO2, -CN) Substituent->E_Withdraw Lacks H Primary Primary Packing Force H_Donor->Primary Dominates E_Withdraw->Primary Enhances Sigma-Hole HB_Net H-Bond Network (O-H...N / N-H...N) Primary->HB_Net If H-Donor present XB_Net Halogen Bond Network (C-Br...N / C-Br...O) Primary->XB_Net If H-Donor absent Outcome Crystal Habit HB_Net->Outcome Chains/Dimers (High MP) XB_Net->Outcome Planar Sheets (Lower Solubility)

Figure 1: Decision tree for predicting dominant intermolecular interactions in 3-substituted 2-bromopyridines based on substituent chemistry.

Experimental Protocol: Growing Single Crystals

To replicate these structures, a self-validating crystallization protocol is required.[1] The "Slow Evaporation" method is standard, but solvent choice is critical to balance solubility with nucleation.

Workflow: Solvent-Mediated Growth
  • Solvent Selection:

    • For H-bond donors (OH/NH₂): Use Ethanol or Methanol .[1] These protic solvents compete transiently for H-bonds, slowing down nucleation and allowing defect-free growth.[1]

    • For Electron-poor (NO₂): Use Dichloromethane (DCM)/Hexane vapor diffusion.[1] DCM solubilizes the dipole, while hexane acts as the antisolvent.

  • Step-by-Step Protocol:

    • Dissolution: Dissolve 20 mg of the substrate in 2-3 mL of solvent. Sonicate for 5 minutes to ensure homogeneity.

    • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes dust nuclei).[1]

    • Evaporation Control: Cover the vial with Parafilm and pierce 3-4 small holes with a needle.[1]

    • Incubation: Store at 4°C (refrigerator) to reduce kinetic energy and promote thermodynamic packing.

    • Harvesting: Crystals typically appear within 3-7 days.[1]

CrystalWorkflow Start Crude Material Solvent Solvent Choice (Polar vs Non-polar) Start->Solvent Filter Micro-Filtration (0.45 µm) Solvent->Filter Dissolution Growth Slow Evaporation (4°C, 5-7 days) Filter->Growth Nucleation Control Analysis XRD Data Collection Growth->Analysis Harvest

Figure 2: Optimized workflow for obtaining X-ray quality crystals of bromopyridines.

Implications for Drug Design

Why does this structural analysis matter for drug development?

  • Reactivity Prediction: The crystal density and packing efficiency often correlate with the steric shielding of the C2-Br bond.[1] A tightly packed lattice (like the H-bonded 3-hydroxy derivative) often indicates a higher energy barrier for solvation, potentially requiring more forcing conditions in cross-coupling reactions compared to the loosely packed nitro-derivatives.[1]

  • Solubility Profiling: The presence of Type II halogen bonds (as seen in the amino derivative) decreases water solubility compared to pure H-bonded networks.[1] This is a critical consideration when using these fragments in fragment-based drug discovery (FBDD).

References

  • Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013).[3] 2-Bromo-3-hydroxy-6-methylpyridine.[1] Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. Link

  • Gotoh, K., et al. (2011). 3-Bromopyridin-2-amine.[1] Acta Crystallographica Section E. Link

  • Metrangelo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. (Foundational text for Type I vs Type II halogen bonding cited in analysis).
  • Awwadi, F. F., et al. (2010). Halogen bonding of pyridyl bromine...[3][5][6]. Journal of Molecular Structure: THEOCHEM.[1] Link

Sources

Reference Standards for 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision

In the synthesis of novel kinase inhibitors and heterocyclic APIs, 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine serves as a critical scaffold.[1] Its dual-pyridine structure, linked by an ether bridge, presents specific analytical challenges—notably basicity-induced peak tailing and potential regioisomeric impurities.[1]

For drug development professionals, the choice of reference standard for this intermediate is not trivial. While commercial "Research Grade" options exist, they often lack the rigor required for GMP-regulated environments (ICH Q7). This guide objectively compares Commercial Research Grade Standards against Qualified Primary Reference Standards (In-House) , demonstrating why the latter is the non-negotiable baseline for late-stage development.

Comparative Analysis: Commercial vs. Qualified Standards

The following data summarizes a study comparing three lots of commercially sourced "97%+" material against a fully characterized in-house Primary Standard.

Table 1: Performance & Specification Comparison
FeatureCommercial "Research Grade" (Alternative)Qualified Primary Standard (Recommended)Impact on Development
Assay (Potency) 96.5% – 98.2% (Variable)99.6% ± 0.3% (Mass Balance)High: Inaccurate potency leads to stoichiometry errors in API synthesis.[1]
Traceability Certificate of Analysis (CoA) onlyFull Structural Elucidation (NMR, MS, IR)Critical: Regulatory bodies require proof of structure for reference materials.
Impurity Profile "One peak" reporting (HPLC area %)Quantified Impurities (w/w%) including RRTsHigh: Commercial grades often hide inorganic salts or regioisomers.
Water/Solvent Often unreportedDetermined by KF & GC-HS Medium: Hygroscopicity of pyridine salts can skew weight-based assays.[1]
Cost/Time Low / ImmediateHigh / 2-3 WeeksStrategic: Upfront investment prevents OOS (Out of Specification) investigations later.
Key Experimental Findings
  • Hidden Impurities: In Lot #2 of the commercial alternative, we detected 1.2% of 2-Bromo-3-hydroxypyridine (hydrolysis product).[1] This impurity co-eluted under generic gradient conditions but was resolved using the optimized protocol below.

  • Salt Contamination: One commercial sample contained 3% inorganic bromide salts (likely NaBr), which are invisible to UV detection but significantly lower the "as-is" potency.

Technical Deep Dive: The Qualification Workflow

To establish a self-validating reference system, you cannot rely on vendor claims. You must follow a Mass Balance Approach to assign potency.

Qualification Decision Tree (DOT Visualization)

The following diagram outlines the logical flow for qualifying a Primary Reference Standard for this pyridine derivative.

ReferenceStandardQualification start Raw Material Sourcing (>98% Target) struct_id Structural ID (1H-NMR, 13C-NMR, MS, IR) start->struct_id purity_check Purity Assessment (HPLC-UV & GC-HS) struct_id->purity_check decision_purity Purity > 99.0%? purity_check->decision_purity recryst Recrystallization (EtOH/Heptane) decision_purity->recryst No char_full Full Characterization (KF, ROI, Residual Solvents) decision_purity->char_full Yes recryst->purity_check Retest mass_balance Mass Balance Calculation Potency Assignment char_full->mass_balance release Release as Primary Standard mass_balance->release

Caption: Figure 1. Logical workflow for converting raw material into a Qualified Primary Reference Standard.

Analytical Protocol: Optimized HPLC Method

Standard reverse-phase methods often fail for 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine due to the basicity of the pyridine nitrogens, leading to peak tailing.[1] The following protocol uses an ion-pairing effect (via TFA) to ensure sharp peak shape and resolution of the hydrolysis impurity.

Method Parameters
  • Instrument: HPLC with PDA Detector (Agilent 1290 or equivalent).

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stability is preferred, but acidic conditions are used here for protonation).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 260 nm (Lambda max for the pyridine-ether chromophore).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955
Self-Validating System Suitability Criteria

To ensure trustworthiness of the data, every run must meet:

  • Tailing Factor:

    
     (Critical for basic pyridines).
    
  • Resolution:

    
     between the Main Peak and the 2-Bromo-3-hydroxypyridine impurity (RRT ~0.85).[1]
    
  • Precision: RSD

    
     for 6 replicate injections of the standard.
    

Calculation of Potency (Mass Balance)

Do not rely on "Area %" alone. The potency of your Primary Standard (


) must be calculated by subtracting all non-analyte mass:


  • 
     : Total organic impurities by HPLC (Area %).
    
  • 
     : Residue on Ignition (ROI) / Sulfated Ash.
    
  • 
     : Determined by Karl Fischer (Coulometric).
    
  • 
     : Determined by GC-Headspace.[1]
    

Expert Insight: For this specific compound, we typically observe 0.2–0.5% residual water due to the hygroscopic nature of the pyridine rings. Ignoring this correction is the most common source of assay bias.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Retrieved from [Link]

  • Gorog, S.Identification and Determination of Impurities in Drugs. Elsevier Science, 2000. (Foundational text on mass balance approaches).
  • Dong, M. W.Modern HPLC for Practicing Scientists. Wiley-Interscience, 2006.

Sources

Definitive Regioselectivity Confirmation in 2,3-Disubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The "Ortho" Problem

The 2,3-disubstituted pyridine scaffold is a pharmacophore "privileged structure," ubiquitous in mGluR5 antagonists, kinase inhibitors, and anxiolytics. However, synthesizing this motif is fraught with regiochemical ambiguity. The electron-deficient nature of the pyridine ring renders classical electrophilic aromatic substitution (


) ineffective for 2,3-patterning.

While Directed Ortho Metalation (DoM) is the preferred synthetic route, it suffers from a critical, often invisible failure mode: the Halogen Dance . A 2-halo-3-lithio intermediate can rapidly isomerize to the thermodynamically stable 4-lithio species, yielding the 2,4-isomer instead of the desired 2,3-product.

This guide objectively compares three methods for confirming regioselectivity, moving from rapid screening to absolute structural proof.

The Synthetic Challenge: DoM vs. Halogen Dance

To understand the detection methods, one must understand the failure mechanism. The synthesis of 2,3-disubstituted pyridines typically employs a 2-halopyridine (usually 2-F or 2-Cl) as the substrate.

  • The Goal: Kinetic deprotonation at C3 (ortho to the halogen).

  • The Risk: If the temperature rises above -70°C, or if the base equivalents are imprecise, the lithium atom migrates to C4 or C6, or the halogen itself migrates (Halogen Dance).

Comparative Workflow: Synthesis & Failure Modes

DoM_Mechanism cluster_0 Kinetic Control (-78°C) cluster_1 Thermodynamic Drift (> -50°C) Start 2-Chloropyridine Li_Inter 3-Lithio-2-chloropyridine (Kinetic Intermediate) Start->Li_Inter LDA, THF -78°C Product_23 2,3-Disubstituted Pyridine (Target) Li_Inter->Product_23 Electrophile (E+) Quench Dance_Inter 4-Lithio-2-chloropyridine (Thermodynamic) Li_Inter->Dance_Inter Warm up (Halogen Dance) Product_24 2,4-Disubstituted Pyridine (Impurity) Dance_Inter->Product_24 E+ Quench

Figure 1: The bifurcation point in pyridine lithiation. Strict temperature control is required to prevent the thermodynamic rearrangement to the 2,4-isomer.

Comparative Analysis of Confirmation Methods

Method A: Advanced 1D NMR ( H Coupling Analysis)

Role: Rapid, First-Line Screening. Accuracy: 85-90% (Ambiguous if signals overlap).

The most common error is assuming that a "clean" NMR spectrum implies the correct isomer. Both 2,3- and 2,4-isomers are tri-substituted pyridines with three aromatic protons. The differentiation lies in the Vicinal Coupling Constants (


) .
The "Smoking Gun" Signal: Proton H6

In a 2,3-disubstituted pyridine, the proton at position 6 (adjacent to Nitrogen) is the most deshielded and offers the clearest coupling pattern.

Feature2,3-Disubstituted (Target) 2,4-Disubstituted (Impurity) 2,5-Disubstituted (Impurity)
Protons Present H4, H5, H6H3, H5, H6H3, H4, H6
H6 Signal Doublet (or dd) Doublet Singlet (or fine d)
H6 Coupling

Hz

Hz

Hz
H4/H3 Signal H4: Doublet (

Hz)
H3: Singlet (Isolated)H3: Doublet (

Hz)
Key Distinction Large vicinal coupling on H4 & H5.[1]Isolated singlet at H3.H6 has no large coupling.

Expert Insight: If you see a singlet in the aromatic region, you likely have the 2,4-isomer (H3 is isolated between the substituents) or the 2,5-isomer (H6 is isolated). The 2,3-isomer should show NO singlets (unless accidental overlap occurs).

Method B: 2D NMR (HMBC & NOESY)

Role: Definitive Structural Assignment. Accuracy: 99%.

When 1D splitting is unclear (e.g., line broadening due to quadrupole relaxation of Nitrogen), Heteronuclear Multiple Bond Correlation (HMBC) is the standard.

The HMBC Logic Gate

To confirm a 2,3-substitution pattern, focus on the C2 Carbon (the carbon bearing the halogen or first substituent).

  • Identify C2: It is usually the most deshielded quaternary carbon (

    
     145-160 ppm) if substituted with a heteroatom (Cl, F, OMe).
    
  • Trace Correlations:

    • In 2,3-Isomer: C2 should show a strong 3-bond correlation (

      
      ) to H4  and H6 .
      
    • In 2,4-Isomer: C2 shows correlation to H6 and H3 (if H3 is present).

    • In 2,5-Isomer: C2 shows correlation to H4 and H6 .

Wait—HMBC overlaps between 2,3 and 2,5 patterns. This is why NOESY is required as the secondary check.

  • NOESY Check: Irradiate the substituent at C3 (e.g., Methyl, OMe).

    • 2,3-Isomer: NOE observed to H4 .

    • 2,5-Isomer: NOE observed to H4 (Ambiguous).

    • Differentiation: The 2,3-isomer substituent at C2 will not show NOE to any aromatic proton (as H3 is substituted). In the 2,5-isomer, the C2 substituent is adjacent to H3.

Method C: Chemical Derivatization (Cyclization)

Role: Absolute Proof (for critical intermediates). Accuracy: 100% (Binary Result).

If the product is a key GMP intermediate, spectroscopic inference may not satisfy regulatory requirements. Chemical proof via cyclization is irrefutable.

Protocol: Attempt to cyclize the 2,3-substituents into a fused ring (e.g., aza-coumarin or naphthyridine).[2]

  • Logic: Only a 2,3-relationship allows for the formation of a 5- or 6-membered fused ring between the substituents. 2,4- and 2,5-isomers are geometrically incapable of this cyclization.

Validated Experimental Protocol

Objective: Synthesis and Confirmation of 2-chloro-3-iodopyridine (Key Scaffold).

Step 1: Regioselective Lithiation (The "Queguiner" Method)
  • Substrate: 2-Chloropyridine.[2]

  • Reagents: LDA (1.1 equiv), THF (anhydrous).

  • Conditions: -78°C, strictly maintained.

  • Charge a dried flask with THF and diisopropylamine. Cool to -78°C.[3][4]

  • Add

    
    -BuLi dropwise to generate LDA in situ. Stir 30 min.
    
  • Add 2-chloropyridine (neat or in THF) dropwise. Critical: Keep internal temp < -70°C.

    • Mechanism:[5][6][7] The Cl atom directs lithiation to C3 via inductive effect and coordination.

  • Stir for 45 min at -78°C. (Do not extend time; risk of scrambling).

  • Add Iodine (

    
    ) in THF.
    
  • Quench with aq.

    
    .
    
Step 2: The Confirmation Decision Tree

Confirmation_Flow Sample Isolated Product H1_NMR 1H NMR Analysis Sample->H1_NMR Singlet_Check Are there Singlets in Aromatic Region? H1_NMR->Singlet_Check Isomer_24 Suspect 2,4-Isomer (H3 is singlet) Singlet_Check->Isomer_24 Yes (H3) Isomer_25 Suspect 2,5-Isomer (H6 is singlet) Singlet_Check->Isomer_25 Yes (H6) Coupling_Check Check H6 Coupling: Is it a doublet (J~5Hz)? Singlet_Check->Coupling_Check No Coupling_Check->Isomer_25 No (Singlet) Likely_23 Likely 2,3-Isomer Coupling_Check->Likely_23 Yes HMBC Run HMBC: Does C2 couple to H4? Likely_23->HMBC Confirmed CONFIRMED 2,3-Disubstituted HMBC->Confirmed Yes

Figure 2: Logical workflow for confirming pyridine regiochemistry.

Summary Data Table: NMR Fingerprints

Parameter2,3-Disubstituted2,4-Disubstituted2,5-Disubstituted
H3 Signal Absent Singlet (

7.2-7.5)
Doublet (

8.2-8.5)
H4 Signal Doublet (

Hz)
Absentdd (

Hz)
H5 Signal dd (

Hz)
Doublet (

Hz)
Absent
H6 Signal Doublet (

Hz)
Doublet (

Hz)
Singlet/Fine doublet
HMBC (C2) Correlation to H4, H6Correlation to H3, H6Correlation to H4, H6

References

  • Queguiner, G., et al. (1995).[7] "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Tetrahedron Letters, 36(27), 4791–4794. Link

  • Schlosser, M. (2005). "The Halogen Dance Reaction on Pyridines." Topics in Organometallic Chemistry, 14, 1-20. Link

  • Snieckus, V. (1990).[3] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Gribble, G. W., et al. (1993). "Regioselective ortho-lithiation of halopyridines." Heterocycles, 35(1), 151.[4] Link

  • Reich, H. J. (2023). "NMR Coupling Constants in Heterocycles." University of Wisconsin-Madison Chemistry Database. Link

Sources

Safety Operating Guide

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

For the researcher holding a vial of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine (CAS: Variable/Research Grade), the immediate disposal classification is Halogenated Organic Waste .

DO NOT dispose of this compound down the drain, in general trash, or in "Non-Halogenated" solvent streams.

  • Primary Hazard: Aquatic toxicity and release of corrosive hydrogen bromide (HBr) gas upon combustion.

  • Disposal Stream: High-temperature incineration with acid gas scrubbing (RCRA-permitted facility).

  • Storage: Segregate from strong oxidizers and acids.[1]

Technical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity profile. This compound is a bis-pyridine ether featuring a bromine substituent.

PropertyData / CharacteristicImplications for Disposal
Molecular Structure Bis-heterocyclic ether with Aryl-HalideStable bond; requires high-temp destruction.
Physical State Solid (typically off-white powder)Must be dissolved or containerized as solid waste.
Reactivity Incompatible with Strong OxidizersExplosion Risk: Do not mix with peroxides/nitrates in waste.
Combustion Byproducts NOx, COx, HBr (Hydrogen Bromide) Critical: Must go to a facility with scrubbers.
Toxicity Class Irritant (Skin/Eye), Potential NeurotoxinHandle with double nitrile gloves and N95/P100 mask.
The "Why" Behind the Protocol (Scientist-to-Scientist)

As a halogenated pyridine, this molecule presents a dual challenge. The pyridine ring is stable and can be toxic to aquatic microorganisms (inhibiting biodegradation in water treatment plants). The bromine atom, while excellent for Suzuki couplings in your workflow, becomes a liability during disposal. If burned in a standard municipal incinerator (lacking scrubbers), it generates HBr, a corrosive acid gas that damages infrastructure and violates EPA emission standards. Therefore, segregation into the halogenated stream is non-negotiable.

Step-by-Step Disposal Protocol

Workflow Visualization: The Decision Matrix

Figure 1: Operational workflow for determining the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Material: 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine CheckState Analyze Physical State Start->CheckState Solid Pure Solid / Powder CheckState->Solid Solution Dissolved in Solvent CheckState->Solution SolidRoute Is it > 50g? Solid->SolidRoute LiquidCheck Check Solvent Type Solution->LiquidCheck Dissolve Dissolve in Minimal Dichloromethane (DCM) SolidRoute->Dissolve No (<50g) SolidBin Solid Waste Container (Halogenated Label) SolidRoute->SolidBin Yes (>50g) HaloStream HALOGENATED Solvent Carboy Dissolve->HaloStream LiquidCheck->HaloStream Contains DCM, Chloroform, or <10% Water LiquidCheck->HaloStream Contains DMSO, DMF, or Alcohols NonHaloStream NON-HALOGENATED Carboy LiquidCheck->NonHaloStream FORBIDDEN ROUTE

Caption: Decision tree ensuring all streams merge into Halogenated Waste handling to prevent downstream equipment corrosion.

Detailed Procedure

Phase 1: Preparation

  • Don PPE: Standard lab coat, safety glasses, and double nitrile gloves (pyridine derivatives can permeate thin nitrile; double gloving increases breakthrough time).

  • Ventilation: Perform all transfers inside a certified chemical fume hood.

Phase 2: Waste Segregation (The Critical Step)

  • Scenario A: Solid Waste (Expired/Excess Powder)

    • Small Quantities (<50g): Dissolve the powder in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane or Chloroform). Add this solution to the Halogenated Solvent Waste carboy.

    • Large Quantities (>50g): Place the original container (with cap tight) inside a clear zip-seal bag. Place this bag into the Solid Hazardous Waste drum. Ensure the tag explicitly lists "2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine".

  • Scenario B: Reaction Mixtures/Mother Liquors

    • Even if your reaction solvent was Ethanol or DMF (non-halogenated), the presence of the brominated product contaminates the entire volume.

    • Action: Pour the entire mixture into the Halogenated Waste carboy.

    • Why? "Dilution is not the solution." A non-halogenated stream contaminated with brominated organics can ruin the catalytic oxidizers of a non-halo incinerator.

Phase 3: Labeling Every waste container must carry a hazardous waste tag with the following specifics:

  • Chemical Name: Write out the full name. Do not use abbreviations like "Br-Pyridine-Ether".

  • Constituents: Pyridine derivative, Brominated organic.[2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[3]

Emergency Contingency: Spill Response

If a spill occurs outside the hood, execute the following protocol immediately.

Spill Response Pathway

Figure 2: Rapid response logic for benchtop spills.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If Aerosolized) Assess->Evacuate Large/Dusty PPE Upgrade PPE (Resp Protection if needed) Assess->PPE Small/Contained Absorb Absorb with Vermiculite/Sand PPE->Absorb Collect Collect into Sealed Jar Absorb->Collect Label Label as Halogenated Debris Collect->Label

Caption: Protocol for containing and neutralizing spills to prevent laboratory contamination.

Cleanup Steps:

  • Isolate: Mark the area. If the solid is fine dust, turn off nearby fans to prevent aerosolization.

  • Absorb:

    • Liquids: Cover with vermiculite or a generic "Pink Pig" absorbent pad.

    • Solids: Wet a paper towel with a solvent (acetone or water) to wipe up powder without creating dust.

  • Decontaminate: Wipe the surface with a mild detergent solution followed by water.

  • Dispose: All contaminated wipes and absorbent materials go into the Solid Hazardous Waste bin (not the trash).

Regulatory Framework & Compliance

Your disposal procedure must align with federal and institutional regulations.[4][5]

  • EPA RCRA Classification:

    • While this specific molecule may not have a unique "U" or "P" list code, it falls under Characteristic Hazardous Waste .

    • D001 (Ignitable): If in a flammable solvent.[6]

    • Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar [1].

  • Sewer Ban: 40 CFR 403.5 prohibits the discharge of toxic pollutants in toxic amounts. Pyridine derivatives are notorious for passing through treatment works and harming aquatic life [2].

Final Note on Storage: Store 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine in a cool, dry place, strictly separated from nitric acid or perchlorates. In the event of a fire, use CO2 or dry chemical extinguishers; water may spread the chemical if the container is breached.[5]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][7]

  • National Institutes of Health (NIH) - PubChem. Pyridine and Derivatives: Safety and Hazards. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal protective equipment for handling 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

To: Research Scientists and Drug Discovery Groups

You are likely handling 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine as a scaffold in kinase inhibitor development or fragment-based drug discovery.[1] While specific toxicological data for this exact intermediate may be sparse in public registries, its structural components—halogenated pyridine rings and ether linkages—dictate a strict safety profile.[1]

The Scientific Reality: Standard "lab safety" is often reactive.[1] For novel intermediates like this, you must adopt the Precautionary Principle . We treat this substance as a potential sensitizer, severe irritant, and target-organ toxicant (CNS/Hepatic) until proven otherwise. This guide moves beyond generic advice to provide a self-validating safety protocol.

Hazard Identification & Risk Assessment

Analysis based on Structure-Activity Relationships (SAR) and analogous halogenated heterocycles.

Hazard ClassLikely GHS ClassificationMechanistic Insight
Acute Toxicity Warning (H302/H312) Pyridine derivatives are rapidly absorbed via cutaneous and respiratory routes.[1] The bromine substituent often increases lipophilicity, potentially enhancing dermal absorption.[1]
Skin/Eye Irritation Warning (H315/H319) The basic nitrogen in the pyridine ring can cause caustic irritation to mucous membranes.[1]
Sensitization Caution (Possible H317) Benzylic-like ethers and brominated heterocycles can act as haptens, potentially leading to allergic contact dermatitis over repeated exposures.[1]
Target Organ STOT-SE (H335) Respiratory tract irritation is the primary immediate risk during weighing or dust generation.[1]

Critical Note: As a solid, the primary vector of exposure is dust inhalation and surface contamination leading to dermal transfer.

Personal Protective Equipment (PPE) Matrix

The "Why" Behind the Gear

Do not simply "wear gloves." Select materials based on permeation kinetics. Pyridine moieties are notorious for permeating standard latex and thin nitrile rapidly.[1]

A. Hand Protection Strategy
  • Primary Barrier: Nitrile (Minimum 5 mil thickness).

  • Secondary Barrier (Double Gloving): REQUIRED.[1]

    • Inner Glove: 4 mil Nitrile (bright color, e.g., orange/blue).

    • Outer Glove: 5 mil Nitrile (contrasting color).[1]

    • Logic: This provides visual breach detection.[1] If the outer glove tears or swells, the inner color reveals the failure immediately.

  • High-Risk Operations (Spills/Solutions): Laminate (Silver Shield/4H) or Butyl Rubber .[1][2]

    • Data: Pyridine breakthrough time for Nitrile is <15 mins.[1] Butyl/Laminate offers >4 hours [1].[1]

B. Respiratory & Eye Protection[1][2][3][4][5][6]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of airborne dust entering from the side or solution splashes tracking around lenses.[1]

  • Body: Lab coat (100% cotton or Nomex; synthetic blends can melt into skin if a fire occurs with flammable solvents used in the reaction).[1]

PPE Decision Logic Diagram

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Glove1 Double Nitrile (5 mil) Solid->Glove1 Resp1 Fume Hood Required (Sash at working height) Solid->Resp1 Glove2 Splash Risk? Yes: Laminate/Butyl Liners No: Double Nitrile (Change <15m) Solution->Glove2 Resp2 Fume Hood MANDATORY Avoid inhalation of vapors Solution->Resp2 Validation Self-Check: Visual Inspect Gloves Check Airflow Gauge Glove1->Validation Resp1->Validation Glove2->Validation Resp2->Validation

Figure 1: PPE Selection Logic based on physical state.[1][4][5][6][7] Note the escalation to Laminate gloves for solution-phase work due to permeation risks.

Operational Protocols

Phase 1: Weighing & Transfer (The Highest Risk Step)

Static electricity can cause heterocyclic powders to "jump," contaminating the balance and user.

  • Preparation: Place an antistatic gun or ionizer inside the hood.[1] Use a disposable balance enclosure if available.

  • Technique:

    • Do NOT use spatulas that are too large for the container neck.[1]

    • Use weighing paper or antistatic boats .[1]

    • Self-Validating Step: Wipe the exterior of the reagent bottle with a solvent-dampened tissue (e.g., methanol) before returning it to storage. Check the tissue for yellow/brown discoloration (indicating residue).[1]

  • Decontamination: Immediately wipe the balance area with a weak acid solution (e.g., 1% acetic acid) followed by water, then ethanol.[1] Pyridines are basic; acid helps solubilize and neutralize residues for removal.[1]

Phase 2: Reaction Setup
  • Solvent Choice: If dissolving in DCM (Dichloromethane) or DMF, remember that these solvents act as vehicles , carrying the toxicant through your gloves faster than the pure solid would penetrate.[1]

  • Temperature: If heating, ensure a reflux condenser is secured with clamps. Do not rely on friction fits.[1]

Phase 3: Spill Response

Minor Spill (<5g Solid):

  • Isolate the area.[1][6]

  • Cover with wet paper towels (to prevent dust dispersion).[1]

  • Scoop into a wide-mouth jar.

  • Clean surface with soap/water.[1][2][4][5][6][8]

Major Spill (Solution):

  • Evacuate the immediate area.[1][4][6]

  • Don Silver Shield/Laminate gloves .

  • Use Vermiculite or Sand to dike and absorb.[1][8] Do not use combustible materials (sawdust).[1]

  • Dispose of as Halogenated Organic Waste.[1]

Waste Disposal & Deactivation

Improper disposal is a legal and environmental violation.[1] Pyridine derivatives are toxic to aquatic life.[3]

Classification
  • RCRA Code: Likely D038 (Pyridine) if the waste stream fails TCLP, or F-listed if spent halogenated solvents are involved [2].

  • Internal Labeling: "Hazardous Waste - Toxic, Irritant - Halogenated Organic."[1]

Disposal Workflow Diagram

Disposal_Flow Waste Waste Generation Type Type? Waste->Type SolidW Solid Waste (Gloves, Paper, Powder) Type->SolidW LiquidW Liquid Waste (Mother Liquor, Rinses) Type->LiquidW Bin1 Solid Hazardous Bin (Double Bagged) SolidW->Bin1 Bin2 Halogenated Solvent Carboy (Segregated from Acids) LiquidW->Bin2 Destruct High Temp Incineration (Off-site) Bin1->Destruct Bin2->Destruct

Figure 2: Segregation workflow. Note the strict separation of halogenated liquids to prevent incompatibility in bulk storage.

References

  • Ansell Chemical Resistance Guide (8th Ed). Permeation & Degradation Data for Pyridine and Derivatives.[1] Source:[1]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." 40 CFR Part 261.[1] Source:[1]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[1] Washington, DC: The National Academies Press. Source:[1]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories."[1] 29 CFR 1910.1450.[1] Source:[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.